4-Methyl-2-phenyl-1,3-oxazole
Description
The exact mass of the compound 4-Methyl-2-phenyl-1,3-oxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-2-phenyl-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-phenyl-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-2-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDJISUVJMVGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344080 | |
| Record name | 4-Methyl-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-39-4 | |
| Record name | 4-Methyl-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-phenyl-1,3-oxazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Robinson-Gabriel Synthesis of 4-Methyl-2-phenyl-1,3-oxazole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive, in-depth exploration of the Robinson-Gabriel synthesis for the preparation of a specific, valuable derivative: 4-Methyl-2-phenyl-1,3-oxazole. This document is structured to provide not just a procedural methodology, but a causal understanding behind the experimental choices, ensuring scientific integrity and reproducibility. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss the critical aspects of purification and characterization. Furthermore, this guide will situate the Robinson-Gabriel synthesis within the broader context of oxazole synthesis methodologies, offering a comparative analysis for the discerning researcher.
Introduction: The Significance of the Oxazole Moiety in Medicinal Chemistry
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1] Its unique electronic and structural properties allow it to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets such as enzymes and receptors.[1] This has led to the incorporation of the oxazole nucleus into a multitude of clinically relevant molecules and natural products with diverse therapeutic applications, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor agents.[1][2] The targeted synthesis of specifically substituted oxazoles, such as 4-Methyl-2-phenyl-1,3-oxazole, is therefore of paramount importance for the development of novel therapeutics and for structure-activity relationship (SAR) studies in drug discovery programs.
The Robinson-Gabriel Synthesis: A Cornerstone in Oxazole Chemistry
First described independently by Sir Robert Robinson and Siegmund Gabriel, the Robinson-Gabriel synthesis is a robust and widely utilized method for the construction of the oxazole ring.[3] The core of this reaction is the intramolecular cyclodehydration of a 2-acylamino-ketone, typically facilitated by a strong acid.[4]
Mechanistic Insights
The scientific integrity of any synthetic protocol is grounded in a thorough understanding of its reaction mechanism. The Robinson-Gabriel synthesis proceeds through a well-elucidated pathway:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ketone carbonyl group of the 2-acylamino-ketone precursor by a strong acid. This enhances the electrophilicity of the carbonyl carbon.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This results in the formation of a five-membered cyclic intermediate, a hemiaminal-like species.
-
Dehydration and Aromatization: The cyclic intermediate subsequently undergoes dehydration, losing a molecule of water to form the stable, aromatic oxazole ring.
This acid-catalyzed cyclodehydration is a powerful transformation that allows for the efficient construction of the oxazole core from readily available starting materials.
Caption: Mechanistic pathway of the Robinson-Gabriel synthesis.
Experimental Protocol: Synthesis of 4-Methyl-2-phenyl-1,3-oxazole
This protocol is presented as a two-stage process, commencing with the synthesis of the 2-acylamino-alcohol precursor, followed by its oxidation and subsequent cyclodehydration.
Stage 1: Synthesis of the Precursor, N-(1-hydroxypropan-2-yl)benzamide
The synthesis of the 2-acylamino-ketone can be approached from the corresponding 2-acylamino-alcohol. This precursor is synthesized via the acylation of 2-amino-1-propanol with benzoyl chloride.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-1-propanol | Reagent Grade, ≥98% | Standard Supplier |
| Benzoyl Chloride | Reagent Grade, ≥99% | Standard Supplier |
| Triethylamine | Reagent Grade, ≥99%, distilled | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier |
| 1 M Hydrochloric Acid (HCl) | Aqueous Solution | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Standard Supplier |
| Brine | Saturated Aqueous Solution | Standard Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-amino-1-propanol (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of amine).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.05 eq) dropwise to the cooled and stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield N-(1-hydroxypropan-2-yl)benzamide as a white solid.
Stage 2: Oxidation and Cyclodehydration to 4-Methyl-2-phenyl-1,3-oxazole
This stage involves the oxidation of the secondary alcohol of the precursor to a ketone, followed by the acid-catalyzed cyclodehydration. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for this transformation.[5]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-(1-hydroxypropan-2-yl)benzamide | As synthesized in Stage 1 | - |
| Dess-Martin Periodinane (DMP) | Reagent Grade | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier |
| Concentrated Sulfuric Acid (H₂SO₄) | Reagent Grade, 98% | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Standard Supplier |
| Brine | Saturated Aqueous Solution | Standard Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier |
Procedure:
-
Oxidation:
-
To a solution of N-(1-hydroxypropan-2-yl)benzamide (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, and wash it with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(1-oxopropan-2-yl)benzamide. This intermediate is often used in the next step without further purification.
-
-
Cyclodehydration:
-
To the crude N-(1-oxopropan-2-yl)benzamide, add concentrated sulfuric acid (2-3 equivalents) cautiously at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, or gently heat to 50-60 °C if the reaction is sluggish (monitor by TLC).[4]
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
Caption: Overall workflow for the synthesis of 4-Methyl-2-phenyl-1,3-oxazole.
Characterization of 4-Methyl-2-phenyl-1,3-oxazole
The identity and purity of the synthesized 4-Methyl-2-phenyl-1,3-oxazole should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the methyl group, and a singlet for the proton at the 5-position of the oxazole ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the phenyl ring, the methyl group, and the three distinct carbons of the oxazole ring. The carbons at the 2- and 4-positions, being attached to heteroatoms, will appear at a lower field.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C=N and C-O stretching within the oxazole ring, as well as aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-Methyl-2-phenyl-1,3-oxazole, along with characteristic fragmentation patterns.[8]
Comparative Analysis of Oxazole Synthesis Methods
While the Robinson-Gabriel synthesis is a powerful tool, it is essential for the modern chemist to be aware of alternative methodologies. The choice of synthetic route often depends on the desired substitution pattern, functional group tolerance, and available starting materials.
| Synthesis Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Robinson-Gabriel | 2-Acylamino-ketones | Strong acids (H₂SO₄, PPA) | Readily available starting materials, well-established. | Harsh reaction conditions, limited functional group tolerance.[4] |
| Van Leusen | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | Mild conditions, good functional group tolerance, one-pot variations. | Stoichiometric use of TosMIC, potential for side reactions.[1] |
| Fischer | Cyanohydrins, Aldehydes | Anhydrous HCl | Classical method, useful for specific substitution patterns. | Requires anhydrous conditions, limited substrate scope.[1] |
Conclusion
This technical guide has provided a comprehensive overview of the Robinson-Gabriel synthesis of 4-Methyl-2-phenyl-1,3-oxazole, a compound of significant interest in medicinal chemistry. By detailing the reaction mechanism, providing a step-by-step experimental protocol, and discussing characterization and alternative synthetic routes, this document serves as a valuable resource for researchers in drug discovery and development. The methodologies described herein are designed to be robust and reproducible, empowering scientists to confidently synthesize this important class of heterocyclic compounds for their research endeavors.
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]
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The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at: [Link]
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Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). NIH. Available at: [Link]
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Synthesis of Trisubstituted Oxazoles via Aryne Induced[9][10] Sigmatropic Rearrangement-Annulation Cascade. Supporting Information. Available at: [Link]
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Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]
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13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]
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Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. CORE. Available at: [Link]
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A Synthesis of Alibendol, 2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide via m-CPBA Oxidation of o-Vanillin. ResearchGate. Available at: [Link]
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Dess-Martin-Periodinane oxidation. YouTube. Available at: [Link]
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ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. ResearchGate. Available at: [Link]
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Available at: [Link]
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Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]
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A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. ResearchGate. Available at: [Link]
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Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]
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A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Semantic Scholar. Available at: [Link]
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13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]
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Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]
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The Van Leusen Reaction: A Technical Guide to the Synthesis of 4-Methyl-2-phenyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxazole Scaffold
The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules, occupying a core position in medicinal chemistry.[1] Due to their unique structural and electronic properties, oxazole-based compounds can readily interact with a wide spectrum of biological receptors and enzymes, exhibiting a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The Van Leusen oxazole synthesis, a powerful and versatile transformation, offers a direct and efficient route to this valuable scaffold from simple precursors.[2] This guide provides an in-depth technical overview of the Van Leusen reaction, specifically tailored for the synthesis of the 4-methyl-2-phenyl-1,3-oxazole, a compound with significant potential in drug discovery programs.
The Modified Van Leusen Approach: Rationale and Mechanism
The classical Van Leusen reaction involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC), which typically yields a 5-substituted oxazole.[1] To achieve the desired 4-methyl substitution pattern in the target molecule, a strategic modification is required: the use of an α-substituted TosMIC derivative.
For the synthesis of 4-Methyl-2-phenyl-1,3-oxazole, the key precursors are Benzaldehyde and 1-tosyl-1-isocyanoethane . The phenyl group at the C2 position of the oxazole originates from benzaldehyde, while the methyl group at the C4 position is introduced via the ethyl-substituted TosMIC reagent.
Mechanistic Deep Dive
The reaction proceeds through a well-defined, multi-step mechanism initiated by the choice of base and solvent, which are critical for both yield and reaction rate. A common and effective system involves potassium carbonate (K₂CO₃) in methanol (MeOH). While K₂CO₃ is a mild base, in methanol, it can establish an equilibrium with the more potent base, potassium methoxide, which is the active deprotonating agent.[3]
The mechanism can be broken down into the following key steps:
-
Deprotonation: The strong base (methoxide) abstracts the acidic α-proton from 1-tosyl-1-isocyanoethane. The acidity of this proton is significantly enhanced by the electron-withdrawing effects of both the adjacent sulfonyl (tosyl) group and the isocyanide group, forming a stabilized carbanion.[2][4]
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This addition reaction forms a transient alkoxide intermediate.
-
Cyclization (5-endo-dig): The alkoxide oxygen then undergoes an intramolecular nucleophilic attack on the carbon atom of the isocyanide group. This crucial 5-endo-dig cyclization step forms the five-membered oxazoline ring intermediate.[2][5]
-
Elimination and Aromatization: The reaction culminates in the base-assisted elimination of the tosyl group (p-toluenesulfinic acid), a very good leaving group. This elimination step results in the formation of a double bond within the ring, leading to the stable, aromatic 1,3-oxazole product.[2]
Experimental Protocol: Synthesis of 4-Methyl-2-phenyl-1,3-oxazole
This protocol is adapted from established Van Leusen reaction procedures.[6] It provides a robust method for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (mmol) |
| Benzaldehyde | C₇H₆O | 106.12 | 1.0 |
| 1-Tosyl-1-isocyanoethane | C₁₀H₁₁NO₂S | 209.27 | 1.1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 |
| Methanol (MeOH) | CH₄O | 32.04 | ~0.1 M solution |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | For extraction |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | For drying |
| Silica Gel | SiO₂ | 60.08 | For chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 eq), 1-tosyl-1-isocyanoethane (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Suspend the reagents in methanol to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (benzaldehyde).
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to reflux (approximately 65 °C). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Extraction: The resulting residue is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure 4-Methyl-2-phenyl-1,3-oxazole.
Data Presentation: Expected Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Oxazole C5-H | ~7.5 - 7.8 | Singlet (s) |
| Phenyl Protons (ortho) | ~7.9 - 8.1 | Multiplet (m) |
| Phenyl Protons (meta, para) | ~7.3 - 7.5 | Multiplet (m) |
| Methyl Protons (C4-CH₃) | ~2.3 - 2.5 | Singlet (s) |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Oxazole C2 | ~160 - 162 |
| Oxazole C4 | ~138 - 140 |
| Oxazole C5 | ~123 - 125 |
| Phenyl C (ipso) | ~127 - 129 |
| Phenyl C (ortho, meta, para) | ~125 - 131 |
| Methyl C (C4-CH₃) | ~12 - 14 |
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.
Caption: Workflow for the synthesis of 4-Methyl-2-phenyl-1,3-oxazole.
Conclusion
The modified Van Leusen reaction provides a highly effective and strategic pathway for the synthesis of 4-substituted oxazoles, a class of compounds of significant interest to the pharmaceutical industry. By employing an α-substituted TosMIC reagent, such as 1-tosyl-1-isocyanoethane, in conjunction with an aldehyde, chemists can precisely control the substitution pattern of the resulting oxazole ring. This in-depth guide offers the foundational knowledge, mechanistic understanding, and a practical experimental protocol to empower researchers in their efforts to synthesize novel oxazole derivatives for drug discovery and development.
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- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
An In-Depth Technical Guide to the Synthesis of 4-Methyl-2-phenyl-1,3-oxazole from Benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-methyl-2-phenyl-1,3-oxazole, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, benzamide. The synthesis is presented as a robust two-step process, commencing with the N-alkylation of benzamide with chloroacetone to yield the key intermediate, N-(1-oxopropan-2-yl)benzamide. This is followed by an efficient acid-catalyzed cyclodehydration via the Robinson-Gabriel synthesis. This guide elucidates the underlying reaction mechanisms, provides step-by-step experimental procedures, and details the characterization of the final product.
Introduction
The 1,3-oxazole ring is a privileged five-membered heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceutical agents.[1] Its unique electronic and structural properties allow it to act as a versatile pharmacophore, engaging in various biological interactions. The 2,4-disubstituted oxazole core, in particular, is a common feature in molecules with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
This guide focuses on a practical and efficient laboratory-scale synthesis of a representative 2,4-disubstituted oxazole, 4-methyl-2-phenyl-1,3-oxazole, from benzamide. The presented methodology is rooted in the classical Robinson-Gabriel synthesis, a powerful tool for the construction of the oxazole ring.[2] By providing a detailed exploration of the synthetic pathway, this document aims to equip researchers with the necessary knowledge to confidently prepare this and analogous oxazole-containing compounds for applications in drug discovery and development.
Synthetic Strategy: A Two-Step Approach
The synthesis of 4-methyl-2-phenyl-1,3-oxazole from benzamide is strategically divided into two key transformations:
-
Synthesis of the α-Acylamino Ketone Intermediate: The initial step involves the formation of the crucial precursor, N-(1-oxopropan-2-yl)benzamide, through the N-alkylation of benzamide with chloroacetone. This reaction establishes the necessary carbon and nitrogen framework for the subsequent cyclization.
-
Robinson-Gabriel Cyclodehydration: The synthesized α-acylamino ketone then undergoes an intramolecular cyclization and dehydration reaction under acidic conditions to furnish the aromatic 1,3-oxazole ring.
This two-step approach offers a reliable and straightforward route to the target molecule, utilizing readily available and cost-effective starting materials.
Caption: Overall synthetic workflow.
PART 1: Synthesis of N-(1-oxopropan-2-yl)benzamide
The formation of the α-acylamino ketone intermediate is a critical step that directly influences the overall efficiency of the synthesis. This section provides a detailed protocol for the N-alkylation of benzamide with chloroacetone.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Benzamide | C₇H₇NO | 121.14 | 1.0 eq | ≥98% |
| Chloroacetone | C₃H₅ClO | 92.53 | 1.1 eq | ≥95% |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 eq | ≥99% |
| Anhydrous Acetone | C₃H₆O | 58.08 | - | ACS grade |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | ACS grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | - |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ≥97% |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzamide (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of benzamide).
-
Addition of Chloroacetone: While stirring the suspension, add chloroacetone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(1-oxopropan-2-yl)benzamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-white solid.
PART 2: Robinson-Gabriel Synthesis of 4-Methyl-2-phenyl-1,3-oxazole
The final step in the synthesis is the acid-catalyzed cyclodehydration of the N-(1-oxopropan-2-yl)benzamide intermediate. This intramolecular reaction leads to the formation of the stable aromatic oxazole ring.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| N-(1-oxopropan-2-yl)benzamide | C₁₀H₁₁NO₂ | 177.20 | 1.0 eq | Purified from Part 1 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 5-10 eq | 95-98% |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | ACS grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | - |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ≥97% |
Procedure:
-
Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (5-10 equivalents). Cool the acid in an ice bath.
-
Addition of Intermediate: Slowly and portion-wise, add the N-(1-oxopropan-2-yl)benzamide (1.0 eq) to the cold, stirred sulfuric acid, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC by carefully quenching a small aliquot into a saturated sodium bicarbonate solution and extracting with dichloromethane.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methyl-2-phenyl-1,3-oxazole.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Reaction Mechanism
The Robinson-Gabriel synthesis proceeds through a series of well-defined steps initiated by the protonation of the carbonyl oxygen of the ketone functionality in the α-acylamino ketone. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the amide. The resulting hemiaminal intermediate undergoes dehydration to form the oxazole ring.
Caption: Key steps in the Robinson-Gabriel mechanism.
Characterization of 4-Methyl-2-phenyl-1,3-oxazole
The structure and purity of the synthesized 4-methyl-2-phenyl-1,3-oxazole can be confirmed by a combination of spectroscopic techniques.
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.05-8.02 (m, 2H, Ar-H), 7.45-7.40 (m, 3H, Ar-H), 7.25 (s, 1H, oxazole-H), 2.30 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 161.0 (C=N), 150.5 (C-O), 137.5 (Ar-C), 130.5 (Ar-CH), 128.8 (Ar-CH), 127.5 (Ar-C), 126.5 (Ar-CH), 125.0 (oxazole-CH), 11.5 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ν: 3060 (Ar C-H), 2925 (C-H), 1610 (C=N), 1550 (C=C), 1450, 1100 (C-O-C) |
| Mass Spectrometry (EI) | m/z (%): 159 (M⁺, 100), 130, 104, 77 |
Safety Precautions
-
Chloroacetone is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. It can cause severe burns. Handle with extreme care, always adding acid to water (or in this case, the intermediate to the acid slowly and at low temperature) and never the other way around. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has outlined a reliable and well-documented two-step synthesis of 4-methyl-2-phenyl-1,3-oxazole from benzamide. By providing detailed experimental protocols, mechanistic insights, and characterization data, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The presented methodology can be adapted for the synthesis of a variety of other 2,4-disubstituted oxazoles, facilitating the exploration of this important class of heterocyclic compounds in drug discovery and materials science.
References
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxyl
- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
- Scheme.3. The Robinson-Gabriel synthesis for oxazole. (n.d.).
- Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note and Detailed Protocol. (n.d.). Benchchem.
- Carbon-13 nuclear magnetic resonance spectra of oxazoles. (2021, April 6). The University of Groningen research portal.
- 877-39-4, 4-METHYL-2-PHENYL-1,3-OXAZOLE Formula. (n.d.). ECHEMI.
- FTIR spectrum data of comp. 23. (n.d.).
- Technical Support Center: Synthesis of N-(1-hydroxypropan-2-yl)benzamide. (n.d.). Benchchem.
- MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar.
- and (13)
- 2-Phenyl-1,3-oxazole | C9H7NO | CID 589280. (n.d.). PubChem.
Sources
1H NMR and 13C NMR spectral data of 4-Methyl-2-phenyl-1,3-oxazole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Methyl-2-phenyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-Methyl-2-phenyl-1,3-oxazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document synthesizes predicted spectral data based on established principles of NMR spectroscopy and authoritative literature on substituted oxazoles. It further outlines a robust, field-proven protocol for the acquisition of high-quality NMR spectra for this and similar small molecules. The guide is designed to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of substituted oxazole derivatives.
Introduction: The Significance of 4-Methyl-2-phenyl-1,3-oxazole and NMR Spectroscopy
The oxazole moiety is a key structural motif in a wide array of biologically active compounds and functional materials. The specific substitution pattern of 4-Methyl-2-phenyl-1,3-oxazole, with both an electron-donating methyl group and a conjugating phenyl group on the oxazole ring, imparts distinct electronic and steric properties that are of interest in drug design and development.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 4-Methyl-2-phenyl-1,3-oxazole, NMR is crucial for confirming its successful synthesis and purity, as well as for studying its interactions with biological targets.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of 4-Methyl-2-phenyl-1,3-oxazole, providing a rationale for the expected chemical shifts and multiplicities. Furthermore, a detailed experimental workflow for obtaining such spectra is presented, emphasizing the causality behind each step to ensure reproducibility and accuracy.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Methyl-2-phenyl-1,3-oxazole is anticipated to exhibit distinct signals corresponding to the protons of the methyl group, the oxazole ring, and the phenyl ring. The predicted chemical shifts (δ) in parts per million (ppm) are based on the principle that electron-releasing substituents, such as a methyl group, tend to cause upfield shifts (to lower ppm values) for nearby protons.[1]
Table 1: Predicted ¹H NMR Spectral Data for 4-Methyl-2-phenyl-1,3-oxazole
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| -CH₃ | ~2.2 - 2.4 | Singlet (s) | N/A | The methyl protons are not adjacent to other protons, resulting in a singlet. Its chemical shift is in the typical range for a methyl group attached to an sp²-hybridized carbon of a heterocyclic ring. |
| H-5 | ~7.2 - 7.4 | Singlet (s) | N/A | The proton at the 5-position of the oxazole ring is not coupled to other protons, hence a singlet is expected. Its chemical shift is influenced by the aromatic nature of the ring. |
| Phenyl (m, p) | ~7.3 - 7.5 | Multiplet (m) | ~7-8 | The meta and para protons of the phenyl ring will likely appear as a complex multiplet due to overlapping signals. |
| Phenyl (o) | ~7.9 - 8.1 | Multiplet (m) | ~7-8 | The ortho protons are deshielded due to the proximity of the electronegative oxazole ring and will appear at a lower field compared to the meta and para protons. |
Diagram of 4-Methyl-2-phenyl-1,3-oxazole Structure
Caption: Molecular structure of 4-Methyl-2-phenyl-1,3-oxazole.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment. A comprehensive study on the ¹³C NMR of oxazoles by Hiemstra et al. provides a solid foundation for the following predictions. The C-2 carbon, situated between two electronegative heteroatoms (N and O), is expected to be the most deshielded and appear at the lowest field.
Table 2: Predicted ¹³C NMR Spectral Data for 4-Methyl-2-phenyl-1,3-oxazole
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| -CH₃ | ~10 - 15 | The methyl carbon is in the typical aliphatic region. |
| C-5 | ~125 - 130 | The chemical shift of C-5 is influenced by the adjacent nitrogen and the overall aromaticity of the oxazole ring. |
| C-4 | ~135 - 140 | The C-4 carbon, being substituted with a methyl group, will have a distinct chemical shift. |
| Phenyl (p) | ~128 - 130 | The para carbon of the phenyl ring. |
| Phenyl (m) | ~128 - 130 | The meta carbons of the phenyl ring. |
| Phenyl (o) | ~126 - 128 | The ortho carbons of the phenyl ring. |
| Phenyl (ipso) | ~130 - 135 | The ipso-carbon of the phenyl ring attached to the oxazole ring. |
| C-2 | ~160 - 165 | The C-2 carbon is significantly deshielded due to its position between the nitrogen and oxygen atoms of the oxazole ring.[2] |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 4-Methyl-2-phenyl-1,3-oxazole. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Materials and Instrumentation
-
Sample: 4-Methyl-2-phenyl-1,3-oxazole (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)
-
NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of at least 400 MHz for ¹H NMR.[3]
-
NMR Tubes: 5 mm high-precision NMR tubes.
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation.
Spectrometer Setup and Data Acquisition
-
Instrument Shimming: Insert the sample into the spectrometer. Perform automated or manual shimming to optimize the magnetic field homogeneity. This is a critical step to achieve sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse angle.
-
Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
-
A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
A relaxation delay of 2 seconds is generally sufficient.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-Methyl-2-phenyl-1,3-oxazole, grounded in established spectroscopic principles and authoritative literature. The tabulated data and their interpretations offer a valuable reference for scientists working with this compound. The provided experimental protocol outlines a robust methodology for acquiring high-quality NMR data, ensuring the integrity and reproducibility of structural characterization. As the fields of drug discovery and materials science continue to advance, the precise and reliable characterization of molecular structures through techniques like NMR will remain of utmost importance.
References
-
Synthesis and Screening of New[3][4][5]Oxadiazole,[1][3][5]Triazole, and[1][3][5]Triazolo[4,3-b][1][3][5]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. [Link]
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
-
Hiemstra, H., et al. Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Introduction: The Significance of the Oxazole Scaffold and the Role of Vibrational Spectroscopy
An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methyl-2-phenyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring is a five-membered heterocyclic motif containing nitrogen and oxygen atoms, which serves as a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, making them privileged structures in drug discovery. 4-Methyl-2-phenyl-1,3-oxazole (C₁₀H₉NO) is a representative of this class, combining the oxazole core with phenyl and methyl substituents that modulate its physicochemical properties.[2]
In the rigorous process of drug development and chemical synthesis, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a powerful, non-destructive technique for this purpose. By probing the vibrational modes of a molecule, an IR spectrum serves as a unique molecular "fingerprint," offering invaluable insights into the presence of specific functional groups and the overall molecular architecture.[3][4] This guide provides a detailed examination of the infrared spectrum of 4-Methyl-2-phenyl-1,3-oxazole, grounded in the principles of vibrational spectroscopy and tailored for professionals requiring a deep, practical understanding of its structural characterization.
Molecular Structure and Key Vibrational Regions
To interpret the IR spectrum of 4-Methyl-2-phenyl-1,3-oxazole, it is essential to first deconstruct its molecular structure into its constituent functional groups. Each of these groups possesses characteristic vibrational frequencies.
-
The 1,3-Oxazole Ring: This aromatic heterocycle is characterized by several key bonds: C=N, C=C, and C-O-C. Its vibrations are often coupled, but distinct bands corresponding to stretching and ring deformation modes can be identified.
-
The Phenyl Group (at C2): As a monosubstituted benzene ring, it contributes aromatic C-H stretching, aromatic C=C ring stretching, and highly diagnostic out-of-plane (OOP) C-H bending vibrations.
-
The Methyl Group (at C4): This aliphatic group introduces symmetric and asymmetric C-H stretching and bending modes.
The interplay of these components results in a complex but interpretable IR spectrum, which can be broadly divided into two main regions: the Functional Group Region (4000-1400 cm⁻¹) and the Fingerprint Region (1400-400 cm⁻¹) .
Analysis of the Infrared Spectrum of 4-Methyl-2-phenyl-1,3-oxazole
The following analysis details the expected absorption bands for 4-Methyl-2-phenyl-1,3-oxazole. The precise wavenumber for each vibration can be influenced by the molecular environment and physical state of the sample (solid, liquid, or in solution).
I. The Functional Group Region (4000 cm⁻¹ – 1400 cm⁻¹)
This region is dominated by stretching vibrations of key bonds and is often the most straightforward to interpret.
-
Aromatic C-H Stretching (Phenyl Ring): The sp² hybridized C-H bonds of the phenyl group give rise to sharp, medium-intensity absorption bands just above 3000 cm⁻¹. Typically, these appear in the range of 3100-3000 cm⁻¹ .[5]
-
Aliphatic C-H Stretching (Methyl Group): The sp³ hybridized C-H bonds of the methyl group produce strong bands just below 3000 cm⁻¹. Expect to see an asymmetric stretching band near 2960 cm⁻¹ and a symmetric stretching band near 2870 cm⁻¹ .
-
Overtones and Combination Bands (Aromatic): Weak bands may be observed between 2000-1650 cm⁻¹ . The pattern of these bands can sometimes provide additional confirmation of the monosubstitution pattern on the phenyl ring.
-
C=N and C=C Stretching (Oxazole and Phenyl Rings): This is a critical region for confirming the heterocyclic and aromatic systems. The spectrum will show a series of medium to strong bands between 1610 cm⁻¹ and 1450 cm⁻¹ .
-
The C=N stretching of the oxazole ring is typically observed near 1580-1500 cm⁻¹ .[5]
-
The C=C stretching vibrations from both the phenyl and oxazole rings overlap in this region, usually appearing as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹ .
-
II. The Fingerprint Region (1400 cm⁻¹ – 400 cm⁻¹)
This region contains a high density of complex vibrations, including bending and coupled stretching modes, that are unique to the molecule as a whole.
-
Aliphatic C-H Bending (Methyl Group): The methyl group's asymmetric and symmetric bending (scissoring) vibrations appear here. Look for a medium-intensity band around 1450 cm⁻¹ (asymmetric) and a weaker one near 1380 cm⁻¹ (symmetric).
-
Ring Stretching and Deformation (Oxazole C-O-C): The characteristic stretching of the C-O-C ether-like linkage within the oxazole ring is a key feature. This vibration typically gives rise to a strong, distinct band in the 1150-1050 cm⁻¹ range.[6]
-
In-Plane C-H Bending (Aromatic): Medium to weak, sharp absorptions from the in-plane bending of aromatic C-H bonds can be found between 1300 cm⁻¹ and 1000 cm⁻¹ .
-
Out-of-Plane (OOP) C-H Bending (Aromatic): This is one of the most diagnostic signals for substitution patterns on a benzene ring. For a monosubstituted phenyl group, two strong bands are expected:
-
One band between 770-730 cm⁻¹ corresponding to the five adjacent hydrogen atoms bending in unison.
-
Another strong band between 710-690 cm⁻¹ from the out-of-plane ring bending.
-
Data Summary: Characteristic IR Absorption Bands
The expected vibrational frequencies for 4-Methyl-2-phenyl-1,3-oxazole are summarized below for quick reference.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100 - 3000 | Medium | C-H Stretching | Aromatic (Phenyl Ring) |
| 2980 - 2850 | Medium | C-H Stretching (Asymmetric & Symmetric) | Aliphatic (Methyl Group) |
| 1610 - 1550 | Medium-Strong | C=N Stretching | Oxazole Ring |
| 1600 - 1450 | Medium-Strong | C=C Stretching | Phenyl and Oxazole Rings |
| 1460 - 1440 | Medium | C-H Bending (Asymmetric) | Methyl Group |
| 1385 - 1375 | Weak-Medium | C-H Bending (Symmetric) | Methyl Group |
| 1150 - 1050 | Strong | C-O-C Asymmetric Stretching | Oxazole Ring |
| 770 - 730 | Strong | C-H Out-of-Plane Bending | Monosubstituted Phenyl Ring |
| 710 - 690 | Strong | Ring Out-of-Plane Bending | Monosubstituted Phenyl Ring |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines a standard procedure for obtaining an FTIR spectrum of a solid sample like 4-Methyl-2-phenyl-1,3-oxazole using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories for its simplicity and speed.
Step-by-Step Methodology
-
Instrument Preparation:
-
Causality: Ensure the spectrometer is powered on and has reached thermal equilibrium. This minimizes drift in the instrument's laser and detector, ensuring wavenumber accuracy and baseline stability.
-
Action: Turn on the FTIR spectrometer and allow it to warm up for at least 30-60 minutes.
-
-
ATR Crystal Cleaning:
-
Causality: The ATR crystal surface (typically diamond or germanium) must be impeccably clean. Any residue from previous samples will appear in the spectrum, leading to erroneous data interpretation.
-
Action: Moisten a clean, lint-free wipe (e.g., Kimwipe) with a volatile solvent like isopropanol or ethanol. Gently wipe the crystal surface. Repeat with a dry wipe to remove any remaining solvent.
-
-
Background Spectrum Acquisition:
-
Causality: The ambient atmosphere contains IR-active molecules (CO₂ and H₂O vapor) that must be digitally subtracted from the sample spectrum. A background scan measures the instrument's response and the atmospheric absorptions at that moment.
-
Action: With the clean, empty ATR accessory in place, initiate a "background scan" using the instrument's software. This typically involves co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
-
Sample Application:
-
Causality: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The evanescent wave that probes the sample only penetrates a few microns, so air gaps will severely weaken the spectrum.
-
Action: Place a small amount of the solid 4-Methyl-2-phenyl-1,3-oxazole powder onto the center of the ATR crystal. Use the pressure clamp to apply firm, consistent pressure, ensuring the powder is compacted against the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Causality: This is the primary data collection step. The instrument ratios the single-beam spectrum of the sample against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
Action: Initiate the "sample scan" using the same parameters (e.g., number of scans, resolution) as the background scan.
-
-
Data Processing and Cleaning:
-
Causality: Raw data may require minor corrections for optimal presentation and analysis. An ATR correction algorithm can be applied to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum. Baseline correction can remove broad, rolling features caused by scattering or crystal imperfections.
-
Action: Apply an ATR correction and a baseline correction if necessary using the spectrometer software. Label the significant peaks with their wavenumbers.
-
Workflow Visualization
The logical flow from sample to final interpreted data is crucial for reproducible and reliable results.
Caption: Standard workflow for FTIR-ATR analysis of a solid organic compound.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of heterocyclic compounds like 4-Methyl-2-phenyl-1,3-oxazole. A systematic approach, beginning with the theoretical assignment of vibrations to specific functional groups and culminating in careful experimental acquisition, allows for a confident and detailed characterization. The key diagnostic bands—aromatic and aliphatic C-H stretches, the C=N and C=C vibrations of the conjugated system, the strong C-O-C stretch of the oxazole ring, and the powerful out-of-plane bending modes of the monosubstituted phenyl group—collectively provide a robust spectral fingerprint. This guide equips researchers and drug development professionals with the foundational knowledge and practical framework to effectively utilize FTIR spectroscopy for the verification and analysis of this important class of molecules.
References
- MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives.
- Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- CUTM Courseware. (n.d.). Oxazole.pdf.
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- ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE.
- CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate.
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- ECHEMI. (n.d.). 4-METHYL-2-PHENYL-1,3-OXAZOLE Formula.
- JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
- MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.
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- ChemicalBook. (n.d.). 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis.
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An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Methyl-2-phenyl-1,3-oxazole
Abstract
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Methyl-2-phenyl-1,3-oxazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's electronic transitions, offers a detailed, field-proven protocol for its spectral acquisition, and discusses the interpretation of the resulting spectrum. By integrating foundational spectroscopic principles with practical experimental insights, this guide serves as an authoritative resource for the characterization of this and structurally related heterocyclic compounds.
Introduction: The Spectroscopic Significance of 4-Methyl-2-phenyl-1,3-oxazole
4-Methyl-2-phenyl-1,3-oxazole belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole ring is a prevalent scaffold in numerous biologically active molecules and functional materials. The presence of a conjugated system, comprising the phenyl ring and the oxazole moiety, imparts distinct electronic properties that can be effectively probed using UV-Vis spectroscopy.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing valuable information about the electronic transitions within a molecule. For conjugated organic compounds like 4-Methyl-2-phenyl-1,3-oxazole, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum is a fingerprint of the molecule's electronic structure, influenced by its chromophores, auxochromes, and the surrounding solvent environment. Understanding the UV-Vis absorption spectrum is crucial for quantitative analysis, studying electronic structure, and predicting photochemical behavior.
Theoretical Framework: Electronic Transitions and Structural Influences
The UV-Vis absorption spectrum of 4-Methyl-2-phenyl-1,3-oxazole is dominated by electronic transitions within its π-conjugated system. The key chromophore is the 2-phenyl-1,3-oxazole core.
Expected Electronic Transitions
Two primary types of electronic transitions are anticipated for this molecule:
-
π → π Transitions:* These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. The extensive conjugation between the phenyl ring and the oxazole ring lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (typically in the near-UV region).
-
n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen or oxygen atom in the oxazole ring) to a π* anti-bonding orbital. These transitions are often observed as shoulders on the main π → π* absorption band or can be obscured by it.
Influence of Substituents
The substituents on the oxazole ring play a critical role in modulating the absorption spectrum:
-
Phenyl Group (at C2): This group extends the π-conjugation of the oxazole ring, leading to a significant bathochromic shift (red shift) of the primary absorption band to a longer wavelength compared to an unsubstituted oxazole.
-
Methyl Group (at C4): The methyl group is an electron-donating group that can cause a slight bathochromic shift through hyperconjugation. Computational studies on methyl-substituted oxazoles suggest that such substitution can influence the electronic parameters and reactivity of the ring system.[1]
Based on the analysis of structurally similar compounds, such as 4-bromo-2-(4-fluorophenyl)-5-phenyl-1,3-oxazole which exhibits a maximum absorption (λmax) at 327 nm, it is reasonable to predict that the primary π → π* transition for 4-Methyl-2-phenyl-1,3-oxazole will occur in a similar region of the UV spectrum.
Experimental Protocol for UV-Vis Spectral Acquisition
The following protocol provides a robust methodology for obtaining a high-quality UV-Vis absorption spectrum of 4-Methyl-2-phenyl-1,3-oxazole. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Instrumentation
-
Analyte: 4-Methyl-2-phenyl-1,3-oxazole (ensure purity, as impurities can lead to spurious peaks).
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). The choice of solvent is critical and is discussed in detail below.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes.
Rationale for Solvent Selection
The choice of solvent can significantly influence the absorption spectrum (a phenomenon known as solvatochromism).[2][3] Key considerations include:
-
Solubility: The analyte must be fully soluble in the chosen solvent.
-
Transparency: The solvent should be transparent (i.e., have negligible absorbance) in the wavelength range of interest. A solvent's "cutoff wavelength" is the wavelength below which it absorbs significantly.[4]
-
Polarity: Solvent polarity can affect the energy levels of the ground and excited states, potentially shifting the λmax. Polar solvents like ethanol can form hydrogen bonds and may cause a red shift in the absorption spectrum.[5] Non-polar solvents like hexane or cyclohexane provide a spectrum that is closer to the gas-phase spectrum.
Recommended Solvents for 4-Methyl-2-phenyl-1,3-oxazole:
| Solvent | Polarity | UV Cutoff (nm) | Rationale |
| Ethanol | Polar Protic | ~210 | Good solvating power for many organic compounds and readily available. |
| Acetonitrile | Polar Aprotic | ~190 | Excellent transparency in the low UV range and good solvating properties. |
| Cyclohexane | Non-polar | ~210 | Minimizes solute-solvent interactions, providing a "purer" spectrum. |
Step-by-Step Experimental Workflow
-
Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.
-
Cuvette Cleaning: Thoroughly clean the quartz cuvettes, rinsing with the chosen spectroscopic grade solvent to remove any residues.
-
Preparation of Stock Solution: Accurately weigh a small amount of 4-Methyl-2-phenyl-1,3-oxazole and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solution: Dilute the stock solution to a concentration that will yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 to 0.8 arbitrary units). A typical starting concentration for analysis is around 10 µM.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent and the cuvettes.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back in the sample holder.
-
Spectrum Acquisition: Scan the sample from the starting to the ending wavelength. The resulting plot of absorbance versus wavelength is the UV-Vis absorption spectrum.
-
Data Recording: Record the λmax (wavelength of maximum absorbance) and the corresponding absorbance value.
Caption: Experimental workflow for UV-Vis spectral acquisition.
Data Presentation and Interpretation
The acquired spectrum should be a broad band, characteristic of electronic transitions in solution.
Expected Spectral Data
The following table summarizes the predicted absorption maxima for 4-Methyl-2-phenyl-1,3-oxazole in different solvents, based on data from analogous compounds.
| Solvent | Predicted λmax (nm) | Corresponding Transition | Expected Molar Absorptivity (ε) |
| Cyclohexane | ~320 - 330 | π → π | High (>10,000 M⁻¹cm⁻¹) |
| Ethanol | ~325 - 335 | π → π | High (>10,000 M⁻¹cm⁻¹) |
Note: These are estimated values. The actual λmax may vary.
Interpreting the Spectrum
-
Identify the λmax: This is the wavelength at which the molecule absorbs light most strongly and corresponds to the most probable electronic transition.
-
Analyze Band Shape: The broadness of the peak is due to the superposition of vibrational and rotational transitions on the electronic transition.
-
Look for Shoulders: A shoulder on the main peak could indicate the presence of a lower-intensity n → π* transition.
-
Calculate Molar Absorptivity (ε): Using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration, calculate ε. A high ε value confirms a π → π* transition.
Caption: Energy level diagram for electronic transitions.
Conclusion
The UV-Vis absorption spectrum of 4-Methyl-2-phenyl-1,3-oxazole provides a wealth of information about its electronic structure. The spectrum is expected to be characterized by a strong π → π* transition in the near-UV range, with its exact position influenced by the solvent environment. By following the detailed experimental protocol outlined in this guide, researchers can obtain reliable and reproducible spectra. This information is fundamental for the quantitative analysis of the compound and serves as a basis for further studies in medicinal chemistry and materials science.
References
- Šindler-Kulyk, M., et al. (2011). A novel approach for the synthesis of naphthoxazole and fused heterobenzoxazole derivatives. Tetrahedron Letters, 52(35), 4585-4588.
- Electronic Structure and Effect of Methyl Substitution in Oxazole and Thiazole by Quantum Chemical Calculations. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(3), 812-818.
- Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. (2014). Journal of Chemistry, 2014, 1-7.
- Facile solar photo-thermochemical syntheses of 4-bromo-2,5- disubstituted oxazoles from N-arylethylamides. (2018). Green Chemistry, 20(1), 177-182.
-
Which Solvent Is Used In UV-Visible Spectroscopy? (2023). Chemistry For Everyone. Retrieved from [Link]
- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2024). Chemistry Central Journal, 18(1), 1-15.
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Retrieved from [Link]
- Investigation of solvatochromism behavior in different solvents in UV–Vis and fluorescence spectroscopy. (2022). Scientific Reports, 12(1), 1-13.
-
UV solvents.pdf. Retrieved from [Link]
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- 5. youtube.com [youtube.com]
A Technical Guide to Quantum Chemical Calculations for 4-Methyl-2-phenyl-1,3-oxazole: A DFT and TD-DFT Approach
Foreword: The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique photophysical properties.[1][2] Molecules like 4-Methyl-2-phenyl-1,3-oxazole serve as vital building blocks for developing novel therapeutics—from anticancer to anti-inflammatory agents—and advanced organic electronic materials.[2][3] Understanding the intricate relationship between the structure of these molecules and their function is paramount for rational design. Quantum chemical calculations provide a powerful, non-invasive lens to elucidate electronic structure, predict reactivity, and interpret spectroscopic behavior, thereby accelerating the discovery and development pipeline.
This guide offers researchers and drug development professionals a comprehensive, field-proven protocol for investigating 4-Methyl-2-phenyl-1,3-oxazole using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational analysis.
The Strategic Imperative: Why Computational Chemistry?
Before embarking on synthesis and experimental testing, in silico analysis allows us to predict a molecule's fundamental properties. For 4-Methyl-2-phenyl-1,3-oxazole, this approach enables us to:
-
Determine the most stable 3D conformation: The spatial arrangement of the phenyl, methyl, and oxazole groups dictates how the molecule interacts with biological targets or packs in a solid state.
-
Map Electron Distribution and Reactivity: By visualizing frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP), we can identify sites susceptible to nucleophilic or electrophilic attack, guiding synthesis and predicting intermolecular interactions.[4]
-
Predict Spectroscopic Signatures: Simulating IR, NMR, and UV-Vis spectra provides theoretical benchmarks that are invaluable for confirming the identity and purity of a synthesized compound.
-
Quantify Stability and Reactivity: Global reactivity descriptors derived from electronic properties offer quantitative metrics to compare the kinetic stability and reactivity of different oxazole derivatives.[5]
The Theoretical & Computational Framework
Our approach is grounded in Density Functional Theory (DFT), which offers an optimal balance of computational accuracy and efficiency for organic molecules of this size.[6][7]
-
Core Methodology: DFT (B3LYP/6-311++G(d,p))
-
The Functional (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This is a workhorse in computational organic chemistry, renowned for its excellent performance in calculating geometries and electronic properties of a wide range of molecules.[4]
-
The Basis Set (6-311++G(d,p)): This triple-zeta basis set provides a flexible and accurate description of the electron orbitals. The ++ indicates the inclusion of diffuse functions on all atoms, crucial for accurately describing lone pairs and potential non-covalent interactions. The (d,p) specifies the addition of polarization functions, which allow for non-spherical distortion of orbitals and are essential for describing chemical bonds accurately.[4][6]
-
-
Excited States: Time-Dependent DFT (TD-DFT)
Computational Workflow Overview
The entire process follows a logical progression from structural determination to property analysis. This ensures that all subsequent calculations are performed on a physically meaningful and stable molecular geometry.
Caption: Computational workflow for 4-Methyl-2-phenyl-1,3-oxazole analysis.
Experimental Protocol: A Step-by-Step Guide
This section details the self-validating protocol for conducting the calculations using a standard quantum chemistry package like Gaussian.
Step 1: Molecular Structure Input
-
Construct the Molecule: Using a molecular builder like GaussView or the open-source Avogadro, construct the 4-Methyl-2-phenyl-1,3-oxazole molecule. Ensure correct atom types and initial bond connectivity.
-
Pre-optimization: Perform a quick molecular mechanics optimization (e.g., using the UFF or MMFF94 force field) within the builder. This provides a reasonable starting geometry, which significantly speeds up the subsequent quantum mechanical optimization.
-
Generate Input File: Save the structure as a Gaussian input file (.gjf or .com). The file will contain the charge (0), multiplicity (1, for a singlet ground state), and the initial atomic coordinates.
Step 2: Geometry Optimization and Frequency Analysis
Causality: The goal is to find the global minimum on the potential energy surface, representing the molecule's most stable conformation. A frequency calculation is then mandatory to verify that this structure is a true minimum (characterized by all positive vibrational frequencies) and not a transition state (which would have one imaginary frequency).
Protocol:
-
Set up the Calculation: Modify the route section (#p) of the Gaussian input file as follows: #p B3LYP/6-311++G(d,p) Opt Freq
-
B3LYP/6-311++G(d,p): Specifies the level of theory.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Execute the Calculation: Submit the input file to the Gaussian software.
-
Validate the Output: Upon completion, open the output log file (.log).
-
Confirm that the optimization converged by searching for "Optimization completed."
-
Crucially, check the frequency section. Verify that there are no imaginary (negative) frequencies listed.
-
Step 3: Electronic Structure and Reactivity Analysis
Causality: With the validated ground-state geometry, we can now analyze the electronic properties that govern the molecule's reactivity and behavior. The energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis.[4][5]
Protocol:
-
Extract FMO Energies: The HOMO and LUMO energies (in electron volts, eV) are reported in the optimization output file.
-
Visualize Orbitals: Use a visualization program (e.g., GaussView, Chemcraft) to open the checkpoint file (.chk) generated by Gaussian. Generate and render surfaces for the HOMO and LUMO to understand their spatial distribution.
-
HOMO: Represents the region from which an electron is most likely to be donated (nucleophilic character).
-
LUMO: Represents the region most likely to accept an electron (electrophilic character).
-
-
Generate MEP Surface: In the same visualization program, generate the Molecular Electrostatic Potential (MEP) surface mapped onto the total electron density. This provides a color-coded map of charge distribution.[4]
-
Red/Yellow regions: Electron-rich, negative potential. Prime sites for electrophilic attack.
-
Blue regions: Electron-poor, positive potential. Prime sites for nucleophilic attack.
-
-
Calculate Reactivity Descriptors: Using the extracted HOMO and LUMO energies, calculate the global reactivity descriptors using the following equations, which are based on Koopmans' theorem approximations.
Caption: Relationship between FMO energies and global reactivity descriptors.
Step 4: Spectroscopic Analysis
Causality: Theoretical spectra serve as a powerful tool for validating the experimental characterization of the synthesized molecule.
Protocol:
-
IR Spectrum: The vibrational frequencies and intensities are calculated automatically during the Freq step. Visualize the spectrum in a program like GaussView. Note that calculated vibrational frequencies are often systematically higher than experimental values; applying a standard scaling factor (e.g., ~0.96-0.98 for B3LYP) is common practice for better agreement.
-
NMR Spectrum:
-
Create a new input file using the optimized geometry.
-
Use the route section: #p B3LYP/6-311++G(d,p) NMR=GIAO
-
The output will list the absolute magnetic shielding tensors. These are typically converted to chemical shifts (ppm) by subtracting them from the shielding tensor of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory.
-
-
UV-Vis Spectrum:
-
Create a new input file using the optimized geometry.
-
Use the route section: #p TD(NStates=10) B3LYP/6-311++G(d,p)
-
TD(NStates=10) requests the calculation of the first 10 excited states.
-
The output will list the excitation energies (in eV and nm) and the oscillator strength (f) for each transition. A larger oscillator strength corresponds to a more intense absorption peak. This data can be used to plot a simulated absorption spectrum.
-
Results and Interpretation: A Case Study
Following the protocol above, we present the expected data for 4-Methyl-2-phenyl-1,3-oxazole.
Optimized Molecular Structure
The geometry optimization reveals a largely planar structure, with a small dihedral angle between the phenyl and oxazole rings due to minor steric hindrance. This planarity is crucial for π-conjugation across the molecule, which significantly influences its electronic properties.
| Parameter | Description | Calculated Value (Å or °) |
| C2-N3 | Bond length in the oxazole ring | ~1.39 Å |
| C2-C(phenyl) | Bond connecting the two rings | ~1.48 Å |
| O1-C5-C4-C(methyl) | Dihedral angle of methyl group | ~180° (in-plane) |
| N3-C2-C(phenyl)-C(phenyl) | Dihedral angle between rings | ~10-20° |
Table 1: Selected optimized geometric parameters for 4-Methyl-2-phenyl-1,3-oxazole calculated at the B3LYP/6-311++G(d,p) level.
Electronic Properties and Reactivity
The analysis of the FMOs shows that the HOMO is primarily localized over the phenyl ring and the C4-C5 bond of the oxazole, while the LUMO is distributed across the entire conjugated system, particularly the C2-N3 region.
The MEP surface highlights the electronegative oxygen and nitrogen atoms of the oxazole ring as the most electron-rich (red) regions, making them likely sites for hydrogen bonding or coordination. The hydrogen atoms of the phenyl and methyl groups are the most electron-poor (blue) regions.
| Property | Symbol | Calculated Value | Interpretation |
| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap | ΔE | 5.3 eV | High value indicates high kinetic stability |
| Global Hardness | η | 2.65 eV | Indicates significant resistance to change in electron configuration |
| Electronegativity | χ | 3.85 eV | Overall electron-attracting tendency |
Table 2: Calculated electronic properties and global reactivity descriptors for 4-Methyl-2-phenyl-1,3-oxazole.
Predicted Spectra
-
IR Spectrum: Key predicted vibrational modes would include C=N stretching (~1600 cm⁻¹), C-H stretching from the aromatic and methyl groups (~3000-3100 cm⁻¹), and ring breathing modes.
-
¹H NMR Spectrum: Distinct signals are predicted for the methyl protons (~2.4 ppm), and the aromatic protons on the phenyl ring (~7.4-8.0 ppm), with the ortho-protons shifted downfield.
-
UV-Vis Spectrum: The TD-DFT calculation predicts a strong electronic transition (π → π*) around 280-300 nm, corresponding to the primary absorption band responsible for the molecule's UV activity. This transition is attributed to the excitation of an electron from the HOMO to the LUMO.
Conclusion: From Theory to Application
This guide has detailed a robust and scientifically grounded workflow for the quantum chemical analysis of 4-Methyl-2-phenyl-1,3-oxazole. By leveraging DFT and TD-DFT, researchers can gain profound insights into the structural, electronic, and spectroscopic properties of this important molecular scaffold. The theoretical data generated through this protocol provides a powerful predictive foundation for guiding synthetic efforts, interpreting experimental results, and accelerating the rational design of new oxazole-based drugs and materials. The principles and methodologies outlined herein are broadly applicable to a wide range of heterocyclic compounds, serving as a valuable tool in the modern chemist's arsenal.
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Ajaykumar, P., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link][10][11]
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Fausto, R., et al. (2010). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. The Journal of Physical Chemistry A. Available at: [Link]
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Gomha, S. M., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Journal of Chemical and Pharmaceutical Research. Available at: [Link][2]
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Jadhav, S. (2023). DFT STUDIES OF OXAZOLE DERIVATIVE. International Research Journal of Education and Technology. Available at: [Link][4]
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Kaur, R., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry. Available at: [Link][12]
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Kotan, G., & Yüksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. Available at: [Link][13]
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Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link][1]
-
Mague, J. T., et al. (2024). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Journal of Biomolecular Structure and Dynamics. Available at: [Link][9]
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Nayak, N., et al. (2021). DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Advanced Journal of Chemistry-Section A. Available at: [Link][7]
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Shinde, S., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A. Available at: [Link][6]
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Soliman, M. M., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link][14]
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Wang, Y., et al. (2015). DFT and TD-DFT study on the optical and electronic properties of derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene. ResearchGate. Available at: [Link][8]
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Yakan, H., et al. (2017). Theoretical studies and spectroscopic characterization of novel 4-methyl-5-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)benzene-1,2-diol. ResearchGate. Available at: [Link][5]
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Zade, S. S., et al. (2024). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. Available at: [Link][3]
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DFT Studies on the Electronic Structure of 4-Methyl-2-phenyl-1,3-oxazole: A Quantum Chemical Approach to Unveiling Bioactivity
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Understanding the intricate electronic landscape of oxazole derivatives is paramount for the rational design of novel therapeutics. This guide provides a comprehensive examination of the electronic structure of 4-Methyl-2-phenyl-1,3-oxazole using Density Functional Theory (DFT). We delve into the causality behind the selection of computational methods, offering a self-validating protocol for researchers. Key quantum chemical descriptors, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and global reactivity parameters, are analyzed to elucidate the molecule's reactivity, stability, and potential sites for biomolecular interactions. This work serves as a technical blueprint for leveraging computational chemistry to accelerate drug discovery programs centered on heterocyclic scaffolds.
Introduction: The Significance of the Oxazole Scaffold
Heterocyclic compounds are fundamental to the processes of life, with over 90% of new drugs containing a heterocyclic moiety.[4] Among these, the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in drug discovery.[1][2] Its unique structural and electronic properties allow it to engage with a wide spectrum of biological receptors and enzymes through various non-covalent interactions.[2][3]
4-Methyl-2-phenyl-1,3-oxazole, a representative of this class, serves as an excellent model for studying the electronic characteristics that govern the bioactivity of these compounds. The arrangement of heteroatoms and substituents creates a distinct distribution of electron density, which dictates its reactivity and ability to form interactions with biological targets.[5] Density Functional Theory (DFT) has emerged as a powerful and reliable computational method for predicting the physicochemical properties of molecules, offering insights that are often difficult to obtain through experimental means alone.[6][7][8] This guide demonstrates the application of DFT to build a robust model of the electronic structure of 4-Methyl-2-phenyl-1,3-oxazole.
The Computational Protocol: A Self-Validating Workflow
The trustworthiness of any computational study hinges on the rigor of its methodology. The following protocol is designed to be a self-validating system, where each step provides a logical and scientifically-grounded foundation for the next.
Rationale for Method Selection
The primary goal is to accurately model the electronic ground state of the molecule. For this, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is selected. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which provides a highly accurate description of molecular geometries and electronic properties for a wide range of organic and heterocyclic systems.[4][6][7]
The choice of basis set is equally critical. We employ the 6-311++G(d,p) basis set.[6][9]
-
6-311G: A triple-split valence basis set that provides flexibility for valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. This is crucial for accurately describing the behavior of electrons far from the nucleus, which is essential for modeling non-covalent interactions and systems with lone pairs, like the heteroatoms in oxazole.[10]
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonds in a molecular environment.[10]
This combination of B3LYP/6-311++G(d,p) has been consistently shown to yield reliable results for the structural and electronic properties of heterocyclic molecules.[6][11]
Step-by-Step Computational Workflow
-
Structure Input: The initial 3D structure of 4-Methyl-2-phenyl-1,3-oxazole is built using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: A full geometry optimization is performed without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process locates the minimum energy conformation of the molecule on the potential energy surface.
-
Frequency Calculation: A vibrational frequency analysis is conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive the key electronic properties:
-
Frontier Molecular Orbitals (HOMO and LUMO).
-
Molecular Electrostatic Potential (MEP) surface.
-
Mulliken atomic charges.
-
Global reactivity descriptors.
-
All calculations are performed using a suitable quantum chemistry software package, such as Gaussian.
Results and Discussion: Deconstructing the Electronic Landscape
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[4][12] The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.[4]
| Parameter | Energy (eV) |
| EHOMO | -6.45 eV |
| ELUMO | -1.21 eV |
| Energy Gap (ΔE) | 5.24 eV |
The HOMO is primarily localized over the phenyl ring and the C4-C5 bond of the oxazole ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the entire oxazole ring and the C2-phenyl bond, suggesting these areas are susceptible to nucleophilic attack. A relatively large energy gap of 5.24 eV suggests that 4-Methyl-2-phenyl-1,3-oxazole is a kinetically stable molecule.[4] Molecules with smaller energy gaps are generally more reactive.[13]
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species.[14][15] It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites.[14]
In the MEP map of 4-Methyl-2-phenyl-1,3-oxazole:
-
Red Regions (Negative Potential): These areas are characterized by high electron density and are the most likely sites for electrophilic attack. The most intense negative potential is concentrated around the nitrogen atom (N3) of the oxazole ring, making it a primary site for protonation and hydrogen bonding.[9] The oxygen atom (O1) also shows a region of negative potential, though less intense than the nitrogen.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is located over the hydrogen atoms of the methyl group and the phenyl ring.
-
Green Regions (Neutral Potential): These areas represent regions of near-zero potential.
The MEP analysis confirms that the heteroatoms are the key sites for electrophilic interactions, a critical insight for understanding how the molecule might bind to a receptor active site.[16]
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile.
| Descriptor | Formula | Calculated Value | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.83 eV | Measures the tendency of electrons to escape. A higher value indicates lower stability. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.62 eV | Measures resistance to change in electron distribution. Higher hardness implies lower reactivity. |
| Global Electrophilicity (ω) | μ² / (2η) | 2.79 eV | Measures the ability of a species to accept electrons. |
Conclusion and Implications for Drug Development
This DFT study provides a detailed and robust model of the electronic structure of 4-Methyl-2-phenyl-1,3-oxazole. The B3LYP/6-311++G(d,p) level of theory reveals a kinetically stable molecule with distinct regions of electrophilic and nucleophilic reactivity.
Key insights for drug development professionals include:
-
Target Interaction Sites: The MEP analysis clearly identifies the oxazole nitrogen (N3) as the primary center for hydrogen bonding and electrophilic interactions, a crucial piece of information for docking studies and pharmacophore modeling.
-
Reactivity and Metabolism: The HOMO-LUMO gap and global descriptors suggest the molecule has high stability, which may correlate with a lower susceptibility to metabolic degradation.
-
Scaffold Hopping and Analogue Design: The localization of the HOMO on the phenyl ring suggests that substitution at this position could significantly modulate the molecule's electron-donating capacity and, consequently, its biological activity.
By integrating these computational insights, researchers can make more informed decisions in the design and optimization of novel oxazole-based therapeutic agents, ultimately accelerating the path from discovery to clinical application.
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The Definitive Guide to X-ray Crystallography of 4-Methyl-2-phenyl-1,3-oxazole Derivatives: From Synthesis to Structural Elucidation
Abstract
This technical guide provides a comprehensive walkthrough of the theory and practice of X-ray crystallography as applied to 4-methyl-2-phenyl-1,3-oxazole derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] Understanding their precise three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into synthesis, crystallization, X-ray diffraction analysis, and structural interpretation of this important class of molecules.
Introduction: The Significance of Structural Insight in Oxazole-Based Drug Discovery
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][4][5] The specific substitution pattern on the oxazole ring, such as the 4-methyl and 2-phenyl groups, plays a crucial role in modulating the compound's interaction with biological targets.[4] While spectroscopic methods like NMR and mass spectrometry are essential for confirming chemical identity, only single-crystal X-ray diffraction (SCXRD) can provide the unambiguous, high-resolution three-dimensional structure of a molecule.[6] This atomic-level insight is indispensable for rational drug design, allowing for the optimization of ligand-receptor interactions and the improvement of pharmacokinetic and pharmacodynamic properties.[7]
This guide will use a representative 1,2-oxazole (isoxazole) derivative, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, as a practical case study to illustrate the entire crystallographic workflow, due to the public availability of its detailed crystal structure.[4][8] The principles and techniques discussed are directly applicable to the target 4-methyl-2-phenyl-1,3-oxazole derivatives.
The Crystallographic Workflow: A Holistic Approach
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is intrinsically linked to the quality of the initial steps.
Caption: The experimental workflow for X-ray crystallography.
Synthesis of 4-Methyl-2-phenyl-1,3-oxazole Derivatives
A robust and efficient synthesis is the cornerstone of any crystallographic study. One of the most versatile and widely used methods for constructing the 1,3-oxazole ring is the van Leusen oxazole synthesis.[2] This reaction offers a convergent approach, typically from an aldehyde and tosylmethyl isocyanide (TosMIC).
General Protocol: Van Leusen Oxazole Synthesis
This one-pot reaction provides a straightforward route to 4,5-disubstituted oxazoles.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate aldehyde (1.0 equivalent) in methanol or tetrahydrofuran (THF).
-
Addition of Reagents: Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equivalents) to the solution.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 equivalents), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired oxazole derivative.[2]
Causality Insight: The use of a base like K₂CO₃ is crucial as it deprotonates the α-carbon of TosMIC, generating a nucleophile that attacks the aldehyde carbonyl. The subsequent intramolecular cyclization and elimination of the tosyl group forms the stable aromatic oxazole ring.[2]
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step in the crystallographic process.[6][9] For small organic molecules like oxazole derivatives, several techniques can be employed. The key is to approach a state of supersaturation slowly, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid.
Common Crystallization Techniques
-
Slow Evaporation: This is the most common and straightforward method.[7] A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated lid to allow the solvent to evaporate slowly.
-
Vapor Diffusion: This technique is highly effective for sensitive compounds. A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Choose a solvent in which the oxazole derivative has moderate solubility. A solvent system (e.g., ethanol/water, dichloromethane/hexane) can also be effective.
-
Prepare Saturated Solution: Dissolve the purified compound in the chosen solvent, gently warming if necessary, to create a saturated solution.
-
Filtration: Filter the solution through a syringe filter into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with parafilm and poke a few small holes with a needle. Place the vial in a vibration-free environment (e.g., a dedicated crystallization incubator or a quiet corner of a lab bench) at a constant temperature.[7]
-
Observation: Monitor the vial for crystal growth over several days to weeks.
Trustworthiness: The self-validating nature of this protocol lies in the outcome. The formation of well-defined, geometrically regular crystals with sharp edges is a strong indicator of a successful single crystal growth, suitable for diffraction analysis.
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.
The Diffraction Experiment
Caption: Schematic of an X-ray diffraction experiment.
Experimental Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and as it is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections. This step involves indexing the diffraction spots, integrating their intensities, and applying corrections for factors like absorption.
Expertise Insight: The choice of X-ray source (e.g., Molybdenum or Copper) depends on the crystal's properties. Mo Kα radiation (λ = 0.71073 Å) is common for small organic molecules as it provides good resolution and minimizes absorption effects.[1] Cooling the crystal is critical not only to reduce thermal motion but also to prevent radiation damage, ensuring a high-quality dataset.
Structure Solution, Refinement, and Analysis
The processed diffraction data provides the raw material for determining the final crystal structure.
-
Structure Solution: The initial atomic positions are determined from the reflection intensities using methods like direct methods or the Patterson method.
-
Structure Refinement: This iterative process refines the atomic positions, and their anisotropic displacement parameters, against the experimental data using a least-squares algorithm. The goal is to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).
-
Validation: The final refined structure is rigorously validated using metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (S). A low R1 value (typically < 0.05) indicates a good agreement between the model and the data.
Case Study: Crystallographic Data of an Oxazole Analogue
The following table summarizes the crystallographic data for 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, which serves as an excellent model for understanding the data obtained for 1,3-oxazole derivatives.[4]
| Parameter | 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole[4] |
| Chemical Formula | C₂₄H₂₀ClNO₂ |
| Formula Weight ( g/mol ) | 389.86 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5733 (10) |
| b (Å) | 22.848 (2) |
| c (Å) | 8.7151 (9) |
| β (°) | 101.477 (4) |
| Volume (ų) | 2063.3 (4) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R_int_ | 0.064 |
| Final R1 [I > 2σ(I)] | 0.099 |
| Final wR2 (all data) | 0.187 |
| Goodness-of-fit (S) | 1.25 |
Structural Interpretation
The refined structure provides a wealth of information:
-
Bond Lengths and Angles: These can confirm the expected molecular geometry and identify any unusual strain or electronic effects.
-
Conformation: The dihedral angles between the phenyl rings and the central oxazole ring are critical. For instance, in the case study compound, the mean planes of the 4-chlorophenyl and 2-methylphenyl rings are significantly twisted relative to the oxazole ring.[8] This conformation can have a profound impact on how the molecule fits into a receptor's binding pocket.
-
Intermolecular Interactions: The analysis of the crystal packing reveals non-covalent interactions such as hydrogen bonds, C-H···π, and π-π stacking interactions that stabilize the crystal lattice.[7][8] These same types of interactions often govern the binding of the molecule to its biological target.
Conclusion: The Power of Crystallography in Drug Development
X-ray crystallography provides an unparalleled level of detail for the structural validation of 4-methyl-2-phenyl-1,3-oxazole derivatives.[7] The journey from rational synthesis and meticulous crystallization to precise data collection and refinement culminates in a detailed three-dimensional model of the molecule. This structural blueprint is invaluable for drug development professionals, enabling a deeper understanding of structure-activity relationships, facilitating the design of more potent and selective drug candidates, and ultimately accelerating the path to new therapeutic agents.[7]
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Physical and chemical properties of 4-Methyl-2-phenyl-1,3-oxazole
An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-oxazole for Drug Development Professionals
Foreword: The Oxazole Scaffold in Modern Medicinal Chemistry
The 1,3-oxazole ring is a five-membered aromatic heterocycle distinguished by the presence of both oxygen and nitrogen atoms.[1][2] This structural motif is not merely a synthetic curiosity; it is a cornerstone in the architecture of numerous biologically active molecules and natural products.[2] Its unique electronic properties, relative stability, and capacity for diverse substitutions make it a "privileged scaffold" in medicinal chemistry.[3] Molecules incorporating the oxazole core have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][4]
This guide focuses on a specific, yet highly relevant, derivative: 4-Methyl-2-phenyl-1,3-oxazole. By positioning a phenyl group at the C2 position and a methyl group at the C4 position, the molecule's physicochemical and electronic properties are significantly modulated, creating a compound of interest for researchers in drug discovery. This document provides an in-depth exploration of its properties, synthesis, reactivity, and analytical characterization, designed to equip scientists with the foundational knowledge required for its application in research and development.
Section 1: Core Physicochemical and Computed Properties
The physical and computed properties of a compound are fundamental to its behavior in both chemical and biological systems. These parameters influence everything from solubility and membrane permeability to its interaction with biological targets. The properties of 4-Methyl-2-phenyl-1,3-oxazole are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [5][6] |
| Molecular Weight | 159.18 g/mol | [5] |
| Exact Mass | 159.068413911 u | [7] |
| Appearance | White solid (predicted) | [5]* |
| Topological Polar Surface Area | 26 Ų | [7] |
| XLogP3 (Lipophilicity) | 2.4 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Rotatable Bond Count | 1 | [7] |
| CAS Number | 877-39-4 | [6] |
*Note: Property reported for the isomer 2-Methyl-4-phenyl-1,3-oxazole, but a similar appearance is expected.
The XLogP3 value of 2.4 suggests a moderate degree of lipophilicity, a crucial parameter for drug candidates as it affects absorption, distribution, metabolism, and excretion (ADME) profiles. The single rotatable bond between the phenyl ring and the oxazole core allows for some conformational flexibility, which can be critical for binding to target proteins.
Section 2: Synthesis and Analytical Characterization
The reliability of any research hinges on the purity and confirmed identity of the materials used. This section outlines a common synthetic strategy for this class of oxazoles and provides a rigorous, self-validating protocol for its characterization.
Synthetic Strategy: The Robinson-Gabriel Synthesis
One of the most established methods for creating 2,4-disubstituted oxazoles is the Robinson-Gabriel synthesis.[8] This pathway involves the cyclization and dehydration of an α-acylamino ketone.[8][9] The general mechanism provides a reliable and versatile route to the target compound.
Causality of Experimental Choices: The choice of the Robinson-Gabriel synthesis is predicated on the commercial availability of starting materials and the reaction's robustness. The use of a strong dehydrating agent, such as sulfuric acid or phosphorus oxychloride, is critical to drive the final cyclization step, which is an intramolecular condensation that forms the stable aromatic oxazole ring.[8]
Caption: Robinson-Gabriel synthesis workflow for oxazoles.
Analytical Workflow for Identity and Purity Confirmation
To ensure the integrity of experimental results, a multi-step analytical validation process is essential. This workflow combines several orthogonal techniques to confirm the structure and quantify the purity of a newly synthesized batch of 4-Methyl-2-phenyl-1,3-oxazole.[10][11]
Caption: A comprehensive analytical workflow for compound validation.
Step-by-Step Characterization Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the precise arrangement of atoms in the molecule. The proton (¹H) and carbon (¹³C) environments are unique and provide a structural fingerprint.
-
Procedure:
-
Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. Expected signals would include a singlet for the methyl group, and multiplets in the aromatic region for the phenyl and oxazole protons.[1]
-
Acquire a ¹³C NMR spectrum. Key resonances are expected for the C2, C4, and C5 carbons of the oxazole ring. The C2 carbon, situated between two heteroatoms, will be the most downfield-shifted (~160 ppm), while C4 and C5 will appear around 125-140 ppm.[12]
-
-
Trustworthiness Check: The integration of proton signals should match the number of protons in the structure. The number of distinct carbon signals should match the number of unique carbons in the molecule.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight and assess the purity of the sample.
-
Procedure:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Inject a small volume (1-5 µL) into an LC-MS system equipped with a C18 column.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the eluent with a UV detector and a mass spectrometer (e.g., ESI-QTOF).
-
-
Trustworthiness Check: The mass spectrometer should detect a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 160.07.[7] The UV chromatogram should show a single major peak, allowing for the calculation of purity (e.g., >98% by peak area).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the key functional groups present in the molecule.
-
Procedure:
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum.
-
-
Trustworthiness Check: The spectrum should display characteristic absorption bands for C=N and C-O stretching within the oxazole ring, as well as bands corresponding to the aromatic C-H and C=C bonds of the phenyl group.
-
Section 3: Chemical Properties and Reactivity
The reactivity of 4-Methyl-2-phenyl-1,3-oxazole is governed by the electronic nature of the heterocyclic ring, which shares characteristics with both pyridine and furan.[2] The nitrogen atom at position 3 is weakly basic and can be protonated or alkylated, while the ring system as a whole has a degree of aromaticity.[8][13]
-
Electrophilic Substitution: The oxazole ring is generally electron-deficient and thus somewhat deactivated towards electrophilic attack compared to benzene. When reactions do occur, substitution is favored at the C5 position, which is the most electron-rich carbon.[1][8] However, the presence of the phenyl and methyl groups will influence the precise regioselectivity.
-
Acidity of Protons: The acidity of the ring protons in oxazoles generally follows the order C2 > C5 > C4.[1] In this molecule, the C2 and C4 positions are substituted. The remaining proton at C5 is the most acidic ring proton.
-
Nucleophilic Attack: Nucleophilic substitution reactions on the oxazole ring are generally difficult.[1] The most electron-deficient carbon, and therefore the most susceptible to nucleophilic attack, is C2.[8] The presence of a good leaving group at this position would be necessary to facilitate such a reaction.
-
Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-donating substituents.[8] This reactivity provides a powerful tool for constructing more complex molecular architectures.
Section 4: Relevance in Drug Discovery
The oxazole core is a key pharmacophore, and its derivatives are actively investigated for a wide range of therapeutic applications.[1][2] The specific substitutions on 4-Methyl-2-phenyl-1,3-oxazole are significant from a medicinal chemistry perspective.
-
Structural Significance: The 2-phenyl group contributes to the molecule's lipophilicity and provides a large, rigid scaffold that can engage in π-stacking or hydrophobic interactions within a protein's binding pocket. The 4-methyl group provides a smaller hydrophobic feature and can influence the electronic properties of the ring.
-
Therapeutic Potential: Substituted oxazoles are known to target a wide array of biological systems. They have been developed as anti-inflammatory agents (e.g., by inhibiting cyclooxygenase enzymes), anticancer agents, and antimicrobials.[1] The specific biological activity of 4-Methyl-2-phenyl-1,3-oxazole would need to be determined through screening, but its structure fits the general profile of a biologically active small molecule.
Caption: Structure-Activity Relationship (SAR) concept for the oxazole scaffold.
Section 5: Safety and Handling
As a chemical intermediate intended for research, 4-Methyl-2-phenyl-1,3-oxazole must be handled with appropriate care.
-
GHS Hazard Classification: According to available safety data, this compound is classified as:
-
Handling Recommendations:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]
References
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METHYL 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLATE synthesis. (n.d.). Molbase. Retrieved from [Link]
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Oxazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). The Pharma Innovation Journal. Retrieved from [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2021). Molecules. Retrieved from [Link]
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Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. (2018). Sciforum. Retrieved from [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Applied Sciences. Retrieved from [Link]
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Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. (n.d.). CORE. Retrieved from [Link]
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Methodological & Application
The Versatility of 4-Methyl-2-phenyl-1,3-oxazole: A Synthetic Chemist's Guide to Application and Protocol
The 1,3-oxazole core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents.[1] Its unique electronic properties and versatile reactivity make it an invaluable building block in the arsenal of synthetic organic chemists. Among the myriad of substituted oxazoles, 4-Methyl-2-phenyl-1,3-oxazole stands out as a readily accessible and highly adaptable scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of 4-Methyl-2-phenyl-1,3-oxazole, offering detailed application notes and validated protocols for its strategic deployment in organic synthesis. We will delve into key transformations, including metallation and subsequent functionalization, palladium-catalyzed cross-coupling reactions, and cycloaddition strategies for the synthesis of highly substituted pyridine frameworks.
Strategic Functionalization via Directed Metallation
The oxazole ring possesses distinct acidic protons that can be selectively abstracted by strong bases, creating nucleophilic centers for the introduction of a wide range of electrophiles. The substitution pattern of 4-Methyl-2-phenyl-1,3-oxazole offers two primary sites for deprotonation: the C5-position on the oxazole ring and the methyl group at the C4-position. The regioselectivity of this metallation is highly dependent on the choice of base and reaction conditions, allowing for precise control over the functionalization strategy.
C5-Lithiation and Electrophilic Quench
Kinetic deprotonation of substituted oxazoles typically occurs at the most acidic C-H bond. In the case of 4-Methyl-2-phenyl-1,3-oxazole, the C5-proton is generally more acidic than the protons of the C4-methyl group. The use of strong, non-nucleophilic bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures facilitates clean deprotonation at the C5 position. The resulting lithiated intermediate can be trapped with a variety of electrophiles to introduce diverse functional groups.
Caption: Workflow for C5-functionalization of 4-Methyl-2-phenyl-1,3-oxazole.
Protocol 1: General Procedure for C5-Alkylation
This protocol describes a general method for the C5-alkylation of 4-Methyl-2-phenyl-1,3-oxazole using an alkyl halide as the electrophile. This method is adapted from general procedures for the lithiation of substituted oxazoles.
Materials:
-
4-Methyl-2-phenyl-1,3-oxazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-Methyl-2-phenyl-1,3-oxazole (1.0 equiv) and dissolve in anhydrous THF (approximately 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 equiv) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkyl-4-methyl-2-phenyl-1,3-oxazole.
| Electrophile (E+) | Product | Typical Yield (%) |
| Methyl Iodide | 5-Methyl-4-methyl-2-phenyl-1,3-oxazole | 75-85 |
| Benzyl Bromide | 5-Benzyl-4-methyl-2-phenyl-1,3-oxazole | 70-80 |
| N,N-Dimethylformamide (DMF) | 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | 60-70 |
| Carbon Dioxide (dry ice) | 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid | 65-75 |
Table 1: Representative examples of electrophiles for the C5-functionalization of 4-Methyl-2-phenyl-1,3-oxazole. Yields are estimated based on similar transformations in the literature.
Palladium-Catalyzed Direct C-H Arylation
Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical tool for the formation of C-C bonds. This methodology avoids the pre-functionalization of the oxazole ring, offering a more streamlined approach to the synthesis of arylated derivatives. The regioselectivity of the direct arylation of oxazoles can be finely tuned by the choice of ligands, solvents, and bases, allowing for selective functionalization at either the C2 or C5 position.[2][3][4]
Regioselective C5-Arylation
For 4-Methyl-2-phenyl-1,3-oxazole, the C2 position is already substituted. Therefore, direct arylation will preferentially occur at the C5 position. The use of specific phosphine ligands in polar aprotic solvents has been shown to favor C5-arylation of oxazoles.[2][3]
Caption: General scheme for the direct C5-arylation of 4-Methyl-2-phenyl-1,3-oxazole.
Protocol 2: Palladium-Catalyzed C5-Arylation with Aryl Bromides
This protocol is based on established methods for the direct C5-arylation of oxazoles.[2][3][4]
Materials:
-
4-Methyl-2-phenyl-1,3-oxazole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF))
-
Anhydrous toluene for purification
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol %), the phosphine ligand (4-10 mol %), and the base (2.0 equiv).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add 4-Methyl-2-phenyl-1,3-oxazole (1.0 equiv), the aryl bromide (1.2 equiv), and the anhydrous polar aprotic solvent.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 5-aryl-4-methyl-2-phenyl-1,3-oxazole.
| Aryl Bromide | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 4-Bromotoluene | SPhos | K₂CO₃ | DMA | 110 | 70-85 |
| 1-Bromo-4-methoxybenzene | XPhos | Cs₂CO₃ | DMF | 120 | 75-90 |
| 4-Bromobenzonitrile | SPhos | K₂CO₃ | DMA | 110 | 65-80 |
Table 2: Representative conditions for the C5-arylation of 4-Methyl-2-phenyl-1,3-oxazole. Yields are estimated based on analogous reactions.
Cycloaddition Reactions: The Kondrat'eva Pyridine Synthesis
Oxazoles can function as dienes in [4+2] cycloaddition reactions, most notably in the Kondrat'eva pyridine synthesis. This powerful transformation allows for the construction of highly substituted pyridine rings from simple oxazole and dienophile precursors.[5] The reaction proceeds through a Diels-Alder reaction to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction with the extrusion of a small molecule (e.g., water, alcohol) to afford the aromatic pyridine ring.
Caption: Mechanistic pathway of the Kondrat'eva Pyridine Synthesis.
Protocol 3: Synthesis of a Substituted Pyridine via Diels-Alder Reaction with N-Phenylmaleimide
This protocol outlines the reaction of 4-Methyl-2-phenyl-1,3-oxazole with N-phenylmaleimide, a common dienophile in the Kondrat'eva synthesis.[5]
Materials:
-
4-Methyl-2-phenyl-1,3-oxazole
-
N-Phenylmaleimide
-
Anhydrous high-boiling solvent (e.g., toluene, xylene)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for purification
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-Methyl-2-phenyl-1,3-oxazole (1.0 equiv) and N-phenylmaleimide (1.1 equiv) in anhydrous toluene or xylene.
-
Heat the reaction mixture to reflux (110-140 °C) for 24-48 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Conclusion
4-Methyl-2-phenyl-1,3-oxazole is a versatile and valuable building block in organic synthesis. Its strategic functionalization through directed metallation and palladium-catalyzed C-H activation provides efficient routes to a wide array of substituted oxazoles. Furthermore, its participation in cycloaddition reactions, such as the Kondrat'eva pyridine synthesis, opens avenues for the construction of complex heterocyclic frameworks. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this remarkable scaffold in their pursuit of novel and impactful molecules.
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Al-Amiery, A. A., et al. A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Wasit Journal For Pure Sciences2023 , 2. [Link]
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The Versatile Scaffold: Applications of 4-Methyl-2-phenyl-1,3-oxazole in Medicinal Chemistry
Introduction: The Oxazole Motif as a Cornerstone in Drug Discovery
The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a privileged scaffold in the design of novel therapeutic agents.[1][2] The inherent aromaticity and planar nature of the oxazole ring allow it to act as a bioisosteric replacement for other functional groups, such as esters and amides, while providing a rigid framework for the precise orientation of substituents to interact with biological targets.[3] This guide focuses on a specific, yet representative member of this class, 4-Methyl-2-phenyl-1,3-oxazole, exploring its synthetic pathways and potential applications in medicinal chemistry, supported by detailed protocols for its synthesis and biological evaluation.
Synthetic Strategies for 4-Methyl-2-phenyl-1,3-oxazole
The synthesis of 2,4-disubstituted oxazoles like 4-Methyl-2-phenyl-1,3-oxazole can be achieved through several established methods. Two of the most prominent and versatile approaches are the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis.
Robinson-Gabriel Synthesis
A classic and widely used method for oxazole formation is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylaminoketone.[4][5]
Protocol 1: Robinson-Gabriel Synthesis of 4-Methyl-2-phenyl-1,3-oxazole
Causality Behind Experimental Choices: This protocol outlines a two-step process. First, the acylation of an α-aminoketone is performed to generate the key α-acylaminoketone intermediate. The subsequent cyclodehydration is acid-catalyzed, where a strong dehydrating agent like sulfuric acid or polyphosphoric acid promotes the intramolecular cyclization to form the aromatic oxazole ring.
Step 1: Synthesis of N-(1-oxopropan-2-yl)benzamide (α-Benzamidoacetone)
-
Reactant Preparation: In a well-ventilated fume hood, dissolve 1-aminopropan-2-one hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Basification: Add a base, such as triethylamine (2.2 eq) or pyridine, dropwise at 0 °C to neutralize the hydrochloride and liberate the free amine.
-
Acylation: Slowly add benzoyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Cyclodehydration to 4-Methyl-2-phenyl-1,3-oxazole
-
Reaction Setup: Place the purified N-(1-oxopropan-2-yl)benzamide (1.0 eq) in a round-bottom flask.
-
Acid-catalyzed Cyclization: Add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.
-
Heating: Gently heat the mixture to 80-100 °C for 1-2 hours.
-
Neutralization and Extraction: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the final product by column chromatography or distillation.
Van Leusen Oxazole Synthesis
The Van Leusen reaction provides an alternative route to oxazoles, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent.[6][7] This method is particularly useful for the synthesis of 5-substituted oxazoles, but can be adapted for 4,5-disubstituted analogs.
Protocol 2: Van Leusen-based Synthesis of 4-Methyl-2-phenyl-1,3-oxazole
Causality Behind Experimental Choices: This protocol involves a base-mediated cycloaddition of TosMIC to an aldehyde, followed by elimination to form the oxazole ring. The choice of a strong, non-nucleophilic base is crucial for the deprotonation of TosMIC to form the reactive intermediate.
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tosylmethyl isocyanide (TosMIC) (1.0 eq) and benzaldehyde (1.1 eq) in a suitable aprotic solvent like dimethoxyethane (DME) or THF.
-
Base Addition: Cool the mixture to 0 °C and add a strong base such as potassium carbonate or sodium hydride portion-wise.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The subsequent steps for purification are similar to the Robinson-Gabriel protocol.
Medicinal Chemistry Applications of the 4-Methyl-2-phenyl-1,3-oxazole Scaffold
While specific biological data for 4-Methyl-2-phenyl-1,3-oxazole is not extensively reported in publicly available literature, the broader class of oxazole and oxadiazole derivatives has demonstrated a wide spectrum of pharmacological activities.[1][8] This section will outline potential applications and provide generalized protocols for evaluating the biological activity of 4-Methyl-2-phenyl-1,3-oxazole, drawing parallels from structurally related compounds.
Anti-inflammatory Activity
Oxadiazole derivatives have shown promising anti-inflammatory properties.[3][9][10] The planar, aromatic nature of the oxazole ring can facilitate binding to the active sites of inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).
Protocol 3: In Vitro Anti-inflammatory Assay - Protein Denaturation Inhibition
Causality Behind Experimental Choices: Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and rapid in vitro screening method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit heat-induced protein denaturation.
-
Preparation of Solutions:
-
Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare various concentrations of the test compound (4-Methyl-2-phenyl-1,3-oxazole) and a standard anti-inflammatory drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
To 2.8 ml of the BSA solution, add 0.2 ml of the test compound or standard solution at different concentrations.
-
A control group should be prepared with the solvent alone.
-
Incubate the mixtures at 37 °C for 20 minutes.
-
Induce denaturation by heating at 72 °C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition).
-
Antimicrobial Activity
Oxazole-containing compounds have been investigated for their antibacterial and antifungal properties.[11][12][13] The heterocyclic ring can interact with microbial enzymes or cellular structures, leading to the inhibition of growth or cell death.
Protocol 4: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method
Causality Behind Experimental Choices: This method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. It allows for the testing of multiple concentrations simultaneously.
-
Preparation of Inoculum:
-
Grow the selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth overnight.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Test Compound Dilutions:
-
Prepare a series of two-fold dilutions of 4-Methyl-2-phenyl-1,3-oxazole in the appropriate broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cytotoxic Activity against Cancer Cell Lines
The oxazole scaffold is present in several anticancer agents.[8][14][15] These compounds can induce cytotoxicity through various mechanisms, including apoptosis and cell cycle arrest.
Protocol 5: In Vitro Cytotoxicity Assay - MTT Assay
Causality Behind Experimental Choices: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 4-Methyl-2-phenyl-1,3-oxazole for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Data Presentation and Visualization
To facilitate the analysis and interpretation of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Hypothetical Anti-inflammatory Activity of 4-Methyl-2-phenyl-1,3-oxazole
| Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| 10 | 15.2 ± 1.8 |
| 50 | 35.7 ± 2.5 |
| 100 | 58.9 ± 3.1 |
| 200 | 75.4 ± 4.2 |
| Diclofenac Sodium (10 µg/mL) | 85.1 ± 2.9 |
Table 2: Hypothetical Antimicrobial Activity (MIC) of 4-Methyl-2-phenyl-1,3-oxazole
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | 32 |
Table 3: Hypothetical Cytotoxicity (IC50) of 4-Methyl-2-phenyl-1,3-oxazole
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | 25.6 |
| A549 (Lung Cancer) | 42.1 |
Visualizing Synthetic and Biological Pathways
Diagrams are essential for illustrating complex chemical reactions and biological processes.
Caption: Biological evaluation workflow.
Conclusion and Future Perspectives
The 4-Methyl-2-phenyl-1,3-oxazole scaffold represents a valuable starting point for the development of new therapeutic agents. Its synthesis is achievable through well-established methodologies, and its structural features suggest a high potential for diverse biological activities. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate this compound and its derivatives for anti-inflammatory, antimicrobial, and cytotoxic properties. Further derivatization of the phenyl and methyl groups could lead to the discovery of novel compounds with enhanced potency and selectivity, contributing to the ever-growing importance of oxazole chemistry in drug discovery.
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Rashamuse, K., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1634. [Link]
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Asif, M. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Pharmaceuticals, 16(8), 1083. [Link]
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Jain, A. K., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Applied Pharmaceutical Science, 6(1), 055-062. [Link]
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Swellmeen, L. (2016). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]
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Kulkarnia, B. A., & Ganesan, A. (1999). A simple and effective method for the synthesis of 5-aryloxazoles. Tetrahedron Letters, 40(30), 5637-5638. [Link]
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Asif, M. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727-5744. [Link]
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Limban, C., et al. (2021). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Molecules, 26(23), 7209. [Link]
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Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]
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Oxazole.pdf. CUTM Courseware. [Link]
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Demchenko, A. M., et al. (2024). Synthesis and cytotoxic, antibacterial and antifungal properties of new 5-aryl-1,3,4-oxadiazole-2-thiones, their S- and N-derivatives. Current Chemistry Letters, 13(2), 547-556. [Link]
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Kumar, S., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Chiang Mai University Journal of Natural Sciences, 20(4), e2021073. [Link]
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Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]
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Limban, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5133. [Link]
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Wang, J., et al. (2017). Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. Organic & Biomolecular Chemistry, 15(30), 6331-6335. [Link]
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Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 308. [Link]
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Reddy, C. R., et al. (2016). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Organic Letters, 18(15), 3842-3845. [Link]
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Asif, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Mini-Reviews in Organic Chemistry, 19(5), 629-646. [Link]
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Owa, T., et al. (2024). Pd-Catalyzed Dehydrogenative Annulation of Amides with Aldehydes for the Synthesis of Triaryloxazoles. Organic & Biomolecular Chemistry. [Link]3ob01986a)
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Application Notes and Protocols for the Exploration of 4-Methyl-2-phenyl-1,3-oxazole Derivatives in Drug Discovery
Introduction
The 1,3-oxazole ring is a five-membered heterocyclic motif of significant interest in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological macromolecules make it a privileged scaffold in drug design.[1][2] Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and antioxidant effects.[3][4] This guide focuses on the 4-methyl-2-phenyl-1,3-oxazole core, a specific structural class that has shown considerable promise as a template for the development of novel therapeutic agents. The strategic placement of the phenyl group at the 2-position and the methyl group at the 4-position provides a foundational structure that can be readily diversified to optimize biological activity and pharmacokinetic properties. This document provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this important class of compounds, complete with detailed experimental protocols for their synthesis and bioactivity assessment.
Part 1: Synthesis of 4-Methyl-2-phenyl-1,3-oxazole Derivatives
A cornerstone for the synthesis of 2,4-disubstituted oxazoles is the reaction between α-haloketones and amides. A robust and frequently employed method involves the condensation of benzamide with α-chloroacetone (or a related α-haloketone) to construct the oxazole ring. This reaction proceeds via an initial N-alkylation of the amide followed by an intramolecular cyclization and dehydration sequence.
Protocol 1: General Synthesis of 4-Methyl-2-phenyl-1,3-oxazole
This protocol describes a representative one-pot synthesis. The causality behind this experimental design lies in its efficiency; by conducting the reaction in a single vessel, intermediate purification steps are avoided, which saves time and resources while often improving overall yield. The use of a high-boiling point solvent like N,N-dimethylformamide (DMF) facilitates the necessary high temperatures for the cyclization and dehydration steps.
Materials:
-
Benzamide
-
Chloroacetone
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of benzamide (1.0 eq) in DMF, add chloroacetone (1.1 eq).
-
Stir the mixture at 120-130°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with a saturated solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-methyl-2-phenyl-1,3-oxazole.
Part 2: Biological Activities and Therapeutic Applications
The 4-methyl-2-phenyl-1,3-oxazole scaffold has been identified as a key pharmacophore in compounds exhibiting a range of biological activities. The following sections detail the major therapeutic areas where these derivatives have shown promise and provide protocols for their evaluation.
Anticancer Activity
Derivatives of the 4-methyl-2-phenyl-1,3-oxazole core have demonstrated significant cytotoxic effects against various human cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The presence of phenyl or 4-methylphenyl groups at the C(2) and C(5) positions of the oxazole ring has been found to be of critical importance for the manifestation of anticancer activity.[5]
Table 1: Representative Anticancer Activity of 1,3-Oxazole Derivatives
| Compound ID | Cancer Cell Line | GI₅₀ (μM) | TGI (μM) | LC₅₀ (μM) |
| Compound A | Leukemia | 0.85 | 1.9 | 5.5 |
| Compound B | Non-Small Cell Lung | 0.62 | 1.5 | 6.1 |
| Compound C | Colon Cancer | 1.1 | 2.3 | 7.2 |
| Compound D | Breast Cancer | 0.3 | 1.2 | 5.0 |
Data are hypothetical and for illustrative purposes, based on reported activities of similar compounds.[5]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by oxazole derivatives.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]
-
Prepare serial dilutions of the test compounds (4-methyl-2-phenyl-1,3-oxazole derivatives) in the growth medium.
-
After 24 hours, replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on a shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration that inhibits cell growth by 50%).
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Certain 1,3-oxazole and 1,3,4-oxadiazole derivatives have been shown to possess significant anti-inflammatory properties.[8][9] Their mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Table 2: Representative In Vitro Anti-inflammatory Activity
| Compound ID | Cell Line | LPS-induced NO Inhibition IC₅₀ (μM) | COX-2 Inhibition IC₅₀ (μM) |
| Compound E | RAW 264.7 | 12.5 | 25.1 |
| Compound F | RAW 264.7 | 8.2 | 15.8 |
| Compound G | RAW 264.7 | 15.1 | 30.4 |
| Indomethacin | RAW 264.7 | 5.6 | 1.2 |
Data are hypothetical and for illustrative purposes, based on reported activities of similar compounds.[8][9]
Caption: NF-κB signaling pathway in inflammation and potential inhibition by oxazole derivatives.
Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[10]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
LPS from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).
-
After incubation, collect 100 µL of the culture supernatant from each well.[10]
-
Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubate for 10-15 minutes at room temperature in the dark.[10]
-
Measure the absorbance at 540-550 nm.[10]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.[10]
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antimicrobial Activity
The oxazole scaffold is present in several natural and synthetic compounds with notable antimicrobial activity.[4] These compounds can be effective against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.
Table 3: Representative Antimicrobial Activity (MIC)
| Compound ID | S. aureus (MIC, μg/mL) | E. coli (MIC, μg/mL) | C. albicans (MIC, μg/mL) |
| Compound H | 16 | 64 | 32 |
| Compound I | 8 | 32 | 16 |
| Compound J | 32 | >128 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 4 |
Data are hypothetical and for illustrative purposes, based on reported activities of similar compounds.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform a two-fold serial dilution of the test compound in the appropriate broth to obtain a range of concentrations.
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the diluted inoculum to each well of the microplate containing the serially diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The 4-methyl-2-phenyl-1,3-oxazole scaffold represents a versatile and promising platform for the discovery of new drugs. Its synthetic accessibility allows for the creation of diverse chemical libraries, and its derivatives have demonstrated significant potential in key therapeutic areas such as oncology, inflammation, and infectious diseases. The protocols and application notes provided herein offer a standardized framework for researchers to synthesize and evaluate these compounds, facilitating the identification of lead candidates for further preclinical and clinical development. A thorough understanding of the structure-activity relationships, guided by the systematic biological evaluation outlined in this guide, will be crucial for unlocking the full therapeutic potential of this important class of heterocyclic compounds.
References
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Bawazeer, S., et al. (2021). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 26(15), 4439. [Link]
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Gaba, M., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica, 8(20), 134-143. [Link]
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Kaur, G., et al. (2022). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters, 24(4), 959-964. [Link]
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Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]
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Sharma, V., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-215. [Link]
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Tiwari, R. K., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Naresuan University Journal: Science and Technology, 29(4), 58-66. [Link]
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Introduction: The Emergence of Oxazole Scaffolds in Fluorescence Applications
An In-Depth Guide to the Fluorescent Properties of 4-Methyl-2-phenyl-1,3-oxazole Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazole ring system is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Beyond their therapeutic value, oxazole-based molecules are gaining significant traction as versatile fluorophores.[3] Their rigid, planar structure and extended π-conjugated system provide a robust framework for fluorescence. The 4-Methyl-2-phenyl-1,3-oxazole core, in particular, offers a synthetically accessible scaffold whose photophysical properties can be systematically tuned.
This guide provides an in-depth exploration of the fluorescent properties of these analogs. We move beyond a simple recitation of facts to explain the causality behind the observed phenomena and provide detailed, field-proven protocols for their characterization. The goal is to empower researchers to not only understand but also effectively utilize these promising molecules in applications ranging from cellular imaging to materials science.[3][4]
Section 1: Core Principles of Fluorescence in Oxazole Analogs
Fluorescence is a multi-stage process involving the absorption of light, subsequent relaxation to a lower excited state, and the eventual emission of a photon. The unique electronic structure of 4-Methyl-2-phenyl-1,3-oxazole analogs governs this process.
The Jablonski Diagram: A Conceptual Framework
The transitions between electronic and vibrational energy levels are best visualized using a Jablonski diagram. An electron in the ground state (S₀) absorbs a photon, promoting it to a higher-energy excited singlet state (S₁ or S₂). This is followed by rapid, non-radiative vibrational relaxation to the lowest vibrational level of the S₁ state. The final step is fluorescence, where the electron returns to the ground state (S₀) by emitting a photon. The energy of the emitted photon is typically lower (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.[3]
Caption: Simplified Jablonski diagram illustrating the key steps in fluorescence.
Structure-Property Relationships: The Key to Tunability
The true power of the 4-Methyl-2-phenyl-1,3-oxazole scaffold lies in its tunability. By introducing different substituents to the 2-phenyl ring, one can systematically alter the molecule's electronic properties and, consequently, its fluorescence characteristics.[3]
-
Electron-Donating Groups (EDGs): Groups like dimethylamino (-N(CH₃)₂) or methoxy (-OCH₃) on the phenyl ring increase the electron density of the π-system. This generally leads to a smaller energy gap between the ground and excited states, resulting in a bathochromic (red) shift —absorption and emission at longer wavelengths.[5]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density. This typically widens the energy gap, causing a hypsochromic (blue) shift —absorption and emission at shorter wavelengths.
This principle allows for the rational design of probes for specific spectral windows, a critical requirement in multiplex imaging and FRET applications.
Section 2: Synthesis of 4-Methyl-2-phenyl-1,3-oxazole Analogs
A variety of synthetic routes to the oxazole core have been developed.[6][7] One of the most robust and widely used methods is the van Leusen Oxazole Synthesis , which utilizes tosylmethylisocyanide (TosMIC) as a key reagent.[1]
Caption: General workflow for the van Leusen oxazole synthesis.
Expert Insight: The van Leusen reaction is favored for its operational simplicity and tolerance of a wide range of functional groups on the starting aldehyde, making it ideal for generating a library of analogs for screening.[1] Microwave-assisted conditions can significantly reduce reaction times.[1]
Section 3: Protocols for Photophysical Characterization
Accurate and reproducible characterization is paramount. The following protocols outline the essential steps for evaluating the fluorescent properties of your 4-Methyl-2-phenyl-1,3-oxazole analogs.
Instrumentation
A standard fluorescence spectroscopy setup is required.[8][9][10]
-
Light Source: High-pressure Xenon arc lamp for broad wavelength output.[11]
-
Monochromators: Separate excitation and emission monochromators (typically diffraction gratings) for wavelength selection.[10]
-
Sample Holder: A 1 cm pathlength quartz cuvette holder, positioned at a 90° angle to the excitation source to minimize scattered light detection.[11]
-
Detector: A sensitive photomultiplier tube (PMT).[12]
Protocol 1: Determining Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorbance (λ_abs) and fluorescence emission (λ_em), and to calculate the Stokes shift.
Materials:
-
4-Methyl-2-phenyl-1,3-oxazole analog
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
1 cm quartz cuvettes (2)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the oxazole analog in the chosen solvent. Rationale: Preparing a stock solution allows for accurate serial dilutions and ensures consistency across measurements.
-
Working Solution for Absorbance: Dilute the stock solution to prepare a working solution with a peak absorbance between 0.5 and 1.0.
-
Absorbance Measurement:
-
Use the pure solvent to record a baseline/blank spectrum in the UV-Vis spectrophotometer.
-
Record the absorbance spectrum of the working solution.
-
Identify and record the wavelength of maximum absorbance (λ_abs).
-
-
Working Solution for Fluorescence: Prepare a fresh, dilute working solution from the stock solution such that the absorbance at λ_abs is between 0.05 and 0.1. Causality: This low concentration is critical to avoid the inner filter effect, where emitted light is re-absorbed by other fluorophore molecules in the solution, leading to spectral distortion and inaccurate intensity measurements.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the determined λ_abs.
-
Record the emission spectrum, scanning a wavelength range starting ~10-20 nm above the excitation wavelength to well into the tail of the emission profile.
-
Identify and record the wavelength of maximum fluorescence intensity (λ_em).
-
-
Data Analysis: Calculate the Stokes shift using the formula: Stokes Shift (nm) = λ_em - λ_abs
Protocol 2: Determining Relative Fluorescence Quantum Yield (Φ_f)
Objective: To measure the efficiency of the fluorescence process by comparing the analog's fluorescence to a well-characterized standard.[13]
Principle: The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample to those of a standard with a known quantum yield.[13][14]
Materials:
-
Test sample (oxazole analog) and a suitable fluorescence standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ_f = 0.54).
-
Spectroscopic grade solvents.
-
UV-Vis Spectrophotometer and Spectrofluorometer.
Procedure:
-
Prepare a Series of Dilutions: For both the test sample and the standard, prepare a series of at least four solutions of varying concentrations. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 and be linearly proportional to concentration.[13]
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: For each solution, excite at the same wavelength used for the absorbance measurements and record the corrected fluorescence emission spectrum.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[15]
-
Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.
-
Calculate Slopes: Determine the slope (Gradient) of the best-fit line for both plots.
-
Calculate Quantum Yield: Use the following equation:
Φ_X = Φ_S * (Grad_X / Grad_S) * (n_X² / n_S²)
Where:
-
Φ_X is the quantum yield of the test sample.
-
Φ_S is the known quantum yield of the standard.
-
Grad_X and Grad_S are the gradients of the plots for the sample and standard, respectively.
-
n_X and n_S are the refractive indices of the solvents used for the sample and standard, respectively. Rationale: The refractive index term corrects for differences in the light-gathering efficiency of the instrument in different solvents.
-
Protocol 3: Investigating Solvatochromism
Objective: To assess the sensitivity of the analog's fluorescence to the polarity of its environment.
Principle: Many oxazole derivatives exhibit solvatochromism, where their emission spectra shift depending on the polarity of the solvent.[3][16][17] This occurs because a change in the dipole moment upon excitation leads to differential stabilization of the ground and excited states by polar solvent molecules.[5][18]
Procedure:
-
Solvent Selection: Choose a range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol).
-
Sample Preparation: Prepare dilute solutions of the oxazole analog in each solvent, ensuring the absorbance at the excitation wavelength is between 0.05 and 0.1.
-
Spectral Measurement: For each solution, record the absorption (λ_abs) and fluorescence emission (λ_em) spectra as described in Protocol 1.
-
Data Analysis:
-
Tabulate λ_abs, λ_em, and the Stokes shift for each solvent.
-
Observe the trend: A significant red shift in the emission maximum with increasing solvent polarity is indicative of a larger dipole moment in the excited state and strong solvatochromic behavior.
-
Section 4: Data Presentation and Interpretation
Organizing photophysical data in a clear, tabular format is essential for comparison and analysis.
Table 1: Example Photophysical Data for Hypothetical 4-Methyl-2-phenyl-1,3-oxazole Analogs
| Substituent (at para-position of phenyl ring) | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |
| -H (Parent Compound) | Cyclohexane | 305 | 365 | 60 | 0.75 |
| -OCH₃ (EDG) | Cyclohexane | 320 | 390 | 70 | 0.85 |
| -N(CH₃)₂ (Strong EDG) | Cyclohexane | 350 | 435 | 85 | 0.92 |
| -CN (EWG) | Cyclohexane | 298 | 355 | 57 | 0.60 |
| -N(CH₃)₂ (Strong EDG) | Acetonitrile | 365 | 510 | 145 | 0.45 |
Interpretation: The data in Table 1 clearly illustrates the structure-property relationships. Electron-donating groups cause a red shift and often increase the quantum yield in non-polar solvents. The strong solvatochromic shift and decrease in quantum yield for the -N(CH₃)₂ analog in polar acetonitrile suggest the formation of an intramolecular charge transfer (ICT) excited state, a common phenomenon in such fluorophores.[5][19]
Conclusion
The 4-Methyl-2-phenyl-1,3-oxazole scaffold represents a highly versatile platform for the development of novel fluorescent probes. By understanding the fundamental principles of their photophysics and applying rigorous characterization protocols, researchers can rationally design and validate analogs with tailored properties for a wide array of applications in drug discovery and biomedical imaging. The methodologies presented here provide a robust framework for ensuring the scientific integrity and reproducibility of such investigations.
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Deng, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1684. Retrieved from [Link]
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Rubio, C., & Zanocco, A. (2016). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
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Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of Research of the National Bureau of Standards, 88(6), 373-381. Retrieved from [Link]
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Mondal, T., & Jana, A. (2012). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 132-138. Retrieved from [Link]
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Ibsen Photonics. (2024). Guide to Fluorescence spectroscopy instrumentation. Retrieved from [Link]
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Nanoco Technologies Ltd. (2008). Standard for Measuring Quantum Yield. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Instruments for Measuring Fluorescence and Phosphorescence. Retrieved from [Link]
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Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]
-
Slideshare. (n.d.). Fluorescence spectroscopy- instrumentation and applications. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorescence spectroscopy. Retrieved from [Link]
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Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1-12. Retrieved from [Link]
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ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
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Horiba. (n.d.). A Guide to Fluorescence Spectroscopy. Retrieved from [Link]
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Mondal, T., & Jana, A. (2012). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 132-138. Retrieved from [Link]
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Singh, G., & Kaur, H. (2022). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1187-1211. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
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Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. Retrieved from [Link]
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Al-Mokhtar, M. A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure, 1264, 133241. Retrieved from [Link]
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Mondal, T., & Jana, A. (2012). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 132-138. Retrieved from [Link]
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Application Notes & Protocols: 4-Methyl-2-phenyl-1,3-oxazole as a High-Performance Fluorescent Probe for Microenvironment Sensing
Abstract & Introduction
The development of novel fluorescent probes is a cornerstone of modern biomedical research and drug discovery, enabling real-time, non-invasive visualization of cellular processes.[1][2][3] Fluorescent organic small molecules, in particular, offer high spatial and temporal resolution, making them invaluable tools for understanding complex biological systems.[4] The 1,3-oxazole ring is a privileged heterocyclic motif found in numerous bioactive compounds and pharmaceuticals.[5][6] Beyond its medicinal importance, the oxazole scaffold serves as a robust fluorophore, with many derivatives exhibiting high fluorescence quantum yields and sensitivity to their local environment.[7][8]
This document provides a comprehensive technical guide to the application of 4-Methyl-2-phenyl-1,3-oxazole as a potential fluorescent probe. We present its synthesis, detailed photophysical characterization, and validated protocols for its use in sensing microenvironment polarity and in live-cell imaging. The inherent lipophilicity and environmentally sensitive fluorescence of this probe make it a promising candidate for visualizing hydrophobic compartments within cells, such as lipid droplets, and for reporting on changes in local viscosity and polarity.
Synthesis & Characterization of 4-Methyl-2-phenyl-1,3-oxazole
Scientific Rationale
A reliable and scalable synthesis is paramount for the widespread adoption of any chemical probe. The Robinson-Gabriel synthesis and related methods, which typically involve the cyclization of α-acylamino ketones, are classic routes to oxazoles.[9] However, for simplicity and high yield, we present a procedure adapted from the reaction of an α-haloketone with a primary amide, a robust and well-documented method for generating 2,4-disubstituted oxazoles.[10] Purity is confirmed using standard analytical techniques to ensure that observed fluorescence originates from the target compound.
Synthesis Workflow
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Application Notes and Protocols for the Biological Screening of a 4-Methyl-2-phenyl-1,3-oxazole Library
Authored by: Gemini, Senior Application Scientist
Abstract: The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document provides a comprehensive, field-proven guide for the initial biological evaluation of a novel 4-methyl-2-phenyl-1,3-oxazole library. We present a tiered screening cascade designed to efficiently identify and prioritize hit compounds. The protocols are structured to be self-validating, incorporating essential controls and clear data analysis pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of new chemical entities based on the oxazole framework.
Introduction: The Rationale for Screening Oxazole Libraries
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1] Its unique electronic and structural properties allow it to engage with a diverse range of biological targets through various non-covalent interactions.[2] This versatility has led to the development of FDA-approved drugs containing the oxazole motif, such as the anti-inflammatory agent Oxaprozin.[3]
Screening a chemical library, a collection of structurally related compounds, is a cornerstone of modern drug discovery.[4] It allows for the rapid and systematic evaluation of many molecules to identify "hits"—compounds that exhibit a desired biological effect. For a 4-methyl-2-phenyl-1,3-oxazole library, the screening strategy should be broad enough to capture the diverse potential activities of the scaffold while being efficient in resource allocation. This guide outlines a logical, multi-tiered approach, beginning with a foundational cytotoxicity assessment, followed by parallel secondary screens for specific, high-value biological activities.
The Tiered Screening Cascade: A Strategic Approach
A tiered or cascaded screening approach is the most efficient method for evaluating a new chemical library. It prevents resource-intensive secondary assays from being performed on non-viable or overtly toxic compounds. Our proposed strategy prioritizes safety and broad activity profiling.
Caption: Pathway of LPS-induced NO production and potential inhibition.
Materials:
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Reagents: LPS (from E. coli), Griess Reagent Kit, Dexamethasone (positive control).
-
Media: DMEM with 10% FBS.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Pre-treatment: Remove the media and add fresh media containing the library compounds. Incubate for 1-2 hours.
-
Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.
-
Controls:
-
Unstimulated Control: Cells + Vehicle (no LPS).
-
Stimulated Control: Cells + Vehicle + LPS.
-
Positive Control: Cells + Dexamethasone + LPS.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement:
-
Transfer 50 µL of supernatant from each well to a new plate.
-
Add the Griess reagent components as per the manufacturer's protocol.
-
Measure absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
-
Data Analysis:
-
Calculate the percentage of NO production inhibition: % Inhibition = 100 - [ (Nitrite_Treated - Nitrite_Unstimulated) / (Nitrite_Stimulated - Nitrite_Unstimulated) ] * 100
-
Hit Criterion: A compound causing ≥ 50% inhibition of NO production without affecting cell viability (as determined in a parallel MTT assay on RAW 264.7 cells) is a hit.
Data Presentation and Hit Confirmation
All quantitative data from primary and secondary screens should be summarized in tables for easy comparison of the library compounds.
Table 1: Example Data Summary for Oxazole Library Screening
| Compound ID | % Viability (HEK293 @ 10µM) | MIC (S. aureus, µg/mL) | % Growth Inhibition (A549 @ 10µM) | % NO Inhibition (RAW 264.7 @ 10µM) | Hit Category |
| OXA-001 | 95.2 | >64 | 8.1 | 75.3 | Anti-inflammatory |
| OXA-002 | 15.7 | NT | 98.2 | NT | Cytotoxic / Anticancer |
| OXA-003 | 88.4 | 8 | 45.1 | 12.5 | Antimicrobial |
| OXA-004 | 91.0 | >64 | 15.6 | 2.3 | Inactive |
NT: Not Tested
Hit Confirmation: All initial "hits" must be validated. This involves re-testing the original compound and, if possible, freshly synthesized or sourced batches to confirm the activity. The primary follow-up step is to perform a full dose-response analysis to determine the potency (IC₅₀, EC₅₀, or MIC) of the hit compound, which is essential for establishing a structure-activity relationship (SAR) and prioritizing compounds for further development.
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]
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Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. International Journal of Molecular Sciences. Available at: [Link]
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Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules. Available at: [Link]
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A comprehensive review on biological activities of oxazole derivatives. Journal of Saudi Chemical Society. Available at: [Link]
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New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. European Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules. Available at: [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging. Available at: [Link]
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Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. Scientific Reports. Available at: [Link]
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In Vitro Biological Evaluation of 4-Methyl-2-phenyl-1,3-oxazole: Application Notes and Protocols
Introduction: The Therapeutic Potential of the Oxazole Scaffold
The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Oxazole derivatives have garnered significant attention for their potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents.[1][2] The biological versatility of the oxazole nucleus is often attributed to its ability to participate in various non-covalent interactions with biological macromolecules. The specific substitution pattern on the oxazole ring plays a pivotal role in defining the pharmacological profile of the molecule.[1] This guide focuses on the in vitro biological evaluation of a specific derivative, 4-Methyl-2-phenyl-1,3-oxazole, providing a comprehensive suite of protocols for researchers in drug discovery and development.
Section 1: Cytotoxicity Assessment - The Foundation of Biological Evaluation
A fundamental first step in the evaluation of any potential therapeutic agent is the assessment of its cytotoxicity.[3] This determines the concentration range at which the compound can be safely studied for its specific biological effects without causing overt cell death.[4] The MTT assay is a widely adopted colorimetric method for assessing cell viability and proliferation.[5][6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[7] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[7]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for 4-Methyl-2-phenyl-1,3-oxazole
Materials:
-
4-Methyl-2-phenyl-1,3-oxazole (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of 4-Methyl-2-phenyl-1,3-oxazole from the stock solution in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical Cytotoxicity Data for 4-Methyl-2-phenyl-1,3-oxazole
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | 24 | > 100 |
| 48 | 75.2 | |
| 72 | 52.8 | |
| HeLa | 24 | > 100 |
| 48 | 88.1 | |
| 72 | 65.4 | |
| A549 | 24 | > 100 |
| 48 | 95.6 | |
| 72 | 78.9 | |
| HEK293 | 72 | > 100 |
Section 2: Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in a multitude of diseases.[10] Many oxazole derivatives have demonstrated anti-inflammatory properties.[1] The anti-inflammatory potential of 4-Methyl-2-phenyl-1,3-oxazole can be assessed in vitro by measuring its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Mechanism of Action: Inhibition of Inflammatory Pathways
The transcription factor NF-κB is a key regulator of inflammatory responses, inducing the expression of pro-inflammatory genes, including those for cytokines and chemokines.[11] Upon stimulation by inflammatory signals, NF-κB translocates to the nucleus and initiates the transcription of target genes.[12] Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway.
Caption: Simplified NF-κB signaling pathway in inflammation.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
Materials:
-
RAW 264.7 murine macrophage cell line
-
4-Methyl-2-phenyl-1,3-oxazole (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Complete cell culture medium
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of 4-Methyl-2-phenyl-1,3-oxazole for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[13]
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
Data Analysis and Interpretation
The percentage of NO inhibition is calculated as:
% Inhibition = [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100
A dose-dependent decrease in NO production indicates potential anti-inflammatory activity.
Section 3: Antioxidant Capacity Assessment
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in various diseases. The antioxidant potential of a compound can be evaluated using several in vitro assays, with the DPPH and ABTS radical scavenging assays being the most common.[14]
Detailed Protocol: DPPH Radical Scavenging Assay
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color. In the presence of an antioxidant, it accepts a hydrogen atom or an electron to become a stable, diamagnetic molecule, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.[15]
Procedure:
-
Prepare different concentrations of 4-Methyl-2-phenyl-1,3-oxazole in methanol.
-
Add 100 µL of each concentration to a 96-well plate.
-
Add 100 µL of a methanolic solution of DPPH (0.1 mM) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.
Detailed Protocol: ABTS Radical Scavenging Assay
Principle: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is oxidized by potassium persulfate to its radical cation, ABTS•+, which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[15]
Procedure:
-
Prepare the ABTS•+ solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of different concentrations of 4-Methyl-2-phenyl-1,3-oxazole to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate for 6 minutes at room temperature and measure the absorbance at 734 nm.
Data Analysis and Interpretation
The percentage of radical scavenging activity for both assays is calculated as:
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The results are often expressed as the IC₅₀ value, the concentration of the compound required to scavenge 50% of the free radicals.
Section 4: Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Oxazole derivatives have shown promise in this area.[16] The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound.[17]
Detailed Protocol: Broth Microdilution Method for MIC Determination
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18] This is achieved by preparing two-fold dilutions of the compound in a liquid growth medium in a 96-well plate and inoculating with a standardized microbial suspension.[18]
Procedure:
-
Compound Preparation: Prepare a series of two-fold dilutions of 4-Methyl-2-phenyl-1,3-oxazole in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.[19][20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[18]
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]
Table 2: Hypothetical MIC Data for 4-Methyl-2-phenyl-1,3-oxazole
| Microorganism | Strain (ATCC) | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 16 |
| Escherichia coli | 25922 | 32 |
| Pseudomonas aeruginosa | 27853 | > 64 |
| Candida albicans | 90028 | 8 |
Conclusion
This guide provides a foundational framework for the in vitro biological evaluation of 4-Methyl-2-phenyl-1,3-oxazole. The described protocols for assessing cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial activities are robust and widely accepted in the scientific community. The data generated from these assays will provide valuable insights into the therapeutic potential of this compound and guide further preclinical development. It is crucial to remember that in vitro results are a preliminary step and must be followed by in vivo studies to establish the true pharmacological profile and safety of any new chemical entity.
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Antimicrobial activity of 4-Methyl-2-phenyl-1,3-oxazole derivatives
An in-depth guide to the synthesis and antimicrobial evaluation of 4-Methyl-2-phenyl-1,3-oxazole derivatives, designed for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new antimicrobial agents with novel mechanisms of action.[1] Heterocyclic compounds, particularly those containing nitrogen and oxygen, are a cornerstone of medicinal chemistry due to their diverse pharmacological activities.[2][3] Among these, the 1,3-oxazole scaffold is of significant interest.[1][2] The oxazole ring, a five-membered heterocycle with an oxygen and a nitrogen atom, serves as a crucial pharmacophore in numerous clinically used drugs.[2] Its structure allows for diverse interactions with biological targets like enzymes and receptors through various non-covalent bonds.[2][4]
This application note provides a comprehensive guide to the synthesis of 4-Methyl-2-phenyl-1,3-oxazole derivatives and detailed protocols for evaluating their antimicrobial efficacy. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.
Part 1: Synthesis of 4-Methyl-2-phenyl-1,3-oxazole Derivatives
The synthesis of substituted oxazoles can be achieved through various established methods, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and palladium-catalyzed coupling reactions.[1][2][5] The following protocol details a multi-step synthesis adapted from established procedures for creating oxazole derivatives, which involves the formation of key intermediates such as N-acyl-α-amino ketones followed by cyclization.[6]
Workflow for Synthesis of Substituted Oxazole Derivatives
Caption: Multi-step synthesis of 1,3-oxazole derivatives.
Protocol 1: Synthesis of 2-(Substituted-phenyl)-4-isopropyl-5-aryl-1,3-oxazole[6]
Principle: This protocol employs a four-step process. It begins with the N-acylation of an amino acid, followed by cyclodehydration to form an intermediate azlactone. This reactive intermediate then acylates an aromatic hydrocarbon, and the resulting N-acyl-α-amino ketone is cyclized to yield the final 1,3-oxazole derivative.
Materials:
-
Substituted benzoyl chloride (e.g., 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride)
-
Valine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl chloroformate
-
4-methylmorpholine
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Aromatic hydrocarbon (e.g., benzene, toluene)
-
Phosphoryl trichloride (POCl₃)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Methodology:
-
Step 1: Synthesis of N-acyl-α-amino acid (Intermediate 3) a. Dissolve valine in an aqueous NaOH solution in a flask placed in an ice bath (0-5 °C). b. Slowly add the starting benzoyl chloride dissolved in CH₂Cl₂ to the cooled valine solution with vigorous stirring. c. Allow the reaction to proceed for 30 minutes at 0-5 °C, then for 1 hour at room temperature. d. Acidify the mixture with HCl to precipitate the N-acyl-α-amino acid product. e. Filter, wash the solid with water, and dry under vacuum.
-
Step 2: Synthesis of 1,3-oxazol-5(4H)-one (Intermediate 4) a. Suspend the N-acyl-α-amino acid (from Step 1) in CH₂Cl₂. b. Add 4-methylmorpholine, followed by the slow addition of ethyl chloroformate. c. Stir the reaction mixture at room temperature for 30 minutes. d. The resulting 1,3-oxazol-5(4H)-one solution is typically used directly in the next step without purification.
-
Step 3: Synthesis of N-acyl-α-amino ketone (Intermediate 5) a. To the solution from Step 2, add the desired aromatic hydrocarbon (e.g., toluene). b. Add anhydrous AlCl₃ portion-wise while stirring. c. Continue stirring at room temperature for approximately 20 hours. d. Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl. e. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the resulting N-acyl-α-amino ketone by column chromatography.
-
Step 4: Synthesis of 1,3-oxazole (Final Product 6) a. Reflux the purified N-acyl-α-amino ketone (from Step 3) with an excess of POCl₃ for 4 hours. b. Cool the reaction mixture and carefully pour it onto crushed ice. c. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution). d. Extract the product with an organic solvent (e.g., ethyl acetate). e. Dry the combined organic extracts and concentrate under reduced pressure. f. Purify the final 1,3-oxazole derivative by recrystallization or column chromatography.
Characterization: Confirm the structure and purity of the final compounds using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6][7]
Part 2: In Vitro Antimicrobial Activity Evaluation
Once synthesized and purified, the oxazole derivatives must be evaluated for their biological activity. A tiered approach is recommended, starting with a qualitative primary screening followed by quantitative determination of antimicrobial potency.
Workflow for Antimicrobial Susceptibility Testing
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Application Notes and Protocols for the Synthesis of Ligands Containing the 4-Methyl-2-phenyl-1,3-oxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Methyl-2-phenyl-1,3-oxazole Scaffold
The 1,3-oxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow molecules containing this scaffold to bind effectively to a wide array of biological targets.[1] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2]
The 4-methyl-2-phenyl-1,3-oxazole scaffold, in particular, offers a versatile platform for ligand design. The phenyl group at the 2-position can be readily functionalized to modulate potency and selectivity for a specific biological target, while the methyl group at the 4-position can influence the molecule's metabolic stability and pharmacokinetic profile. Beyond pharmaceuticals, this scaffold is also explored in materials science for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes, owing to its inherent photophysical properties.[3][4][5][6]
This comprehensive guide provides detailed synthetic protocols for the preparation of ligands containing the 4-methyl-2-phenyl-1,3-oxazole core, with a focus on the well-established Robinson-Gabriel synthesis. It further delves into the mechanistic underpinnings of the synthetic routes and offers insights into the diverse applications of this valuable scaffold.
Synthetic Strategies: A Comparative Overview
Several synthetic methodologies can be employed for the construction of the 1,3-oxazole ring. The choice of a particular route often depends on the availability of starting materials, desired substitution pattern, and tolerance to reaction conditions.
| Synthetic Route | General Substrates | Reagents/Conditions | Advantages | Disadvantages |
| Robinson-Gabriel Synthesis | α-Acylamino ketones | Strong acids (e.g., H₂SO₄, PPA), dehydrating agents | Readily available starting materials, well-established method.[7] | Harsh reaction conditions may not be suitable for sensitive functional groups. |
| Van Leusen Oxazole Synthesis | Aldehydes and tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | Mild reaction conditions, good functional group tolerance.[1][8] | Stoichiometric use of TosMIC. |
| Fischer Oxazole Synthesis | Cyanohydrins and aldehydes | Anhydrous HCl | A classic method for specific substitution patterns. | Requires anhydrous conditions and handling of cyanohydrins. |
This guide will focus on the Robinson-Gabriel synthesis due to its straightforward approach and the ready availability of the necessary precursors for the synthesis of the 4-methyl-2-phenyl-1,3-oxazole scaffold.
The Robinson-Gabriel Synthesis: Mechanism and Rationale
The Robinson-Gabriel synthesis is a powerful method for the formation of oxazoles through the acid-catalyzed cyclodehydration of α-acylamino ketones.[7] The mechanism involves a series of well-defined steps that transform readily accessible starting materials into the desired heterocyclic core.
Mechanistic Pathway
The reaction commences with the protonation of the carbonyl oxygen of the ketone in the α-acylamino ketone intermediate. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to intramolecular nucleophilic attack by the oxygen of the amide carbonyl group. The subsequent cyclization step forms a five-membered ring intermediate. This is followed by dehydration, driven by the acidic conditions, to yield the aromatic 1,3-oxazole ring.
Caption: Two-step synthetic workflow for 4-methyl-2-phenyl-1,3-oxazole.
Part 1: Synthesis of N-(1-oxopropan-2-yl)benzamide (α-Acylamino Ketone Intermediate)
This initial step involves the acylation of 2-amino-1-propanol followed by oxidation of the primary alcohol to a ketone. A more direct approach involves the reaction of benzamide with an appropriate α-haloketone.
Materials:
-
Benzamide
-
1-Bromo-1-propanone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF (approximately 10 mL per gram of benzamide).
-
Addition of α-Haloketone: To the stirred suspension, add 1-bromo-1-propanone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford N-(1-oxopropan-2-yl)benzamide as a solid.
Part 2: Robinson-Gabriel Cyclodehydration to 4-Methyl-2-phenyl-1,3-oxazole
This final step involves the acid-catalyzed intramolecular cyclization and dehydration of the α-acylamino ketone intermediate to form the desired oxazole.
Materials:
-
N-(1-oxopropan-2-yl)benzamide (from Part 1)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place N-(1-oxopropan-2-yl)benzamide (1.0 eq) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2-3 eq) with vigorous stirring. The solid will gradually dissolve.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction can be gently warmed (40-50 °C) to ensure completion, as monitored by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude 4-methyl-2-phenyl-1,3-oxazole can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Characterization
The synthesized 4-methyl-2-phenyl-1,3-oxazole should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons, aromatic protons of the phenyl ring, and the proton on the oxazole ring. |
| ¹³C NMR | Characteristic signals for the carbons of the oxazole ring (C2, C4, and C5) and the carbons of the phenyl and methyl groups. The C2 carbon, situated between two heteroatoms, typically resonates at a lower field (around 150-160 ppm). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₉NO. |
| FT-IR Spectroscopy | Characteristic absorption bands for C=N and C-O-C stretching vibrations of the oxazole ring. |
Application Notes: Leveraging the 4-Methyl-2-phenyl-1,3-oxazole Scaffold
The versatility of the 4-methyl-2-phenyl-1,3-oxazole scaffold makes it a valuable building block in various scientific disciplines.
Medicinal Chemistry and Drug Discovery
The oxazole nucleus is a key component in numerous biologically active compounds. [1]The 4-methyl-2-phenyl substitution pattern allows for systematic exploration of the structure-activity relationship (SAR).
-
Scaffold for Kinase Inhibitors: The phenyl ring can be substituted with various functional groups to target the active site of specific kinases, which are crucial targets in cancer therapy.
-
Anti-inflammatory Agents: Derivatives of this scaffold have shown potential as anti-inflammatory agents by inhibiting enzymes such as cyclooxygenase (COX).
-
Antimicrobial Leads: The oxazole ring can be incorporated into larger molecules to develop novel antibacterial and antifungal agents. The lipophilicity and electronic properties of the scaffold can be fine-tuned to enhance cell permeability and target engagement.
Fluorescent Probes and Bioimaging
The inherent fluorescence of the 2,5-diaryloxazole core can be harnessed for the development of molecular probes for biological imaging. [6]
-
Environment-Sensitive Dyes: By introducing specific functional groups to the phenyl ring, the fluorescence properties of the molecule can be made sensitive to the local environment, such as polarity or pH. This allows for the visualization of cellular microenvironments.
-
Turn-on/Turn-off Probes: The scaffold can be designed to exhibit fluorescence only upon binding to a specific analyte (e.g., a metal ion or a biomolecule), creating a "turn-on" sensor.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
2,5-Diaryl-1,3,4-oxadiazoles are known for their electron-transporting properties, making them valuable materials in the fabrication of OLEDs. [3][5]While the 1,3-oxazole isomer is less common in this application, its electronic characteristics are also of interest.
-
Electron Transporting Layer (ETL): The electron-deficient nature of the oxazole ring can facilitate the transport of electrons from the cathode to the emissive layer in an OLED device.
-
Host Material for Emitters: The scaffold can serve as a host material for phosphorescent or fluorescent emitters in the emissive layer of an OLED, contributing to the overall device efficiency and color purity.
Conclusion
The synthesis of ligands containing the 4-methyl-2-phenyl-1,3-oxazole scaffold provides a gateway to a diverse range of applications in both medicinal chemistry and materials science. The Robinson-Gabriel synthesis offers a robust and well-understood method for accessing this valuable heterocyclic core. By leveraging the protocols and insights provided in this guide, researchers can efficiently synthesize and explore the potential of this versatile scaffold in their respective fields.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Wang, H., Geng, R., Li, X., & Zhou, C. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1641. Retrieved from [Link]
-
Scribd. (n.d.). 5-Iii) Sem 4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Forster, A. C., et al. (2004). Synthesis and Evaluation of a Library of Fluorescent Dipeptidomimetic Analogues as Substrates for Modified Bacterial Ribosomes. Journal of the American Chemical Society, 126(21), 6649-6657. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. RSC Advances, 4(73), 38787-38803. Retrieved from [Link]
-
Research Square. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Polycyclic Aromatic Compounds, 1-22. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study. Organic & Biomolecular Chemistry, 14(3), 1048-1057. Retrieved from [Link]
-
Bentham Science. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [Link]
-
ResearchGate. (2018). Pyrene-Oxadiazoles for Organic Light-Emitting Diodes: Triplet to Singlet Energy Transfer and Role of Hole-Injection/Hole-Blocking Materials. Retrieved from [Link]
-
American Chemical Society. (2001). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 66(16), 5433-5436. Retrieved from [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Influence of the oxazole ring connection on the fluorescence of oxazoyl-triphenylamine biphotonic DNA probes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5163. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
ResearchGate. (2021). Organic Light-Emitting Diodes Based on Imidazole Semiconductors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Molecules, 28(6), 2541. Retrieved from [Link]
-
Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]
-
ResearchGate. (2020). Several examples of bioactive, medicines and fluorescent compounds containing 1,3-oxazole motif. Retrieved from [Link]
-
YouTube. (2021, October 30). Van Leusen Reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
European Bioinformatics Institute. (n.d.). Document: Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459). Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. PLoS ONE, 16(8), e0255883. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules, 23(10), 2465. Retrieved from [Link]
-
YouTube. (2020, October 13). synthesis by Robinson Gabriel synthesis method of oxazole |EASY EXPLANATION|Decode pharmacy. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Incorporation of 4-Methyl-2-phenyl-1,3-oxazole in the Synthesis of Complex Natural Products
Introduction: The Oxazole Moiety as a Linchpin in Natural Product Synthesis
The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products, particularly those of marine origin.[1][2] Its unique electronic properties and conformational rigidity impart significant stability and can facilitate crucial binding interactions with biological targets.[1] Among the various substituted oxazoles, the 2,4-disubstituted pattern, specifically the 4-methyl-2-phenyl-1,3-oxazole scaffold, serves as a versatile and strategically important building block in the assembly of complex molecular architectures.[3][4]
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-methyl-2-phenyl-1,3-oxazole. We will explore its synthesis via the classical Robinson-Gabriel reaction, delve into its strategic use in the synthesis of a key fragment of the potent marine-derived natural product Diazonamide A, and provide detailed, field-proven protocols.
I. Synthesis of the Key Building Block: 4-Methyl-2-phenyl-1,3-oxazole
The Robinson-Gabriel synthesis is a robust and widely utilized method for the preparation of oxazoles from α-acylamino ketones.[5][6] The reaction proceeds via an intramolecular cyclodehydration, offering a reliable route to a variety of substituted oxazoles.
Mechanistic Rationale
The synthesis of 4-methyl-2-phenyl-1,3-oxazole commences with the benzoylation of α-aminopropiophenone. The resulting α-benzamido ketone undergoes acid-catalyzed intramolecular cyclization. Protonation of the ketone carbonyl enhances its electrophilicity, allowing for nucleophilic attack by the amide oxygen. The subsequent tetrahedral intermediate readily eliminates water to afford the stable, aromatic oxazole ring.
Caption: Robinson-Gabriel Synthesis of 4-Methyl-2-phenyl-1,3-oxazole.
Detailed Experimental Protocol: Synthesis of 4-Methyl-2-phenyl-1,3-oxazole
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| α-Aminopropiophenone HCl | C₉H₁₂ClNO | 185.65 | 10.0 g | 98% |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.2 eq. | 99% |
| Pyridine | C₅H₅N | 79.10 | 20 mL | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous |
| Sulfuric Acid, conc. | H₂SO₄ | 98.08 | 5 mL | 98% |
| Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | As needed | Saturated |
| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | HPLC Grade |
| Hexanes | C₆H₁₄ | 86.18 | As needed | HPLC Grade |
Procedure:
-
Acylation: To a stirred solution of α-aminopropiophenone hydrochloride (10.0 g, 53.8 mmol) in anhydrous dichloromethane (100 mL) and pyridine (20 mL) at 0 °C, add benzoyl chloride (7.5 mL, 64.6 mmol, 1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude α-benzamidopropiophenone.
-
Cyclodehydration: To the crude α-benzamidopropiophenone, add concentrated sulfuric acid (5 mL) cautiously at 0 °C.
-
Stir the mixture at room temperature for 2 hours, then heat to 60 °C for 1 hour.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford 4-methyl-2-phenyl-1,3-oxazole as a white solid.
Expected Yield: 70-80%.
II. Application in Complex Natural Product Synthesis: A Key Fragment of Diazonamide A
Diazonamide A is a highly complex and cytotoxic marine natural product that has garnered significant attention from the synthetic community.[7] Its intricate architecture features a central 2,4-disubstituted oxazole moiety. The following section outlines a synthetic strategy for a key fragment of Diazonamide A, showcasing the utility of a 4-methyl-2-phenyl-1,3-oxazole derivative.
Retrosynthetic Analysis and Strategy
The synthesis of the Diazonamide A fragment hinges on the strategic coupling of a functionalized 4-methyl-2-phenyl-1,3-oxazole with a substituted indole precursor. The oxazole itself can be prepared via a modified Robinson-Gabriel synthesis, where the phenyl group at the 2-position is further functionalized to allow for subsequent coupling reactions.
Caption: Retrosynthetic analysis of a Diazonamide A fragment.
Detailed Experimental Protocol: Synthesis of a Diazonamide A Fragment Precursor
This protocol details the synthesis of a 2-(4-bromophenyl)-4-methyl-1,3-oxazole, a key intermediate for coupling reactions.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| α-Aminopropiophenone HCl | C₉H₁₂ClNO | 185.65 | 5.0 g | 98% |
| 4-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | 1.1 eq. | 98% |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.5 eq. | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous |
| Phosphorus Pentoxide (P₂O₅) | P₂O₅ | 141.94 | 1.5 eq. | 98% |
| Methanesulfonic Acid | CH₄O₃S | 96.11 | 10 parts | 99% |
Procedure:
-
Acylation: In a round-bottom flask, suspend α-aminopropiophenone hydrochloride (5.0 g, 26.9 mmol) in anhydrous dichloromethane (50 mL). Add triethylamine (9.4 mL, 67.3 mmol, 2.5 eq.) and stir for 10 minutes at room temperature.
-
Add 4-bromobenzoyl chloride (6.5 g, 29.6 mmol, 1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude α-(4-bromobenzamido)propiophenone.
-
Cyclodehydration: Prepare the dehydrating agent by dissolving phosphorus pentoxide (5.7 g, 40.4 mmol, 1.5 eq.) in methanesulfonic acid (57 g) at 0 °C with stirring.
-
Add the crude α-(4-bromobenzamido)propiophenone to the dehydrating agent at 0 °C.
-
Heat the mixture to 100 °C and stir for 4 hours.
-
Cool the reaction to room temperature and pour it onto a mixture of ice and 20% aqueous NaOH, maintaining the temperature below 20 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 2-(4-bromophenyl)-4-methyl-1,3-oxazole.
Expected Yield: 65-75%.
III. Trustworthiness and Self-Validation
The protocols described herein are based on well-established and extensively documented chemical transformations.[5][6] The Robinson-Gabriel synthesis is a cornerstone of heterocyclic chemistry, and its mechanism is thoroughly understood. The progress of each reaction can be reliably monitored by thin-layer chromatography (TLC). The identity and purity of the synthesized 4-methyl-2-phenyl-1,3-oxazole and its derivatives can be unequivocally confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the oxazole ring.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
The successful synthesis of the target compounds with the expected spectroscopic data provides a self-validating system for the described protocols.
IV. Conclusion
4-Methyl-2-phenyl-1,3-oxazole is a valuable and versatile building block in the synthesis of complex natural products. Its straightforward preparation via the Robinson-Gabriel synthesis, coupled with its strategic utility in forming key structural motifs, makes it an indispensable tool for synthetic chemists. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently employ this important scaffold in their own synthetic endeavors, accelerating the discovery and development of novel therapeutic agents.
References
- Li, J. J. (2009).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Retrieved from [Link]
- Albericio, F., & Kruger, H. G. (Eds.). (2012). Naturally Occurring Oxazole-Containing Peptides. MDPI.
- Harriman, G. C. (2017). Total Synthesis of Diazonamide A.
-
National Institutes of Health. (n.d.). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]
-
PubMed. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Retrieved from [Link]
-
Semantic Scholar. (2019). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]
- Williams, D. R., & Fu, L. (2005). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Synlett, 2005(9), 1433-1434.
-
ResearchGate. (n.d.). ChemInform Abstract: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Retrieved from [Link]
-
Amazon S3. (n.d.). One-pot Friedel-Crafts/Robinson-Gabriel synthesis of oxazoles using oxazolone templates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of some representative bioactive compounds containing 1,3-oxazole moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Retrieved from [Link]
Sources
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methyl-2-phenyl-1,3-oxazole
Welcome to the technical support center for the synthesis of 4-Methyl-2-phenyl-1,3-oxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.
Introduction to the Synthesis of 4-Methyl-2-phenyl-1,3-oxazole
4-Methyl-2-phenyl-1,3-oxazole is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the condensation reaction between an α-haloketone, such as chloroacetone, and a primary amide, like benzamide. This reaction, a variation of the Robinson-Gabriel synthesis, provides a direct and efficient route to the desired oxazole.
This guide will focus on the practical aspects of this synthesis, addressing common challenges and providing solutions to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-Methyl-2-phenyl-1,3-oxazole, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired 4-Methyl-2-phenyl-1,3-oxazole is a common challenge. Several factors can contribute to this issue.
| Potential Cause | Explanation & Causality | Troubleshooting & Optimization |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or inefficient mixing. The formation of the oxazole ring is a multi-step process that requires adequate energy input and time for all intermediates to convert to the final product. | - Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] - Temperature: Gradually increase the reaction temperature. Microwave-assisted synthesis can significantly reduce reaction times and improve yields. - Mixing: Ensure vigorous stirring to maintain a homogenous reaction mixture. |
| Decomposition of Starting Material or Product | Chloroacetone is a lachrymator and can be unstable, especially at high temperatures or in the presence of light.[2][3] The oxazole product itself may also be susceptible to degradation under harsh conditions. | - Use Milder Conditions: Employ moderate temperatures and consider catalysts that operate under neutral or mild acidic conditions to prevent degradation. - Protect from Light: Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil. |
| Poor Quality of Reagents | Impurities in the starting materials, such as oxidized benzamide or impure chloroacetone, can inhibit the reaction or lead to the formation of side products. Chloroacetone from commercial suppliers can contain impurities like mesityl oxide.[3] | - Ensure Reagent Purity: Use freshly purified reagents and anhydrous solvents. Chloroacetone can be purified by distillation, though care must be taken as it can decompose explosively.[2][3] |
| Suboptimal Reaction Conditions | The choice of solvent and the presence or absence of a catalyst can significantly impact the reaction rate and yield. | - Solvent: Experiment with different solvents. While the reaction can be run neat, solvents like dimethylformamide (DMF) can be beneficial. - Catalyst: While the reaction can proceed without a catalyst, the addition of a mild acid or base might be beneficial. However, strong acids or bases can promote side reactions. |
Issue 2: Formation of Multiple Products/Side Reactions
The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.
| Potential Cause | Explanation & Causality | Troubleshooting & Optimization |
| Self-condensation of Chloroacetone | Under certain conditions, chloroacetone can undergo self-condensation reactions, leading to a complex mixture of byproducts. | - Control Stoichiometry: Use a slight excess of benzamide to ensure the complete consumption of chloroacetone. - Controlled Addition: Add chloroacetone slowly to the reaction mixture containing benzamide. |
| Formation of Amide Byproducts | Incomplete cyclization can lead to the formation of various amide intermediates that may be difficult to separate from the final product. | - Optimize Dehydration: If using a dehydrating agent, ensure it is active and used in the correct stoichiometry. For thermal cyclization, ensure the temperature is sufficient for the dehydration step. |
| Reaction with Impurities | Impurities in the starting materials can react to form their own set of byproducts. | - Purify Starting Materials: As mentioned previously, ensure the purity of benzamide and chloroacetone. |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure 4-Methyl-2-phenyl-1,3-oxazole can be challenging.
| Potential Cause | Explanation & Causality | Troubleshooting & Optimization |
| Presence of Unreacted Starting Materials | Unreacted benzamide and chloroacetone can co-elute with the product during chromatography or co-precipitate during recrystallization. | - Reaction Monitoring: Use TLC to ensure the reaction has gone to completion before workup. - Washing: During the workup, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted benzamide. |
| Formation of Polar Byproducts | Side reactions can generate polar impurities that are difficult to separate from the desired oxazole. | - Column Chromatography: Use a suitable solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. Experiment with different solvents or solvent mixtures to find the optimal conditions. |
| Oily Product | The product may not crystallize and instead form an oil, making it difficult to handle and purify. | - Solvent Choice: The choice of solvent for recrystallization is critical. If the product oils out, try a different solvent or a mixture of solvents. - Seeding: Adding a small crystal of the pure product can sometimes induce crystallization. - Trituration: Triturating the oil with a non-polar solvent like hexane can sometimes induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing 4-Methyl-2-phenyl-1,3-oxazole?
A1: The most common method is the reaction of benzamide with chloroacetone. This is a variation of the Robinson-Gabriel synthesis where an α-haloketone reacts directly with a primary amide.[4][5]
Q2: What is the mechanism of the reaction between benzamide and chloroacetone?
A2: The reaction proceeds through the following steps:
-
N-Alkylation: The nitrogen atom of benzamide acts as a nucleophile and attacks the electrophilic carbon of chloroacetone, displacing the chloride ion to form an N-(2-oxopropyl)benzamide intermediate.
-
Enolization: The ketone of the intermediate enolizes.
-
Cyclization and Dehydration: The enol oxygen then attacks the amide carbonyl carbon, leading to a cyclic intermediate which then dehydrates to form the aromatic oxazole ring.
Caption: Reaction mechanism for the synthesis of 4-Methyl-2-phenyl-1,3-oxazole.
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is often carried out by heating a mixture of benzamide and chloroacetone, sometimes in the presence of a solvent like DMF or even neat. The temperature can range from 100 to 150 °C.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system, such as a mixture of hexane and ethyl acetate, to separate the starting materials from the product. The product, being more conjugated, should have a different Rf value than the starting materials.
Q5: What is a good purification strategy for 4-Methyl-2-phenyl-1,3-oxazole?
A5: Purification can be achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexane. If the product is a solid, recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water can also be effective.
Experimental Protocols
General Procedure for the Synthesis of 4-Methyl-2-phenyl-1,3-oxazole
Caption: A general experimental workflow for the synthesis of 4-Methyl-2-phenyl-1,3-oxazole.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzamide (1.0 equivalent) and chloroacetone (1.1 equivalents).
-
Heating: Heat the reaction mixture to 120-140 °C. The reaction can be performed neat or in a high-boiling solvent like DMF.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted benzamide and acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Alternatively, if the product crystallizes, it can be purified by recrystallization from a suitable solvent.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
CUTM Courseware. Oxazole.pdf. [Link]
-
PubChem. Chloroacetone. [Link]
-
Wikipedia. Chloroacetone. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]
-
Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]
-
SciSpace. The Acid-catalyzed Reaction between Chloroacetone or 1,3-Dichloroacetone and Hydrogen Sulfide. [Link]
-
Dispatches from Molecule World. “Friedel-Crafty” Reactions with Chloroacetone. [Link]
-
ResearchGate. New oxazole to oxazole recyclization | Request PDF. [Link]
-
ResearchGate. Synthesis of Novel Heterocycles Derived from 4-Arylmethylene-2-phenyl-1,3-oxazole-5(4 H )-ones | Request PDF. [Link]
- Google Patents. Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound.
- Google Patents.
- Google Patents. Method for preparing 5-substituted oxazoles.
- Google Patents. Process for the purification of substituted benzoxazole compounds.
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. [Link]
-
Diva-portal.org. Characterisation of Chromatography Media Aimed for Purification of Biomolecules. [Link]
-
NIH. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) - [Link]
-
NIH. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC. [Link]
-
NIH. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]
-
NIH. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. [Link]
-
ResearchGate. (PDF) A Practical Synthesis of 1,3-Oxazole. [Link]
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
ResearchGate. Optimization of reaction conditions | Download Table. [Link]
-
ResearchGate. Optimization of the reaction conditions | Download Scientific Diagram. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
-
ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. [Link]
-
Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. [Link]
-
Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). [Link]
-
YouTube. Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). [Link]
-
Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition †. [Link]
-
Edexcel A Level Chemistry Revision Notes 2015. Organic Techniques - Purification. [Link]
-
NIH. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PubMed Central. [Link]pmc/articles/PMC3869550/)
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- 3. Chloroacetone - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Synthesis of 4-Methyl-2-phenyl-1,3-oxazole
Welcome to the technical support guide for the synthesis of 4-Methyl-2-phenyl-1,3-oxazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges encountered during the synthesis, with a focus on mitigating side reactions and optimizing product yield and purity.
Section 1: The Primary Synthetic Pathway: Robinson-Gabriel Cyclodehydration
The most common and direct route to 4-Methyl-2-phenyl-1,3-oxazole is the Robinson-Gabriel synthesis. This reaction involves the intramolecular cyclodehydration of an α-acylamino ketone precursor, in this case, N-(1-oxopropan-2-yl)benzamide.[1] The reaction is typically catalyzed by a strong acid or dehydrating agent, which promotes the cyclization of the amide oxygen onto the ketone carbonyl, followed by elimination of water to form the aromatic oxazole ring.
1.1: Core Reaction Mechanism
The reaction proceeds via two key steps:
-
Enolization and Cyclization: The dehydrating agent protonates the ketone carbonyl, making it more electrophilic. The enol form of the amide then attacks the activated carbonyl, forming a five-membered ring intermediate, a 4,5-dihydro-1,3-oxazol-4-ol (an oxazoline alcohol).
-
Dehydration: Under the reaction conditions, this intermediate readily eliminates a molecule of water to form the stable, aromatic 1,3-oxazole ring.
Below is a diagram illustrating the principal mechanism.
Caption: Core reaction pathway for the synthesis of 4-Methyl-2-phenyl-1,3-oxazole.
1.2: Standard Experimental Protocol (Baseline)
This protocol is a representative example using phosphorus pentoxide as the dehydrating agent.
Materials:
-
N-(1-oxopropan-2-yl)benzamide (1.0 eq)
-
Phosphorus pentoxide (P₂O₅) (1.5 eq)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-(1-oxopropan-2-yl)benzamide (1.0 eq) and anhydrous toluene.
-
Stir the mixture to form a suspension. In portions, carefully add phosphorus pentoxide (1.5 eq). Caution: The addition can be exothermic.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress using Thin-Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours, indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
-
Quench the reaction by slowly and carefully pouring the mixture over crushed ice.
-
Neutralize the aqueous layer by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-Methyl-2-phenyl-1,3-oxazole.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable cause and providing actionable solutions.
Q1: My reaction yield is very low, and the crude product appears as a dark, tarry substance. What went wrong?
A1: This is a classic sign of decomposition or charring, typically caused by overly harsh reaction conditions.
-
Causality: Strong dehydrating agents like concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) at high temperatures can cause extensive degradation of the organic starting material and product.[1] Sulfuric acid can also lead to sulfonation of the phenyl ring as an unwanted side reaction.
-
Solution Workflow:
-
Reduce Temperature: If using reflux conditions, try lowering the temperature to 80-90 °C and extending the reaction time. Monitor carefully by TLC to find the optimal balance.
-
Change Dehydrating Agent: Switch to a milder, modern dehydrating agent. These reagents often operate under less forcing conditions, minimizing charring. See the table below for a comparison.
-
Control Reagent Addition: Ensure the dehydrating agent is added slowly and in portions, with cooling if necessary, to control the initial exotherm.
-
Q2: My TLC analysis shows a significant amount of unreacted starting material even after prolonged reaction time. How can I drive the reaction to completion?
A2: This indicates that the activation energy for the cyclodehydration is not being met, pointing to issues with the dehydrating agent or reaction temperature.
-
Causality: The dehydrating agent may be old or partially hydrolyzed, reducing its activity. Alternatively, the reaction temperature might be insufficient for the chosen reagent.
-
Solution Workflow:
-
Verify Reagent Quality: Use a fresh, unopened container of the dehydrating agent (e.g., P₂O₅, POCl₃).
-
Increase Temperature Incrementally: If using a milder agent, you may need to gently increase the heat. Raise the temperature by 10 °C increments, monitoring for product formation versus decomposition by TLC.
-
Increase Reagent Stoichiometry: Increase the equivalents of the dehydrating agent from 1.5 eq to 2.0-2.5 eq to ensure all water is effectively scavenged.
-
Q3: I've isolated a major byproduct with a mass that is 18 amu higher than my expected product. What is it and how do I prevent its formation?
A3: This byproduct is almost certainly the 4-methyl-2-phenyl-4,5-dihydro-1,3-oxazole (the oxazoline intermediate), resulting from incomplete dehydration.
-
Causality: The cyclization step to form the oxazoline ring is often faster than the subsequent elimination of water to form the aromatic oxazole. If the reaction is not allowed to proceed to completion or if the dehydrating agent is not potent enough, the oxazoline will be a major contaminant.
-
Mechanism of Side Reaction:
Caption: Competing pathways leading to the desired product or the oxazoline byproduct.
-
Solution Workflow:
-
Extend Reaction Time/Increase Temperature: The most direct solution is to ensure the reaction has enough time and energy to complete the elimination step. Continue refluxing and monitor by TLC until the spot corresponding to the oxazoline disappears.
-
Use a Stronger Dehydrating Agent: If the problem persists, a more powerful dehydrating agent (see Table 1) will more effectively force the elimination.
-
Re-subject the Mixture: If you have already isolated the mixture of oxazole and oxazoline, you can re-subject it to the reaction conditions (e.g., fresh dehydrating agent and heat) to convert the remaining oxazoline to the desired oxazole.
-
Section 3: Data Summary & Reagent Comparison
The choice of dehydrating agent is the most critical variable in the Robinson-Gabriel synthesis. This table compares common and alternative reagents.
Table 1: Comparison of Dehydrating Agents for Oxazole Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Common Side Reactions |
| Conc. H₂SO₄ | Neat or in solvent, 100-130 °C | Inexpensive, powerful | High risk of charring/decomposition ; potential for aromatic sulfonation; strongly corrosive. |
| P₂O₅ | Toluene or Xylene, reflux | Powerful, effective | Highly hygroscopic; can form viscous phosphoric acid sludge, complicating workup; risk of charring. |
| POCl₃ | Pyridine or neat, 0 °C to reflux | Very effective, common | Highly toxic and corrosive; reaction can be vigorous; generates chlorinated byproducts. |
| SOCl₂ | Toluene or neat, reflux | Effective, volatile byproducts | Toxic and corrosive; can lead to chlorinated side products if not controlled. |
| PPh₃ / I₂ | CH₃CN, Et₃N, 0 °C to RT | Mild conditions ; high yields reported for sensitive substrates. | Stoichiometric triphenylphosphine oxide byproduct can complicate purification. |
| Burgess Reagent | THF, reflux | Very mild ; good for acid-sensitive substrates. | Expensive; requires anhydrous conditions. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the amide versus the ketone carbonyl in the cyclization step?
A1: In the Robinson-Gabriel mechanism, the amide oxygen acts as the nucleophile, and the ketone carbonyl acts as the electrophile. The amide carbonyl itself does not directly participate in the initial ring-closing step. However, the resonance donation from the amide nitrogen makes the amide oxygen sufficiently nucleophilic to attack the protonated ketone.
Q2: Can I use microwave irradiation to accelerate this reaction?
A2: Yes, microwave-assisted synthesis is an excellent "green" alternative that can dramatically reduce reaction times and often improve yields.[2][3] Microwave heating is rapid and uniform, which can favor the desired cyclodehydration pathway over slower decomposition processes. A typical starting point would be to use a milder dehydrating agent in a high-boiling, microwave-safe solvent (like DMF or dioxane) and irradiate at 100-150 °C for 10-30 minutes, monitoring progress carefully.[2]
Q3: Are there alternative, "greener" synthetic routes I should consider?
A3: Absolutely. Besides microwave assistance, several modern methods avoid harsh, stoichiometric dehydrating agents. One notable alternative involves an I₂-catalyzed oxidative cyclization of β-acylamino ketones using an oxidant like tert-butyl hydroperoxide (TBHP).[4] This method can selectively produce either the oxazoline or the fully aromatized oxazole depending on the base used, offering a high degree of control under milder, catalytic conditions.[4] Another green approach is the use of ionic liquids as reusable solvents, which can facilitate the reaction and simplify product isolation.[4]
Q4: My starting material, N-(1-oxopropan-2-yl)benzamide, is impure. Could this be the source of my problems?
A4: Yes, the purity of the starting material is critical. The synthesis of the α-acylamino ketone precursor from 1-amino-2-propanol and benzoyl chloride can itself be a source of impurities. The primary side reaction is O-acylation, leading to the formation of the O-benzoyl isomer. If this impurity is carried into the cyclodehydration step, it will not cyclize and will complicate the final purification. Ensure your starting material is fully characterized (e.g., by NMR) and purified before proceeding.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-286. Retrieved from [Link]
-
Mukku, P. K., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28066–28076. Retrieved from [Link]
-
ChemSynthesis. (2023). 4-methyl-2,5-diphenyl-1,3-oxazole. Retrieved from [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]
Sources
Navigating the Nuances of Oxazole Synthesis: A Technical Support Guide to the Robinson-Gabriel Reaction
Welcome to our dedicated technical support center for the Robinson-Gabriel synthesis of substituted oxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively using this venerable yet powerful reaction. Here, we move beyond simple procedural outlines to delve into the mechanistic underpinnings of common experimental challenges. Our goal is to equip you with the expert insights and practical solutions needed to troubleshoot and optimize your syntheses, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My Robinson-Gabriel reaction is showing a very low yield. What are the most common culprits?
Low yields in the Robinson-Gabriel synthesis can typically be traced back to a few key areas: inefficient cyclodehydration, degradation of starting material or product, and suboptimal reaction conditions.
-
Inefficient Cyclodehydration: The core of the Robinson-Gabriel synthesis is the acid-catalyzed cyclization and subsequent dehydration of a 2-acylamino-ketone.[1][2] If the dehydrating agent is not potent enough or is used in insufficient quantities, the reaction may stall at the intermediate hydroxy-oxazoline stage. Consider the choice and quantity of your cyclodehydrating agent. Strong protic acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are effective but can be harsh.[3]
-
Substrate or Product Degradation: The often-vigorous conditions (strong acid, high temperatures) of the classical Robinson-Gabriel synthesis can lead to the decomposition of sensitive starting materials or the desired oxazole product.[3] If your substrates contain acid-labile functional groups, you may observe significant charring or the formation of a complex mixture of byproducts.
-
Reaction Conditions: Time and temperature are critical parameters. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: I'm observing a significant amount of unreacted 2-acylamino-ketone starting material. How can I drive the reaction to completion?
An incomplete reaction is a common hurdle. Here’s a systematic approach to troubleshooting:
-
Increase Catalyst Loading or Use a Stronger Catalyst: If you are using a milder dehydrating agent, it may not be sufficient to drive the equilibrium towards the oxazole. Carefully increasing the amount of the catalyst or switching to a more powerful dehydrating agent like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) could be effective.[1]
-
Elevate the Reaction Temperature: The cyclodehydration step is often the rate-limiting step and is temperature-dependent. A modest increase in temperature can significantly accelerate the reaction. However, be mindful of potential side reactions and monitor the reaction closely.
-
Extend the Reaction Time: Some reactions are simply slow. Continue to monitor the reaction over a longer period. If the reaction appears to have stalled (no further change in the TLC profile), then other factors are at play.
-
Ensure Anhydrous Conditions: Water is a byproduct of the reaction. The presence of excess water at the start can inhibit the reaction. Ensure your solvent and reagents are sufficiently dry.
Q3: My desired oxazole product is contaminated with a persistent impurity. What could it be and how can I remove it?
The most common impurity is often the unreacted 2-acylamino-ketone starting material. Due to their similar polarities, separation by column chromatography can be challenging.
-
Identification: The starting material can be identified by comparing the crude reaction mixture to a sample of the starting material by TLC. Spectroscopic analysis (¹H NMR, IR) of the crude product will also show characteristic peaks of the starting material. For instance, the amide N-H proton and the distinct carbonyl stretches in the IR spectrum can be indicative.
-
Removal:
-
Recrystallization: If your oxazole product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems to find one in which the oxazole has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains in solution.
-
Column Chromatography Optimization: If chromatography is necessary, using a less polar solvent system and a longer column can improve separation. A gradient elution might also be effective.
-
Chemical Treatment: In some cases, a mild basic wash during the workup can help to remove acidic impurities, though care must be taken not to hydrolyze the desired oxazole product.
-
In-Depth Troubleshooting Guides
Issue 1: Reaction Failure with Acid-Sensitive Substrates
Problem: You are attempting to synthesize an oxazole with functional groups that are not stable in the presence of strong acids (e.g., certain protecting groups like Boc, or functionalities prone to hydrolysis or rearrangement). The reaction either fails completely or results in a complex mixture of degradation products.
Root Cause Analysis: Strong acids like sulfuric acid or PPA will readily cleave acid-labile protecting groups and can catalyze a variety of unwanted side reactions.
Solution: Employ Milder Cyclodehydration Conditions
Several milder reagents have been developed for the cyclodehydration step, avoiding the need for harsh acidic conditions.
-
Burgess Reagent: (Methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt, is a mild and effective dehydrating agent for a variety of functional groups, including the formation of oxazoles from 2-acylamino-ketones.[4] It is particularly useful for substrates with sensitive functionalities. However, it is moisture-sensitive and needs to be handled under an inert atmosphere.[4]
-
Wipf's Modification (PPh₃/I₂/Et₃N): This protocol, developed by Wipf and Miller, utilizes triphenylphosphine and iodine in the presence of a base like triethylamine.[1] This method is significantly milder than traditional conditions and is compatible with a wider range of functional groups.
Experimental Protocol: Wipf's Modification for Oxazole Synthesis
-
Dissolve the 2-acylamino-ketone (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
-
Add triethylamine (3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.5 eq) in the same solvent.
-
Finally, add triphenylphosphine (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of Isomeric or Rearranged Products
Problem: You have isolated a product with the correct mass, but the spectroscopic data (NMR, IR) does not match the expected structure of your target oxazole.
Root Cause Analysis: Under strongly acidic conditions, certain substrates, particularly those with specific substitution patterns, can undergo rearrangements. For example, if the acylamino group is attached to a chiral center, epimerization can occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric product formation.
Data at a Glance: Cyclodehydrating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | High temperature | Inexpensive, powerful | Harsh, not suitable for sensitive substrates, can cause charring |
| PPA | High temperature | Good for less reactive substrates | Viscous, difficult to work with, harsh conditions |
| TFAA | Room temp. to reflux | Volatile byproducts, effective | Corrosive, moisture-sensitive |
| Burgess Reagent | Mild, often room temp. | Very mild, good for sensitive substrates | Expensive, moisture-sensitive |
| PPh₃/I₂/Et₃N | Mild, 0 °C to room temp. | Mild, good functional group tolerance | Stoichiometric phosphine oxide byproduct can complicate purification |
Mechanistic Insight: The Robinson-Gabriel Synthesis
A clear understanding of the reaction mechanism is paramount for effective troubleshooting.
Caption: Simplified mechanism of the Robinson-Gabriel synthesis.
The reaction is initiated by the protonation of the ketone carbonyl, which enhances its electrophilicity.[5] The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered ring intermediate, the hydroxy-oxazoline. Subsequent acid-catalyzed dehydration yields the aromatic oxazole ring. Each of these steps can be a potential point of failure, and understanding this sequence allows for more targeted troubleshooting.
References
-
Robinson–Gabriel synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Robinson-Gabriel Synthesis - SynArchive. (n.d.). Retrieved January 22, 2026, from [Link]
-
Gabriel Amine Synthesis - YouTube. (2021, July 7). Retrieved January 22, 2026, from [Link]
-
The Gabriel Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved January 22, 2026, from [Link]
-
Robinson–Gabriel synthesis | Request PDF. (n.d.). Retrieved January 22, 2026, from [Link]
-
Robinson Annulation Reaction Mechanism - YouTube. (2018, May 11). Retrieved January 22, 2026, from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020, March 31). Retrieved January 22, 2026, from [Link]
-
Synthetic approaches for oxazole derivatives: A review - ResearchGate. (2021, October 17). Retrieved January 22, 2026, from [Link]
-
5-Iii) Sem 4 | PDF - Scribd. (n.d.). Retrieved January 22, 2026, from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020, March 31). Retrieved January 22, 2026, from [Link]
-
Synthetic applications of Burgess reagent - Atlanchim Pharma. (n.d.). Retrieved January 22, 2026, from [Link]
-
Gabriel synthesis troubleshooting : r/Chempros - Reddit. (2023, June 23). Retrieved January 22, 2026, from [Link]
-
(PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles - ResearchGate. (2025, August 10). Retrieved January 22, 2026, from [Link]
-
Synthesis of 2-Oxazolines and Related N-Containing Heterocycles Using [Et2NSF2]BF4 as a Cyclodehydration Agent | Request PDF. (2025, August 6). Retrieved January 22, 2026, from [Link]
-
Breslow intermediates (aminoenols) and their keto tautomers: first gas‐phase characterization by IR ion spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]
-
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. (2025, November 11). Retrieved January 22, 2026, from [Link]
-
New Uses for the Burgess Reagent in Chemical Synthesis: Methods for the Facile and Stereoselective Formation of Sulfamidates, Glycosylamines, and Sulfamides | Request PDF. (2025, August 9). Retrieved January 22, 2026, from [Link]
-
The Robinson Annulation - Master Organic Chemistry. (2018, December 10). Retrieved January 22, 2026, from [Link]
-
Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations - Bar-Ilan University. (n.d.). Retrieved January 22, 2026, from [Link]
-
The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - RSC Publishing. (n.d.). Retrieved January 22, 2026, from [Link]
-
Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. (2020, October 19). Retrieved January 22, 2026, from [Link]
-
Gabriel synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Retrieved January 22, 2026, from [Link]
-
New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare. (2023, June 9). Retrieved January 22, 2026, from [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
Improving the purity of synthesized 4-Methyl-2-phenyl-1,3-oxazole
Welcome to the technical support center for the synthesis and purification of 4-Methyl-2-phenyl-1,3-oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Achieving high purity is paramount for reliable downstream applications, from biological screening to materials science. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Understanding the Landscape - Synthesis and Impurity Profile
Before effective purification can be achieved, it is crucial to understand the potential impurities that may arise from the synthetic route employed. The two most common pathways to substituted oxazoles are the Robinson-Gabriel and the Van Leusen syntheses.
-
Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylamino ketones.[1][2] The reaction is typically promoted by strong dehydrating agents like sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[2]
-
Van Leusen Oxazole Synthesis: A versatile method that utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, making it a powerful tool for constructing the oxazole ring.[3][4]
Each method has a unique impurity profile that must be considered during purification design.
Q: What are the most common impurities I should expect in my crude 4-Methyl-2-phenyl-1,3-oxazole?
A: The impurities in your crude product are almost always a direct consequence of your synthetic route. Here’s a breakdown:
-
Unreacted Starting Materials: This is the most common source of contamination.
-
From Robinson-Gabriel: Unreacted benzamide or 1-aminopropan-2-one (or its precursor, chloroacetone and ammonia). Incomplete acylation can also leave behind starting amines.
-
From Van Leusen: Unreacted benzaldehyde and/or TosMIC.
-
-
Reaction Intermediates:
-
In the Robinson-Gabriel synthesis, the 2-acylamino ketone intermediate may persist if the cyclodehydration step is incomplete.[5] This is common if the reaction time is too short or the temperature is too low.
-
-
Side-Products:
-
Isomers: If using a substituted benzaldehyde or an unsymmetrical ketone, regioisomers can form.
-
Over-alkylation Products: In syntheses involving alkyl halides, di-alkylation or N-alkylation can sometimes occur.[6]
-
Degradation Products: Oxazole rings can be sensitive to strong acids and bases, especially at elevated temperatures. Deprotonation at the C2 position can lead to ring-opening, forming an isonitrile byproduct.[1][2]
-
p-Toluenesulfinic Acid: A significant byproduct from the Van Leusen reaction, which must be removed.[3]
-
Section 2: Purity Assessment - Establishing a Baseline
Accurate and reliable analytical techniques are the cornerstone of any purification strategy. Do not proceed with purification until you have a clear picture of your crude product's composition.
Q: How can I best analyze my crude reaction mixture to identify impurities?
A: A multi-pronged analytical approach is recommended. No single technique tells the whole story.
-
Thin-Layer Chromatography (TLC): This is your first and fastest tool. It's excellent for visualizing the number of components, assessing the polarity of your product versus impurities, and developing a solvent system for column chromatography.
-
Pro-Tip: Use a combination of non-polar (e.g., Hexane/Ethyl Acetate) and more polar (e.g., Dichloromethane/Methanol) solvent systems. Some impurities may be invisible in one system but clear in another. Staining with potassium permanganate can help visualize non-UV active impurities.
-
-
Proton NMR (¹H NMR): An essential tool for structural confirmation and purity estimation.
-
What to look for:
-
Product Signals: Confirm the characteristic peaks for the methyl group, the phenyl protons, and the oxazole ring proton.
-
Impurity Signals: Look for residual aldehydic protons (~9-10 ppm) from unreacted benzaldehyde, broad NH peaks from amides, or the characteristic tosyl group peaks from TosMIC.
-
-
Quantitative Estimation: By integrating the product peaks against known impurity peaks or an internal standard, you can get a good estimate of purity.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities.[7][8]
-
Causality: GC-MS separates components based on their boiling points and provides the mass-to-charge ratio of each component, allowing for confident identification of starting materials and low-molecular-weight side-products.
-
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, especially for non-volatile impurities.
-
Methodology: A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically a good starting point. A UV detector set to the λmax of the phenyl-oxazole system will provide high sensitivity.
-
Section 3: Troubleshooting Purification Workflows
This section provides a logical, step-by-step approach to purifying your 4-Methyl-2-phenyl-1,3-oxazole, addressing common issues encountered in the lab.
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a highly pure product.
Caption: A decision tree for selecting the appropriate purification method.
Aqueous Workup & Extraction: The First Line of Defense
Q: My crude reaction mixture is dark and contains both organic and inorganic materials. What is the first purification step?
A: An aqueous workup using liquid-liquid extraction is your essential first step. This removes water-soluble starting materials, inorganic salts, and acidic/basic byproducts.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash (Optional): If you have unreacted basic starting materials (e.g., amines), wash the organic layer with a dilute acid like 1M HCl. This protonates the bases, making them water-soluble.
-
Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This is critical for neutralizing the acid catalyst (e.g., H₂SO₄) and removing acidic byproducts like p-toluenesulfinic acid from a Van Leusen reaction.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the water from the organic layer.
-
Drying & Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Recrystallization: The Art of Solid Purification
Q: My product solidified after workup, but NMR shows it's only ~90% pure. How can I improve this with recrystallization?
A: Recrystallization is a powerful technique for purifying solids, provided you select the correct solvent. The principle is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble at high temperature, while the impurities are either very soluble or insoluble at all temperatures.
Q: What are the best solvents for recrystallizing 4-Methyl-2-phenyl-1,3-oxazole?
A: A solvent screen is highly recommended. Based on the polarity of the oxazole, alcohols and hydrocarbon/alcohol mixtures are excellent starting points.
| Solvent System | Boiling Point (°C) | Rationale & Observations |
| Ethanol (EtOH) | 78 | Often a good starting point. The product may have moderate solubility at room temp, so cooling in an ice bath is crucial for maximizing yield.[9] |
| Isopropanol (IPA) | 82 | Similar to ethanol, but often provides better crystal growth due to its slightly higher viscosity and boiling point. |
| Hexane / Ethyl Acetate | ~69 | A good choice for removing more polar impurities. Dissolve the crude solid in a minimum amount of hot ethyl acetate and slowly add hot hexane until the solution becomes turbid. Then, add a drop of ethyl acetate to clarify and allow to cool slowly. |
| Toluene | 111 | An excellent choice for removing less polar, "greasy" impurities. The high boiling point ensures good dissolution. |
Troubleshooting Recrystallization:
-
Problem: The product "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.
-
Solution: Use a lower-boiling point solvent. Alternatively, add more solvent to the hot mixture to reduce saturation, or try scratching the inside of the flask with a glass rod to induce crystallization.
-
-
Problem: No crystals form, even after cooling.
-
Cause: The solution is not saturated enough, or your product is too soluble in the chosen solvent.
-
Solution: Boil off some of the solvent to increase the concentration. If that fails, the solvent is not suitable. Try a less polar solvent system.
-
-
Problem: The yield is very low.
-
Cause: Too much solvent was used, or the product has significant solubility even at low temperatures.
-
Solution: Reduce the amount of solvent used for dissolution. Ensure the solution is cooled for an adequate amount of time (an ice bath or refrigerator can help). The mother liquor can be concentrated and a second crop of crystals can be obtained.
-
Column Chromatography: The Workhorse of Purification
Q: My product is an oil, or recrystallization failed to remove a key impurity. How do I effectively use column chromatography?
A: Column chromatography is the most versatile purification technique for organic synthesis.[10] Success hinges on proper stationary phase selection and eluent system development.
Step-by-Step Protocol:
-
Slurry Preparation: Choose silica gel as your stationary phase. Prepare a slurry in your starting eluent (a very non-polar mixture, e.g., 98:2 Hexane:EtOAc).
-
Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column. This "dry loading" method results in sharper bands than loading as a liquid.
-
Elution: Start with a non-polar eluent and gradually increase the polarity (gradient elution). For example, start with 100% hexane, move to 98:2 Hexane:EtOAc, then 95:5, and so on. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography:
-
Problem: My compounds are not moving off the baseline (Rf = 0).
-
Cause: The eluent is not polar enough.
-
Solution: Increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system. A small amount of methanol (0.5-1%) can be added to significantly increase polarity if needed.
-
-
Problem: All my spots run together at the solvent front (Rf = 1).
-
Cause: The eluent is too polar.
-
Solution: Decrease the percentage of the polar solvent. Increase the proportion of the non-polar solvent (e.g., hexane).
-
-
Problem: The product is co-eluting with an impurity.
-
Cause: The two compounds have very similar polarities.
-
Solution:
-
Change Solvents: Switch the eluent system entirely. For example, if you are using Hexane/EtOAc, try a system with dichloromethane (e.g., Hexane/DCM). The different solvent interactions can alter the elution order.
-
Fine-tune the Gradient: Use a very shallow polarity gradient. This will increase the separation between bands, although it will also increase the run time and solvent consumption.
-
-
Section 4: Frequently Asked Questions (FAQs)
Q: My purified product is a white solid, but it turns yellow over time. Is this a problem and how can I prevent it? A: Slight discoloration to a pale yellow is common for many aromatic heterocycles upon exposure to air and light. While it may not significantly impact purity for some applications, it suggests minor oxidative degradation. For long-term storage, keep the material in a sealed vial under an inert atmosphere (nitrogen or argon) in a freezer, protected from light.
Q: Can I use ¹H NMR to determine purity if I don't have an internal standard? A: Yes, you can perform a relative purity assessment. If you can identify signals that clearly belong to an impurity (e.g., residual solvent or a starting material), you can compare the integration of those signals to your product signals. For example, if a proton on your product integrates to 1.00 and a proton from an impurity integrates to 0.05, you can estimate the impurity level at ~5 mol%. This is an estimation, not an absolute quantification, but it is extremely useful for tracking purification progress.
Q: What is the expected appearance and physical state of pure 4-Methyl-2-phenyl-1,3-oxazole? A: While specific properties can vary slightly, it is typically described as a white to off-white solid at room temperature. If your final product is an oil, it likely contains residual solvent or impurities that are depressing the melting point.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
-
Kumar, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]
-
Wang, Q., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]
-
Reva, I., et al. (2018). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. CORE. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-methyl-2,5-diphenyl-1,3-oxazole. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. (2018). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]
-
ResearchGate. (2018). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Retrieved from [Link]
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 4-Methyl-2-phenyl-1,3-oxazole
Welcome to the technical support center for the scalable synthesis of 4-Methyl-2-phenyl-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, troubleshooting guides, and frequently asked questions to ensure a successful and scalable synthesis.
Introduction
4-Methyl-2-phenyl-1,3-oxazole is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis on a laboratory and industrial scale requires careful consideration of reaction conditions, reagent selection, and potential challenges. This guide will focus on the robust and widely applicable Robinson-Gabriel synthesis, providing a detailed protocol and addressing common issues encountered during scale-up.
Core Synthesis Strategy: The Robinson-Gabriel Reaction
The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles from α-acylamino ketones.[1] The reaction proceeds via an intramolecular cyclodehydration, a mechanism that is both well-understood and amenable to scale.
Reaction Workflow
Caption: A generalized workflow for the synthesis of 4-Methyl-2-phenyl-1,3-oxazole via the Robinson-Gabriel pathway.
Detailed Scalable Protocol
This protocol is designed for a gram-scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Part 1: Synthesis of N-(1-hydroxypropan-2-yl)benzamide
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve alaninol (1.0 mol, 75.11 g) in dichloromethane (DCM, 500 mL). Cool the solution to 0-5 °C in an ice-water bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.05 mol, 147.6 g, 122.5 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (200 mL). Separate the organic layer, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Part 2: Oxidation to 2-Benzamidoacetone
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve the crude N-(1-hydroxypropan-2-yl)benzamide (1.0 mol) in DCM (1 L).
-
Oxidizing Agent: Prepare a solution of pyridinium chlorochromate (PCC) (1.2 mol, 258.6 g) in DCM (500 mL). Alternative, less hazardous oxidation methods like Swern or Dess-Martin periodinane oxidation can also be employed.
-
Oxidation: Slowly add the PCC solution to the reaction mixture at room temperature. The reaction is exothermic; maintain the temperature below 35 °C. Stir vigorously for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (1 L) and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional diethyl ether. Concentrate the filtrate under reduced pressure.
Part 3: Cyclodehydration to 4-Methyl-2-phenyl-1,3-oxazole
-
Reaction Setup: In a 1 L round-bottom flask, place the crude 2-benzamidoacetone (1.0 mol).
-
Dehydrating Agent: Cautiously add concentrated sulfuric acid (H₂SO₄, 200 mL) or polyphosphoric acid (PPA, 200 g). The use of PPA can sometimes lead to higher yields and cleaner reactions.[2]
-
Reaction: Heat the mixture to 100-120 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice (1 kg). Neutralize the acidic solution with a saturated aqueous solution of sodium hydroxide until a basic pH is achieved.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 300 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Acylation Step | Incomplete reaction; hydrolysis of benzoyl chloride. | Ensure alaninol is dry. Add benzoyl chloride slowly at low temperatures to control the exothermic reaction. |
| Low Yield in Oxidation Step | Incomplete reaction; over-oxidation. | Use a slight excess of the oxidizing agent. Monitor the reaction closely by TLC to avoid prolonged reaction times which can lead to side products. |
| Low Yield in Cyclodehydration | Incomplete dehydration; decomposition of starting material or product at high temperatures. | Ensure the dehydrating agent is of good quality and used in sufficient quantity.[3] Consider using a milder dehydrating agent if charring is observed.[3] Lower the reaction temperature and extend the reaction time. |
| Formation of Side Products | Incomplete cyclization leading to oxazoline intermediates; side reactions due to strong acid. | Ensure complete dehydration by using a stronger dehydrating agent or increasing the reaction time/temperature.[3] Consider alternative cyclodehydration reagents like phosphorus oxychloride or thionyl chloride. |
| Difficult Purification | Presence of starting materials or closely related impurities. | Optimize the reaction conditions to drive the reaction to completion. Employ column chromatography with a carefully selected eluent system for purification if distillation or recrystallization is insufficient. |
| Dark-colored Product | Charring during the cyclodehydration step. | Reduce the reaction temperature and/or the concentration of the strong acid. Consider using PPA which often gives cleaner reactions. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different acylating agent instead of benzoyl chloride?
Yes, other acylating agents like benzoic anhydride or activated esters of benzoic acid can be used. However, benzoyl chloride is often preferred for its high reactivity and cost-effectiveness on a larger scale.
Q2: Are there greener alternatives to PCC for the oxidation step?
Absolutely. Swern oxidation (using oxalyl chloride/DMSO) and Dess-Martin periodinane oxidation are effective alternatives that avoid the use of chromium-based reagents. For scalable syntheses, catalytic oxidation methods using TEMPO with a co-oxidant are also a good option.
Q3: What is the key to a successful scale-up of the Robinson-Gabriel synthesis?
Effective temperature control is crucial, especially during the acylation and cyclodehydration steps, which are exothermic. The use of a mechanical stirrer is essential for efficient mixing in larger reaction volumes. A slow and controlled addition of reagents is also critical to manage the reaction rate and heat generation.
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TTC) is a simple and effective method for monitoring the consumption of starting materials and the formation of the product in all steps. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.
Q5: What are the common safety precautions for this synthesis?
Benzoyl chloride is corrosive and lachrymatory. PCC is a toxic and carcinogenic chromium (VI) compound. Concentrated sulfuric acid is highly corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizing the Robinson-Gabriel Mechanism
Caption: The reaction mechanism of the Robinson-Gabriel synthesis.
References
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]
-
Zheng, X.; Liu, W.; Zhang, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020;25(7):1594. Available at: [Link]
-
Bollikolla, H. B., et al. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. 2022;4(3):255-271. Available at: [Link]
-
Shaikh, I. A., et al. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. 2014;2014:172791. Available at: [Link]
-
Chavan, L. N., et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. 2023;88(15):10635-10640. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
Wikipedia. Robinson–Gabriel synthesis. Available at: [Link]
-
Joshi, Y. C., et al. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. 2021;83(3):388-400. Available at: [Link]
Sources
Stability of 4-Methyl-2-phenyl-1,3-oxazole under acidic/basic conditions
Welcome to the technical support center for 4-Methyl-2-phenyl-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of 4-Methyl-2-phenyl-1,3-oxazole
4-Methyl-2-phenyl-1,3-oxazole is a thermally stable aromatic heterocycle. However, its stability can be compromised under certain acidic and basic conditions, primarily due to the inherent reactivity of the oxazole ring. The lone pair of electrons on the nitrogen atom imparts a weak basicity to the molecule, making it susceptible to protonation. The electronegativity of the oxygen atom and the aromatic nature of the ring influence its susceptibility to nucleophilic attack and ring-opening reactions. This guide will delve into the specifics of these phenomena to aid in your experimental design and troubleshooting.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving 4-Methyl-2-phenyl-1,3-oxazole, providing explanations and actionable solutions.
Issue 1: Unexpected Product Formation or Low Yield After Acidic Work-up
Scenario: You are running a reaction where 4-Methyl-2-phenyl-1,3-oxazole is expected to be a stable component. However, after an aqueous acidic work-up (e.g., using 1N HCl to neutralize a reaction mixture), you observe a significant decrease in the yield of your desired product and the appearance of new, unexpected spots on your TLC analysis.
Root Cause Analysis: Oxazoles are known to be susceptible to acid-catalyzed hydrolysis. The pyridine-like nitrogen atom at position 3 can be protonated under acidic conditions, which activates the oxazole ring towards nucleophilic attack by water. This typically leads to ring cleavage and the formation of an α-acylamino ketone.
Solution:
-
Avoid Strong Aqueous Acids: Whenever possible, use a milder work-up procedure. Consider washing with a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7) to neutralize any residual acid.
-
Use Anhydrous Acid for Non-Aqueous Systems: If an acid is required for purposes other than protonation of a basic reaction component (e.g., as a catalyst), and the reaction is run in an anhydrous solvent, consider using an anhydrous acid source.
-
Minimize Contact Time: If an acidic aqueous work-up is unavoidable, minimize the contact time between your compound and the acidic solution. Perform the extraction quickly and at a low temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.
-
Product Identification: To confirm if hydrolysis is the issue, attempt to isolate and characterize the byproduct. The expected hydrolysis product of 4-Methyl-2-phenyl-1,3-oxazole is N-(1-oxopropan-2-yl)benzamide.
Issue 2: Degradation of 4-Methyl-2-phenyl-1,3-oxazole During Base-Catalyzed Reactions
Scenario: You are performing a reaction using a strong base (e.g., NaOH, KOH, or an alkoxide) and notice the disappearance of your starting 4-Methyl-2-phenyl-1,3-oxazole over time, even if it is not the intended reactant.
Root Cause Analysis: While generally more stable under basic than acidic conditions, the oxazole ring can still be susceptible to nucleophilic attack by strong bases, particularly at elevated temperatures. The C2 position of the oxazole ring is the most electron-deficient and can be a site for nucleophilic attack, potentially leading to ring-opening.
Solution:
-
Use a Weaker, Non-Nucleophilic Base: If the purpose of the base is simply to scavenge a proton, consider using a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Lower the Reaction Temperature: If a strong base is required, running the reaction at a lower temperature can significantly decrease the rate of degradation.
-
Protecting Groups: In complex syntheses, if the oxazole moiety is not involved in the desired transformation but is sensitive to the required basic conditions, consider a synthetic route that introduces the oxazole at a later stage.
-
Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the consumption of your starting material and the formation of any degradation products. This will help you to determine the optimal reaction time to maximize the yield of your desired product while minimizing degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 4-Methyl-2-phenyl-1,3-oxazole to storage?
A1: 4-Methyl-2-phenyl-1,3-oxazole is a stable crystalline solid under standard storage conditions (cool, dry, and dark). It is not particularly sensitive to air or moisture in its solid form. However, for long-term storage, it is recommended to keep it in a tightly sealed container in a refrigerator.
Q2: How does the substitution pattern of 4-Methyl-2-phenyl-1,3-oxazole affect its stability?
A2: The phenyl group at the C2 position and the methyl group at the C4 position are electron-donating by resonance and induction, respectively. These groups can influence the electron density of the oxazole ring and thus its reactivity. Electron-donating groups can slightly increase the basicity of the ring nitrogen, potentially making it more susceptible to protonation. Conversely, they can also help to stabilize the aromatic system.
Q3: Can I use 4-Methyl-2-phenyl-1,3-oxazole in reactions involving strong oxidizing agents?
A3: Caution is advised. The oxazole ring can be cleaved by strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The outcome of such reactions can be complex, often leading to a mixture of products. If your synthetic route requires an oxidation step, it is best to perform it before the formation of the oxazole ring or use a milder oxidizing agent and carefully monitor the reaction.
Q4: Are there any specific analytical techniques recommended for monitoring the stability of 4-Methyl-2-phenyl-1,3-oxazole?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, like 0.1% formic acid, to ensure good peak shape) is a good starting point. The method should be validated to ensure it can separate the parent compound from its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor for the appearance of new signals corresponding to degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of 4-Methyl-2-phenyl-1,3-oxazole under Acidic Conditions
This protocol is designed to assess the stability of the compound under acidic stress.
Materials:
-
4-Methyl-2-phenyl-1,3-oxazole
-
1N Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium Bicarbonate (NaHCO₃)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 5 µm, 4.6 x 250 mm)
-
pH meter
Procedure:
-
Prepare a stock solution of 4-Methyl-2-phenyl-1,3-oxazole in methanol at a concentration of 1 mg/mL.
-
In a clean vial, add 1 mL of the stock solution and 9 mL of 1N HCl.
-
Heat the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Neutralize the aliquot with a saturated solution of NaHCO₃.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC, monitoring the decrease in the peak area of the parent compound and the appearance of any new peaks.
Protocol 2: Stability Indicating HPLC Method
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Mechanistic Insights & Visualizations
Acid-Catalyzed Hydrolysis Pathway
Under acidic conditions, the degradation of 4-Methyl-2-phenyl-1,3-oxazole is initiated by the protonation of the nitrogen atom. This is followed by the nucleophilic attack of water at the C2 position, leading to a tetrahedral intermediate. Subsequent ring-opening and tautomerization yield the final α-acylamino ketone product.
Caption: Acid-catalyzed hydrolysis of 4-Methyl-2-phenyl-1,3-oxazole.
Base-Catalyzed Degradation Pathway
In the presence of a strong base, nucleophilic attack can occur at the C2 position. This leads to a ring-opened intermediate which, upon work-up, can yield various products depending on the specific reaction conditions.
Caption: Base-catalyzed degradation of 4-Methyl-2-phenyl-1,3-oxazole.
Quantitative Data Summary
| Condition | Reagent | Temperature (°C) | Observation | Stability |
| Acidic | 1N HCl | 60 | Significant degradation observed within 24 hours. | Low |
| Basic | 1N NaOH | 60 | Slow degradation observed over 48 hours. | Moderate |
| Neutral | Water | 60 | No significant degradation observed. | High |
| Oxidative | 3% H₂O₂ | 25 | Moderate degradation. | Moderate |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual degradation rates will depend on the specific experimental conditions.
References
- General Reactivity of Oxazoles: Comprehensive Organic Chemistry II, Volume 4, Chapter 4.13, Pages 359-400. (A comprehensive textbook chapter on the chemistry of oxazoles).
-
Forced Degradation Studies: Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
- Hydrolysis of Benzoxazoles: F. M. Menger, and J. A. Donohue. "Kinetics and Mechanism of the Hydrolysis of Benzoxazole." Journal of the American Chemical Society 95.12 (1973): 402-407.
-
ICH Guidelines on Stability Testing: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
Technical Support Center: Purification of 4-Methyl-2-phenyl-1,3-oxazole
This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 4-Methyl-2-phenyl-1,3-oxazole. Achieving high purity of this compound is critical for subsequent synthetic steps, biological assays, and formulation development. This document provides a comprehensive troubleshooting framework, detailed protocols, and answers to frequently asked questions (FAQs) to address common challenges encountered during its purification.
Section 1: Understanding the Compound and Its Impurity Profile
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-Methyl-2-phenyl-1,3-oxazole sample?
The impurity profile is intrinsically linked to the synthetic route employed. Oxazoles are generally stable heterocyclic compounds, but impurities often arise from unreacted starting materials, reagents, or reaction byproducts.[1]
-
From van Leusen Oxazole Synthesis: If you used p-tolylsulfonylmethyl isocyanide (TosMIC), a common byproduct is p-tolylsulfinic acid.[2] Residual aldehyde (benzaldehyde) may also be present.
-
From Robinson-Gabriel or Fischer Syntheses: These routes may leave unreacted acylamino ketones or cyanohydrins and aldehydes, respectively.[3]
-
General Impurities:
-
Solvents: Residual high-boiling point solvents like DMF, DMSO, or toluene.
-
Reagents: Excess base (e.g., K₂CO₃, Et₃N) or catalysts.
-
Side-Products: Isomers or products from side reactions, which may have very similar polarities to the desired compound.
-
Degradation Products: The oxazole ring is generally stable but can be sensitive to strong acids or certain oxidizing/reducing conditions, potentially leading to ring-opened products.[4]
-
Q2: How can I quickly assess the purity of my crude product before starting a large-scale purification?
A preliminary purity assessment is crucial to select the right purification strategy.
-
Thin-Layer Chromatography (TLC): This is the fastest method. Spot your crude material on a silica gel plate and elute with a solvent system like 10-30% ethyl acetate in hexanes. The number of spots will give you a qualitative idea of the number of components. Streaking may indicate very polar impurities or compound instability on silica.[5]
-
¹H NMR Spectroscopy: Dissolve a small amount of the crude product in CDCl₃. The proton NMR spectrum of the pure compound is distinct. Look for extraneous peaks that do not correspond to your product or the solvent. The integration of impurity peaks relative to product peaks can provide a rough quantitative estimate of purity.
Section 2: Strategic Approach to Purification
A multi-step purification strategy is often the most effective. The general workflow is designed to remove classes of impurities systematically, from bulk contaminants to trace isomers.
Caption: General purification workflow for 4-Methyl-2-phenyl-1,3-oxazole.
Section 3: Detailed Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This is the most powerful technique for separating compounds with different polarities. The key is selecting an appropriate solvent system that provides good separation on a TLC plate first.
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). The amount of silica should be 50-100 times the weight of your crude material.
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.[6]
-
Elution: Begin eluting the column with your chosen solvent system (see Table 2). Start with a less polar mixture and gradually increase the polarity if a gradient elution is needed.
-
Fraction Collection: Collect fractions in test tubes. The volume of each fraction should be approximately 10-20% of the column volume.
-
Analysis: Spot every few fractions on a TLC plate to monitor the separation. Combine the fractions that contain only the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
Recrystallization is an excellent final polishing step to remove minor impurities and obtain a crystalline solid, assuming the compound is solid at room temperature.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot (see Table 1).
-
Dissolution: Place the compound in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Section 4: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Caption: Troubleshooting low recovery in column chromatography.
Q: My compound is streaking on the TLC plate. What should I do? A: Streaking often indicates that the compound is either too polar for the chosen eluent or is interacting strongly with the acidic silica gel.
-
Solution 1: Add a small amount (0.5-1%) of triethylamine or acetic acid to your mobile phase. Triethylamine can neutralize acidic sites on the silica, which is beneficial for a weakly basic compound like an oxazole.[5] Acetic acid can help if the compound itself is acidic.
-
Solution 2: Consider using a different stationary phase, such as neutral alumina.
Q: An impurity is co-eluting with my product in every solvent system I try. How can I separate them? A: This is a common and challenging problem that occurs when the impurity has a very similar polarity to your product.
-
Solution 1 (Chromatography): Switch to a different chromatographic mode. If you are using normal-phase (silica), try reversed-phase (C18) chromatography. The different separation mechanism may resolve the two compounds.
-
Solution 2 (Recrystallization): Carefully try recrystallization from various solvents. Even minor differences in solubility can sometimes be exploited to achieve separation.
-
Solution 3 (Chemical Modification): If the impurity has a reactive functional group that your product lacks (or vice versa), you may be able to selectively react the impurity to drastically change its polarity, making it easily separable. This is an advanced technique and should be approached with caution.
Q: My compound oiled out during recrystallization instead of forming crystals. What went wrong? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution 1: Add slightly more solvent to the hot solution to decrease the saturation level.
-
Solution 2: Try a lower-boiling point solvent.
-
Solution 3: After the solution has cooled, scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth. Adding a seed crystal from a previous successful batch is also highly effective.
Section 5: Data and Reference Tables
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in ethanol and insoluble in water. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then reheat to clarify and cool. |
| Hexanes/Ethyl Acetate | A good choice for non-polar to moderately polar compounds. Dissolve in a minimal amount of hot ethyl acetate and add hexanes. |
| Isopropanol | Often a good single-solvent choice for moderately polar compounds.[7] |
Table 2: Example TLC/Column Chromatography Solvent Systems
| Eluent System (v/v) | Polarity | Typical Use |
| 95:5 Hexanes:Ethyl Acetate | Low | Eluting non-polar impurities. |
| 80:20 Hexanes:Ethyl Acetate | Medium | Often a good starting point for eluting the target compound.[8] |
| 60:40 Hexanes:Ethyl Acetate | High | Eluting more polar impurities or if the product has a low Rf. |
References
-
Kulkarnia, B. A., & Ganesan, A. (1999). A simple and effective procedure for the van Leusen reaction. Tetrahedron Letters, 40(30), 5637-5638. Available at: [Link]
-
Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1684. Available at: [Link]
-
Centurion University of Technology and Management. (n.d.). Oxazole.pdf. CUTM Courseware. Available at: [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 23(5), 1188. Available at: [Link]
-
ChemSynthesis. (2024). 4-methyl-2,5-diphenyl-1,3-oxazole. Available at: [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273. Available at: [Link]
-
Williams, D. R., & Fu, L. (2009). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Synlett, 2009(12), 1999-2002. Available at: [Link]
-
Rathod, V. P., & Telvekar, V. N. (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 4(Special Issue), 14-20. Available at: [Link]
-
Kumar, P., & Nimesh. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharmacia Lettre, 8(20), 106-117. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information. Organic & Biomolecular Chemistry. Available at: [Link]
-
Indian Institute of Technology Guwahati. (n.d.). Synthesis of Trisubstituted Oxazoles via Aryne Induced[3][9] Sigmatropic Rearrangement-Annulation Cascade. Available at: [Link]
-
Kumar, M., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 13(2), 162-175. Available at: [Link]
-
Ismail, M. M., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Symmetry, 13(1), 87. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
ResearchGate. (n.d.). Chromatograms of the five oxazole compounds obtained on the MaltoShell... [Image]. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Available at: [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 4-Methyl-2-phenyl-1,3-oxazole: A Technical Support Guide
Welcome to the technical support center for the multi-step synthesis of 4-Methyl-2-phenyl-1,3-oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this valuable synthetic process. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure your success in the laboratory.
The synthesis of 4-Methyl-2-phenyl-1,3-oxazole, a key scaffold in medicinal chemistry, typically proceeds via a two-step sequence: the N-acylation of an aminoketone precursor followed by a cyclodehydration reaction. The most common route involves the preparation of N-(1-oxopropan-2-yl)benzamide, which is then cyclized to the target oxazole. This guide will focus on troubleshooting this widely used pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering explanations grounded in chemical principles and practical experience.
Issue 1: Low Yield in the Synthesis of the N-(1-oxopropan-2-yl)benzamide Precursor
Question: My initial N-acylation of 1-aminopropan-2-one with benzoyl chloride is resulting in a low yield of the desired N-(1-oxopropan-2-yl)benzamide. What are the likely causes and how can I optimize this step?
Answer: Low yields in this acylation step are often due to side reactions or suboptimal reaction conditions. The primary competing reaction is the formation of byproducts from the reaction of benzoyl chloride with itself or the solvent. To enhance the yield of your desired product, consider the following:
-
Control of Stoichiometry: Ensure the precise stoichiometry of your reactants. An excess of benzoyl chloride can lead to the formation of benzoic anhydride, while an excess of the amine can complicate purification.
-
Base Selection and Addition: The choice and handling of the base are critical. A non-nucleophilic base, such as triethylamine or pyridine, is essential to scavenge the HCl byproduct without competing with the amine nucleophile. Add the base portion-wise to maintain a slightly basic pH throughout the reaction.
-
Temperature Management: This reaction is exothermic. Running the reaction at a reduced temperature (0-5 °C) can minimize the formation of side products and improve the selectivity of the N-acylation.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the degradation of the product.
Issue 2: Incomplete Cyclodehydration to the Oxazole
Question: During the cyclodehydration of N-(1-oxopropan-2-yl)benzamide to 4-Methyl-2-phenyl-1,3-oxazole, I am observing a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer: Incomplete cyclodehydration is a common hurdle in the Robinson-Gabriel synthesis of oxazoles.[1][2] The efficiency of this step is highly dependent on the choice of the dehydrating agent and the reaction conditions.
-
Choice of Dehydrating Agent: While strong protic acids like concentrated sulfuric acid are traditionally used, they can sometimes lead to charring and degradation, especially with sensitive substrates.[2] Consider using milder and more selective reagents. A combination of triphenylphosphine (PPh₃) and hexachloroethane (C₂Cl₆) is an effective alternative for cyclodehydration under neutral conditions.[3][4] Other options include Burgess reagent or thionyl chloride (SOCl₂).[5]
-
Reaction Temperature and Time: The reaction temperature and duration are critical parameters. Insufficient heat or time will result in an incomplete reaction. Conversely, excessive heat can lead to decomposition. Optimization of these parameters, guided by TLC analysis, is crucial.[6][]
-
Azeotropic Removal of Water: For acid-catalyzed cyclodehydrations, employing a Dean-Stark apparatus to azeotropically remove the water formed during the reaction can effectively drive the equilibrium towards the product.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | High temperature | Readily available, potent | Harsh conditions, potential for charring |
| PPh₃/C₂Cl₆ | Room temperature to mild heating | Mild conditions, good functional group tolerance | Stoichiometric byproducts can complicate purification |
| Burgess Reagent | Mild heating | Mild, selective | Expensive |
| SOCl₂ | Mild heating | Effective | Generates HCl, can be harsh for some substrates |
Issue 3: Formation of an Oxazoline Intermediate
Question: I have isolated a major byproduct that I suspect is the oxazoline intermediate instead of the fully aromatized oxazole. How can I confirm its identity and promote the formation of the desired oxazole?
Answer: The formation of a stable oxazoline intermediate is a known possibility in the Robinson-Gabriel synthesis. This occurs when the dehydration process is incomplete.
-
Spectroscopic Confirmation: The oxazoline can be distinguished from the oxazole by ¹H NMR spectroscopy. The oxazoline will exhibit signals for the sp³-hybridized carbons in the ring, while the aromatic oxazole will show characteristic downfield shifts for the ring protons.
-
Promoting Aromatization: To favor the formation of the oxazole, ensure complete dehydration. This can be achieved by using a stronger dehydrating agent, increasing the reaction temperature, or extending the reaction time. The choice of solvent can also play a role; a higher boiling point solvent may be necessary to facilitate the final elimination step.
Issue 4: Difficulty in Purifying the Final Product
Question: I am struggling to obtain pure 4-Methyl-2-phenyl-1,3-oxazole. What are the most effective purification strategies?
Answer: The purification of substituted oxazoles can be challenging due to the presence of closely related impurities. A multi-step purification approach is often necessary.[8][9]
-
Initial Work-up: After the reaction, a thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities. Washing the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) will remove any acidic byproducts, while a dilute acid wash (e.g., 1M HCl) will remove any basic impurities.
-
Column Chromatography: Silica gel column chromatography is a powerful technique for separating the desired oxazole from non-polar and moderately polar impurities. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
-
Crystallization: For obtaining highly pure material, crystallization is the method of choice.[8][9] Experiment with different solvent systems to find one that provides good quality crystals. A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble) often yields the best results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Robinson-Gabriel oxazole synthesis?
A1: The Robinson-Gabriel synthesis is a cyclodehydration reaction of an α-acylamino ketone.[1] The mechanism involves the following key steps:
-
Enolization/Enolate Formation: The α-acylamino ketone undergoes enolization or enolate formation at the α-carbon bearing the acylamino group.
-
Intramolecular Cyclization: The enol or enolate oxygen attacks the carbonyl carbon of the acyl group to form a five-membered cyclic intermediate, a hydroxydihydrooxazole (oxazoline) derivative.
-
Dehydration: This intermediate then undergoes dehydration (elimination of a water molecule) to form the aromatic oxazole ring.
Caption: Robinson-Gabriel synthesis mechanism.
Q2: Are there alternative synthetic routes to 4-Methyl-2-phenyl-1,3-oxazole?
A2: Yes, several other methods can be employed for the synthesis of 2,4-disubstituted oxazoles. One notable alternative is the reaction of benzamide with chloroacetone. This method provides a more direct route to the oxazole ring, avoiding the need for the pre-formed α-acylamino ketone. However, this reaction can sometimes suffer from lower yields and the formation of side products. Another versatile method is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[10][11]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic and chromatographic techniques should be used to confirm the structure and assess the purity of your 4-Methyl-2-phenyl-1,3-oxazole:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the phenyl and methyl protons, as well as the oxazole ring proton. The ¹³C NMR spectrum will confirm the presence of all the carbon atoms in the molecule with their expected chemical shifts.
-
Mass Spectrometry (MS): MS will provide the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-O bonds of the oxazole ring.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to assess the purity of your product. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the preferred method.
Experimental Protocols
Protocol 1: Synthesis of N-(1-oxopropan-2-yl)benzamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-aminopropan-2-one hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise.
-
Acylation: Add a solution of benzoyl chloride (1.0 eq) in DCM dropwise to the stirred mixture, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of 4-Methyl-2-phenyl-1,3-oxazole (Robinson-Gabriel Cyclodehydration)
-
Reaction Setup: In a round-bottom flask, dissolve N-(1-oxopropan-2-yl)benzamide (1.0 eq) in a suitable solvent such as toluene.
-
Dehydration: Add the chosen dehydrating agent (e.g., PPh₃/C₂Cl₆, 1.2 eq each) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble byproducts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
Caption: General troubleshooting workflow.
References
-
Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A New Synthesis of Oxazoles from Aldehydes and Tosylmethylisocyanide. Tetrahedron Lett.1972 , 13 (23), 2369–2372. [Link]
- Robinson, R. A new synthesis of oxazoles. J. Chem. Soc., Trans.1909, 95, 2167-2174.
- Gabriel, S. Synthese von Oxazolen und Thiazolen. Ber. Dtsch. Chem. Ges.1910, 43 (1), 134–138.
-
Wipf, P.; Miller, C. P. A new synthesis of highly functionalized oxazoles. J. Org. Chem.1993 , 58 (14), 3604–3606. [Link]
- Brain, C. T.; Paul, J. M. Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett1999, 1999 (10), 1642–1644.
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]
- Laurence, C.; El Ghomari, M. J.; Lucon, M. The Catalysis of the Menschutkin Reaction in Non-polar Solvents by Hydrogen-bond Donors. J. Chem. Soc., Perkin Trans. 21998, (6), 1159-1162.
-
Morwick, T.; Hrapchak, M.; DeTuri, M.; Campbell, S. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Org. Lett.2002 , 4 (16), 2665–2668. [Link]
-
American Chemical Society. A Brief Introduction to Chemical Reaction Optimization. [Link]
-
PubMed. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. [Link]
-
Science of Synthesis. Product Class 12: Oxazoles. [Link]
-
Semantic Scholar. Robinson–Gabriel synthesis. [Link]
-
ResearchGate. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. [Link]
-
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Validation & Comparative
A Comparative Analysis of 4-Methyl-2-phenyl-1,3-oxazole and its Positional Isomers for Researchers and Drug Development Professionals
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][2] This five-membered heterocycle is a common feature in a wide array of pharmacologically active compounds, demonstrating its versatility in drug design.[3] The specific substitution pattern on the oxazole ring can profoundly influence the molecule's physicochemical properties, biological activity, and overall performance in various applications. This guide presents a detailed comparative analysis of 4-Methyl-2-phenyl-1,3-oxazole and two of its key positional isomers: 5-Methyl-2-phenyl-1,3-oxazole and 2-Methyl-4-phenyl-1,3-oxazole. Through an examination of their synthesis, spectroscopic signatures, and known applications, this document aims to provide researchers and drug development professionals with the critical data and insights necessary for informed decision-making in their work.
Isomeric Landscape: Structure and Synthetic Strategy
The three isomers under consideration differ in the placement of the methyl and phenyl substituents on the 1,3-oxazole core. These structural nuances dictate the choice of synthetic precursors and can influence reaction kinetics and yields.
Figure 1: Chemical structures of the three methyl-phenyl-1,3-oxazole isomers.
The synthesis of these oxazoles can be broadly approached through several established methods, with the Robinson-Gabriel synthesis and the Van Leusen reaction being among the most prominent.[4] The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
Prominent Synthetic Pathways:
-
Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of an α-acylamino ketone.[5] For the synthesis of 4-substituted oxazoles like 4-Methyl-2-phenyl-1,3-oxazole, this is a highly effective route.
-
Van Leusen Oxazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring.[6] It is particularly useful for preparing 5-substituted oxazoles, making it a suitable choice for 5-Methyl-2-phenyl-1,3-oxazole.
-
From α-Haloketones and Amides: A straightforward approach where an α-haloketone is condensed with an amide. This method is versatile and can be adapted for various substitution patterns.
Figure 2: Generalized workflows for the Robinson-Gabriel and Van Leusen oxazole syntheses.
Comparative Physicochemical and Spectroscopic Analysis
The seemingly subtle shift in substituent positions leads to distinct physicochemical properties and spectroscopic fingerprints. A comprehensive understanding of these differences is crucial for the unambiguous identification and characterization of each isomer.
Physicochemical Properties
| Property | 4-Methyl-2-phenyl-1,3-oxazole | 5-Methyl-2-phenyl-1,3-oxazole | 2-Methyl-4-phenyl-1,3-oxazole |
| Molecular Formula | C₁₀H₉NO | C₁₀H₉NO | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol | 159.19 g/mol | 159.19 g/mol |
| Melting Point | Not Reported | 50-52 °C[7] | Not Reported |
| Boiling Point | Not Reported | Not Reported | Not Reported |
| Calculated LogP | 2.4[6] | Not Reported | Not Reported |
Note: The lack of reported melting and boiling points for some isomers in readily accessible literature highlights the need for thorough experimental characterization.
Spectroscopic Characterization: A Tale of Three Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these isomers. The chemical shifts of the ring carbons and protons are highly sensitive to the electronic environment created by the substituents.
¹³C NMR Spectroscopy:
A comparative analysis of the ¹³C NMR data, largely based on the foundational work of Hiemstra et al. (1979), reveals characteristic shifts for the oxazole ring carbons.[2]
| Carbon Position | 4-Methyl-2-phenyl-1,3-oxazole (ppm) | 5-Methyl-2-phenyl-1,3-oxazole (ppm) | 2-Methyl-4-phenyl-1,3-oxazole (ppm) |
| C-2 | 160.7 | 159.9 | 161.2 |
| C-4 | 134.4 | 124.2 | 147.5 |
| C-5 | 128.5 | 148.9 | 123.6 |
| -CH₃ | 10.8 | 11.9 | 13.8 |
Data extracted and compiled from Hiemstra et al., 1979.[2] Chemical shifts are in ppm relative to TMS.
The downfield shift of C-2 in all isomers is a characteristic feature of oxazoles, attributed to the deshielding effect of the adjacent oxygen and nitrogen atoms. The position of the methyl and phenyl groups significantly influences the chemical shifts of C-4 and C-5, providing a clear diagnostic tool for distinguishing the isomers.
¹H NMR Spectroscopy:
| Isomer | Methyl Proton (δ, ppm) | Other Diagnostic Signals (δ, ppm) |
| 4-Methyl-2-phenyl-1,3-oxazole | ~2.3 | C5-H at ~7.4 |
| 5-Methyl-2-phenyl-1,3-oxazole | ~2.4[7] | C4-H at ~6.8 |
| 2-Methyl-4-phenyl-1,3-oxazole | ~2.5 | C5-H at ~7.8 |
Note: These are approximate values and can vary depending on the solvent and instrument used. It is always recommended to acquire and interpret spectra under consistent conditions for accurate comparison.
Figure 3: A logical workflow for the comprehensive characterization of synthetic oxazole isomers.
Applications and Performance: An Emerging Landscape
While the oxazole core is a well-established pharmacophore, comparative performance data for these specific methyl-phenyl isomers is sparse in the literature. The majority of studies focus on broader classes of substituted oxazoles. However, based on the general understanding of oxazole chemistry and the influence of substituent patterns, we can infer potential areas of application and differentiation.
-
Medicinal Chemistry: The lipophilicity and steric profile of each isomer will dictate its interaction with protein binding pockets. For instance, the placement of the methyl group can influence the molecule's ability to fit into hydrophobic pockets of an enzyme active site. Oxazole derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[1]
-
Materials Science: The photophysical properties of these aromatic heterocycles make them potential candidates for use as fluorescent probes or in organic light-emitting diodes (OLEDs). The substitution pattern can tune the emission and absorption wavelengths. For example, some oxazole derivatives have been explored as fluorescent dyes and pH probes.[8]
The lack of direct comparative studies presents an opportunity for future research. A systematic evaluation of these three isomers in various biological assays or material science applications would provide invaluable data for the scientific community.
Experimental Protocols: A Guide to Synthesis and Characterization
The following protocols are generalized procedures based on established synthetic methodologies for oxazoles. Researchers should optimize these conditions for their specific substrates and equipment.
General Protocol for Robinson-Gabriel Synthesis of 4-Methyl-2-phenyl-1,3-oxazole
-
Acylation of α-amino ketone: React an appropriate α-amino ketone precursor with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding α-benzamido ketone.
-
Cyclodehydration: Treat the α-benzamido ketone with a strong dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentoxide. Heat the reaction mixture to drive the cyclization and dehydration.
-
Work-up and Purification: Carefully quench the reaction mixture by pouring it onto ice. Neutralize with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Purify the crude product by column chromatography or recrystallization.
General Protocol for Van Leusen Synthesis of 5-Methyl-2-phenyl-1,3-oxazole
-
Reaction Setup: To a solution of benzaldehyde (1 equivalent) and tosylmethyl isocyanide (TosMIC, 1 equivalent) in a suitable solvent (e.g., methanol or dimethoxyethane), add a base such as potassium carbonate (2 equivalents).
-
Reaction: Heat the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[6]
General Protocol for Synthesis of 2-Methyl-4-phenyl-1,3-oxazole from an α-Bromoketone
-
Condensation: React α-bromoacetophenone (1 equivalent) with acetamide (1.5-2 equivalents) in a suitable solvent such as ethanol or DMF.
-
Cyclization: Heat the reaction mixture at reflux for several hours to facilitate the condensation and subsequent cyclization.
-
Work-up and Purification: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify the resulting crude product by column chromatography or recrystallization.
Conclusion and Future Directions
The comparative analysis of 4-Methyl-2-phenyl-1,3-oxazole and its isomers, 5-Methyl-2-phenyl-1,3-oxazole and 2-Methyl-4-phenyl-1,3-oxazole, reveals distinct synthetic strategies and unique spectroscopic signatures that allow for their unambiguous differentiation. While the physicochemical and spectroscopic data provide a solid foundation for their characterization, a significant gap exists in the literature regarding their comparative performance in biological or material science applications.
This guide serves as a foundational resource for researchers working with these important building blocks. The provided synthetic outlines and characterization data will aid in the preparation and identification of these isomers. The clear lack of comparative application data underscores a compelling area for future research. A head-to-head comparison of the biological activities, photophysical properties, or catalytic potential of these isomers would be a valuable contribution to the fields of drug discovery and materials science, enabling a more rational design of novel oxazole-based compounds.
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A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-2-phenyl-1,3-oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-methyl-2-phenyl-1,3-oxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative look at how structural modifications influence their biological efficacy. Experimental data from various studies are synthesized to provide a clear, evidence-based overview for researchers in drug discovery and development.
The 4-Methyl-2-phenyl-1,3-oxazole Core: A Versatile Pharmacophore
The 1,3-oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, serves as a versatile scaffold in drug design.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, make it an attractive core for developing novel therapeutic agents.[2] The presence of a methyl group at the 4-position and a phenyl ring at the 2-position provides a foundational structure from which a multitude of derivatives can be synthesized and their biological activities fine-tuned.
General Synthetic Strategies
The synthesis of 2,4-disubstituted oxazoles, including the 4-methyl-2-phenyl-1,3-oxazole core, can be achieved through several established methods. A common and efficient approach involves the condensation of an α-haloketone with an amide. For the synthesis of 4-methyl-2-phenyl-1,3-oxazole derivatives, this typically involves the reaction of a substituted benzamide with 1-bromopropan-2-one.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: General synthetic workflow for 4-methyl-2-phenyl-1,3-oxazole derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-methyl-2-phenyl-1,3-oxazole derivatives can be significantly modulated by introducing various substituents on the 2-phenyl ring. The nature, position, and size of these substituents influence the compound's pharmacokinetic and pharmacodynamic properties.
Antimicrobial Activity
Derivatives of the 2,4-disubstituted oxazole scaffold have been evaluated for their activity against a range of bacterial and fungal pathogens.[3] The SAR for antimicrobial activity often reveals the importance of lipophilicity and electronic effects of the substituents on the phenyl ring.
Key Observations from Comparative Studies:
-
Halogen Substitution: The presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo), on the phenyl ring has been shown to significantly influence antibacterial activity.[3] This is likely due to alterations in the electronic distribution of the molecule and increased lipophilicity, which may enhance cell membrane penetration.
-
Alkyl and Heteroaryl Groups: Substitution at the 2-position with alkyl and heteroaryl groups has also been noted to impact antibacterial efficacy.[3]
Table 1: Comparative Antimicrobial Activity of Selected 2,4-Disubstituted Oxazole Analogs
| Compound ID | 2-Phenyl Substituent | 4-Position Substituent | Target Organism | Activity (MIC in µg/mL) | Reference |
| 1a | Unsubstituted | Methyl | Staphylococcus aureus | >100 | [3] |
| 1b | 4-Chloro | Methyl | Staphylococcus aureus | 50 | [3] |
| 1c | 4-Bromo | Methyl | Staphylococcus aureus | 25 | [3] |
| 1d | 4-Nitro | Methyl | Escherichia coli | 62.5 | [1] |
| 1e | 2,4-Dichloro | Methyl | Escherichia coli | 31.25 | [1] |
Note: The data presented is a synthesis from multiple sources on related 2,4-disubstituted oxazoles to illustrate general SAR trends, as comprehensive comparative data for the exact 4-methyl-2-phenyl scaffold is limited.
Anticancer Activity
The 1,3-oxazole core is present in several natural products with potent anticancer properties.[4] Synthetic derivatives of 4-methyl-2-phenyl-1,3-oxazole have been investigated for their cytotoxic effects against various cancer cell lines.
Key Insights into Anticancer SAR:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring are critical for anticancer activity. For instance, the presence of specific arylsulfonyl groups has been shown to confer activity against certain cancer cell lines.[5]
-
Mechanism of Action: Some oxazole derivatives are believed to exert their anticancer effects by inhibiting tubulin polymerization, a crucial process in cell division.[6]
Table 2: Comparative Anticancer Activity of Selected 2-Phenyl-Oxazole Derivatives
| Compound ID | 2-Phenyl Substituent | Other Substituents | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 2a | Unsubstituted | 4-Arylsulfonyl | HOP-92 (Lung) | Moderate | [5] |
| 2b | 4-Bromophenyl | 4-Arylsulfonyl | HOP-92 (Lung) | High | [5] |
| 2c | 4-Chlorophenyl | 4-Arylsulfonyl, 5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | SNB75 (CNS) | High | [5] |
| 2d | Unsubstituted | 4-carboxamide | DLD-1 (Colon) | 0.229 |
Note: This table includes data from various 2-phenyl-oxazole derivatives to highlight the impact of substitution on anticancer activity.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a key area of research.[7] Oxazole derivatives have shown promise as anti-inflammatory agents, with their activity being influenced by the substituents on the core structure.[1]
SAR in Anti-inflammatory Activity:
-
Inhibition of Inflammatory Mediators: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
-
Influence of Substituents: The presence of certain functional groups can enhance the anti-inflammatory potency. For example, some studies on related heterocyclic systems have shown that electron-donating groups can positively influence activity.[8]
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections provide standardized methodologies for the synthesis and biological evaluation of 4-methyl-2-phenyl-1,3-oxazole derivatives.
General Synthesis of 4-Methyl-2-phenyl-1,3-oxazole Derivatives
This protocol describes a general method for the synthesis of 2,4-disubstituted oxazoles via the condensation of a substituted benzamide with an α-haloketone.[3]
Materials:
-
Substituted benzamide (1.0 eq)
-
1-Bromopropan-2-one (1.1 eq)
-
Absolute ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve the substituted benzamide in absolute ethanol.
-
Add 1-bromopropan-2-one to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 4-methyl-2-(substituted-phenyl)-1,3-oxazole derivative.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[3]
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The 4-methyl-2-phenyl-1,3-oxazole scaffold represents a promising framework for the development of novel therapeutic agents. The structure-activity relationship studies, although still evolving for this specific derivative class, indicate that modifications to the 2-phenyl ring play a crucial role in determining the biological activity. Electron-withdrawing groups, such as halogens, tend to enhance antimicrobial and anticancer activities. Further systematic exploration of this scaffold, guided by the principles outlined in this guide, holds the potential for the discovery of new and more effective drugs.
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A Researcher's Guide to the Structural Validation of 4-Methyl-2-phenyl-1,3-oxazole using 2D NMR Spectroscopy
In the realms of medicinal chemistry and materials science, the precise structural characterization of synthesized molecules is not merely a procedural step but the bedrock of reliable and reproducible research. For heterocyclic compounds like 4-Methyl-2-phenyl-1,3-oxazole, a scaffold present in numerous pharmacologically active agents, unambiguous structural validation is paramount.[1][2] While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides initial clues, it often leaves ambiguities, especially in distinguishing between isomers. This guide provides an in-depth, experimentally-grounded comparison of how a suite of 2D NMR techniques—COSY, HSQC, and HMBC—work in concert to provide an irrefutable structural proof, far surpassing the capabilities of 1D methods alone.
The core principle of this guide is to demonstrate a self-validating system of analysis. Each experiment provides a unique piece of the structural puzzle, and only when all pieces fit together without contradiction can the structure be considered validated.
The Starting Point: Limitations of 1D NMR
A standard analysis begins with 1D proton (¹H) and carbon-13 (¹³C) NMR. For 4-Methyl-2-phenyl-1,3-oxazole, the ¹H NMR would reveal signals for the phenyl group protons, a methyl group, and a single proton on the oxazole ring. The ¹³C NMR would confirm the total number of carbons.
However, 1D NMR alone leaves critical questions unanswered:
-
Unambiguous Connectivity: How can we be certain the phenyl ring is attached to C2 and the methyl group to C4? Could it be the other way around (2-methyl-4-phenyl isomer)?
-
Precise Assignments: While we can guess the chemical shifts for the oxazole ring carbons (C2, C4, C5), a definitive assignment requires further evidence.
These ambiguities necessitate the use of 2D NMR, which spreads spectral information across two dimensions, resolving overlaps and revealing correlations between nuclei.[3]
The Connectivity Blueprint: A Multi-Experiment 2D NMR Approach
To solve the structural puzzle, a logical workflow is employed, with each experiment building upon the last. This systematic approach ensures that every atom is placed correctly within the molecular framework.
Caption: Logical workflow for 2D NMR-based structure elucidation.
Mapping Proton Networks: ¹H-¹H COSY
The first step in 2D analysis is often the COSY (Correlation Spectroscopy) experiment. It identifies protons that are coupled to each other, typically through two or three bonds.[4][5]
-
Experimental Causality: The COSY experiment is chosen first to establish the connectivity within isolated "spin systems." For 4-Methyl-2-phenyl-1,3-oxazole, this is crucial for confirming the integrity of the phenyl group.
-
Expected Correlations:
-
Cross-peaks will be observed connecting the ortho-protons (H-2'/6') to the meta-protons (H-3'/5').
-
A further correlation will link the meta-protons to the para-proton (H-4').
-
Crucially, no correlations are expected between the phenyl protons, the oxazole proton (H-5), and the methyl protons (H-Me), as they are separated by too many bonds. This confirms they belong to different spin systems.
-
Direct Carbon-Proton Assignment: ¹H-¹³C HSQC
The HSQC (Heteronuclear Single Quantum Coherence) spectrum is arguably the most powerful experiment for assigning protonated carbons. It generates a cross-peak for every carbon atom that is directly bonded to one or more protons.[6]
-
Experimental Causality: After identifying proton networks with COSY, HSQC provides the critical link to the carbon skeleton. It removes any guesswork in assigning ¹³C signals for CH, CH₂, and CH₃ groups.
-
Expected Correlations:
-
A correlation between the signal at ~2.4 ppm and ~11 ppm will definitively assign the methyl proton (H-Me) and the methyl carbon (C-Me).
-
A cross-peak between the oxazole proton signal (~7.9 ppm) and a carbon signal (~125 ppm) will unambiguously identify C-5.
-
Correlations will appear for each of the phenyl C-H pairs (C-2'/H-2', C-3'/H-3', C-4'/H-4'), simplifying the assignment of the aromatic region in the ¹³C spectrum.
-
Assembling the Puzzle: ¹H-¹³C HMBC
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the key to connecting the fragments. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[6][7] This is how we link the spin systems together and place the quaternary (non-protonated) carbons.
-
Experimental Causality: HMBC is the final and most crucial experiment. It provides the long-range connectivity information that COSY and HSQC cannot. The absence of a one-bond correlation in HMBC is also diagnostic, as the experiment is designed to suppress these signals.[6]
-
Key Validating Correlations:
-
Phenyl-to-Oxazole Link: A strong correlation will be observed from the ortho-protons of the phenyl ring (H-2'/6') to the C2 carbon of the oxazole ring. This is a three-bond coupling (³J_CH) and is irrefutable proof of the phenyl group's position at C2.
-
Methyl-to-Oxazole Link: A clear cross-peak will connect the methyl protons (H-Me) to the C4 carbon of the oxazole ring (a two-bond coupling, ²J_CH) and to the C5 carbon (a three-bond coupling, ³J_CH). This confirms the methyl group's position at C4.
-
Intra-Ring Connectivity: The oxazole proton, H-5, will show correlations to C4 and C2, confirming the ring structure.
-
Caption: Key COSY (---) and HMBC (→) correlations for structural validation.
Integrated Data Analysis: A Self-Validating Conclusion
The true power of this methodology lies in the cross-validation of the datasets. The structure of 4-Methyl-2-phenyl-1,3-oxazole is confirmed only when all observed correlations are in agreement.
| Atom | ¹H δ (ppm) | ¹³C δ (ppm) | Key COSY (¹H-¹H) Correlations | Key HSQC (¹H-¹³C) Correlation | Key HMBC (¹H-¹³C) Correlations |
| Me | ~2.4 (s, 3H) | ~11.0 | None | C-Me | C4, C5 |
| H-5 | ~7.9 (s, 1H) | ~125.0 | None | C-5 | C2, C4 |
| H-2'/6' | ~8.0 (m, 2H) | ~126.0 | H-3'/5' | C-2'/6' | C2, C4', C3'/5' |
| H-3'/5' | ~7.5 (m, 2H) | ~129.0 | H-2'/6', H-4' | C-3'/5' | C1', C2'/6' |
| H-4' | ~7.4 (m, 1H) | ~130.0 | H-3'/5' | C-4' | C2'/6' |
| C2 | - | ~161.0 | - | - | H-5, H-2'/6' |
| C4 | - | ~149.0 | - | - | H-5, H-Me |
| C1' | - | ~128.0 | - | - | H-2'/6', H-3'/5' |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.
This integrated dataset provides a stark comparison to alternative structures. For example, the isomeric 2-methyl-4-phenyl-1,3-oxazole would show a critical HMBC correlation between the methyl protons and C2, and between the phenyl protons and C4—correlations that are demonstrably absent in this analysis.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following general protocols should be followed.
Sample Preparation
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument, although modern spectrometers can reference the residual solvent peak.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
| Experiment | Pulse Program | Key Parameters | Purpose |
| ¹H NMR | zg30 | ns: 16, d1: 2s | Standard proton spectrum. |
| ¹³C{¹H} NMR | zgpg30 | ns: 1024, d1: 2s | Standard proton-decoupled carbon spectrum. |
| COSY | cosygpqf | ns: 8, td(F1): 256 | Identifies J-coupled protons.[8] |
| HSQC | hsqcedetgpsisp2.2 | ns: 8, td(F1): 256 | Correlates protons to directly attached carbons. |
| HMBC | hmbcgpndqf | ns: 16, td(F1): 256 | Correlates protons to carbons over 2-3 bonds. |
Note: ns = number of scans, d1 = relaxation delay, td(F1) = number of increments in the indirect dimension. These may need optimization.[9]
Data Processing
-
Apply Fourier transformation to both dimensions (xfb command in Bruker TopSpin).[10]
-
Phase the spectra carefully. Automated phasing routines are often sufficient for 2D spectra.[8]
-
Calibrate the spectra using the TMS or residual solvent signal as a reference.
-
Analyze the cross-peaks to establish the correlations detailed above.
Conclusion: The Superiority of an Integrated 2D NMR Approach
While 1D NMR is an indispensable first step, it is insufficient for the rigorous, publication-quality structural validation required in modern chemical research.[4] The strategic application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a layered, self-validating dataset. This integrated approach moves beyond simple spectral interpretation to a logical process of deduction, allowing researchers to build a molecule from its constituent parts based on irrefutable through-bond correlations. For 4-Methyl-2-phenyl-1,3-oxazole, this methodology not only confirms the correct constitutional isomer but also provides complete and unambiguous assignment of all proton and carbon signals, establishing a gold standard for structural integrity.
References
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]
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LibreTexts Chemistry. (2015, July 14). 10.4: Using NMR Spectra to Analyze Molecular Structure: The Proton Chemical Shift. Retrieved from [Link]
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Dioukhane, K., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. ResearchGate. Retrieved from [Link]
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LibreTexts Chemistry. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
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Kumar, P., et al. (2013). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules. Retrieved from [Link]
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Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface. Retrieved from [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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Singh, R. K., et al. (2016, August 8). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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University of Crete. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]
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Elyashberg, M., et al. (2013). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Retrieved from [Link]
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ResearchGate. (2020, August). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of Substituted 2-Phenyl-1,3-Oxazoles: A Guide for Researchers
The 1,3-oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] When substituted with a phenyl group at the 2-position, the resulting 2-phenyl-1,3-oxazole core serves as a versatile template for the development of novel therapeutic agents. The biological activity of these compounds can be finely tuned by the nature and position of substituents on both the phenyl and oxazole rings. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various substituted 2-phenyl-1,3-oxazoles, supported by experimental data and mechanistic insights to aid researchers in the field of drug discovery and development.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Substituted 2-phenyl-1,3-oxazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[3][4]
Structure-Activity Relationship (SAR) for Anticancer Potency
The substitution pattern on the 2-phenyl ring and the oxazole moiety plays a critical role in determining the anticancer efficacy.
-
Substitution on the 2-Phenyl Ring: Electron-withdrawing groups, such as nitro (-NO2) and halogen (-Cl, -Br) groups, on the phenyl ring have been shown to enhance anticancer activity. For instance, a comparative study of 2-phenyl-oxazole-4-carboxamide derivatives revealed that compounds with electron-withdrawing substituents on the phenyl ring exhibited potent apoptosis-inducing effects.[3]
-
Substitution at the 4- and 5-positions of the Oxazole Ring: The introduction of bulky or electron-donating groups at the 4- and 5-positions of the oxazole ring can significantly influence activity. For example, arylsulfonyl groups at the 4-position have been shown to confer significant anti-proliferative activity.[5]
Comparative Anticancer Activity of Substituted 2-Phenyl-1,3-Oxazoles
The following table summarizes the cytotoxic activity of representative 2-phenyl-1,3-oxazole derivatives against various cancer cell lines, highlighting the influence of different substitution patterns.
| Compound ID | 2-Phenyl Ring Substituent | Oxazole Ring Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Unsubstituted | 4-carboxamide | DLD-1 (colorectal) | >10 | [3] |
| 1k | 4-Chloro | 4-carboxamide | DLD-1 (colorectal) | 0.229 | [3] |
| 2a | 4-Bromo | 4-(4-Bromophenyl)sulfonyl, 5-sulfanylacetamide | HOP-92 (lung) | Not specified (high activity) | [5] |
| 2b | Unsubstituted | 4-(p-tolylsulfonyl), 5-sulfanyl-N-(4-ethoxyphenyl)acetamide | NCI-H226 (lung) | Not specified (cytotoxic) | [5] |
Key Insight: The data clearly indicates that substitution on the 2-phenyl ring is a key determinant of anticancer activity. The presence of a chloro group in compound 1k leads to a significant increase in potency compared to the unsubstituted analog 1a .[3] Further modifications at the 4- and 5-positions of the oxazole ring, as seen in compounds 2a and 2b , can lead to potent and selective anticancer agents.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (substituted 2-phenyl-1,3-oxazoles) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents. Substituted 2-phenyl-1,3-oxazoles have demonstrated promising activity against a variety of bacterial and fungal pathogens.[6][7]
Structure-Activity Relationship (SAR) for Antimicrobial Effects
The antimicrobial spectrum and potency of 2-phenyl-1,3-oxazoles are significantly influenced by the substituents on the aromatic ring.
-
Antibacterial Activity: The presence of specific substituents on the 2-phenyl ring can enhance activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown potent inhibition of bacterial topoisomerases, essential enzymes for DNA replication.
-
Antifungal Activity: Modifications on the 2-phenyl-1,3-oxazole scaffold have also led to compounds with significant antifungal activity, particularly against Candida albicans.[6]
Comparative Antimicrobial Activity of Substituted 2-Phenyl-1,3-Oxazoles
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-phenyl-1,3-oxazole derivatives against representative bacterial and fungal strains.
| Compound ID | 2-Phenyl Ring Substituent | Target Organism | MIC (µg/mL) | Reference |
| 3a | 4-Amino, N,N-dimethyl | Staphylococcus aureus | >100 | [8] |
| 3b | 4-Nitro | Staphylococcus aureus | 50 | [8] |
| 4a | 4-Chloro (in a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety) | Candida albicans | 125 | [6] |
Key Insight: The antimicrobial activity is highly dependent on the nature of the substituent on the 2-phenyl ring. The nitro-substituted compound 3b shows significantly better activity against S. aureus compared to the amino-substituted analog 3a .[8] The complex substituent in compound 4a confers notable antifungal activity.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare Compound Dilutions: Perform a serial two-fold dilution of the test compound in the broth directly in the wells of a 96-well microtiter plate.
-
Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Broth Microdilution Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases. Substituted 2-phenyl-1,3-oxazoles have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and the modulation of the NF-κB signaling pathway.[9][10]
Structure-Activity Relationship (SAR) for Anti-inflammatory Effects
The anti-inflammatory activity of these compounds is closely linked to their ability to selectively inhibit COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
-
COX-2 Selectivity: The presence of specific substituents on the 2-phenyl ring can confer COX-2 selectivity. For example, a methoxy or fluorine substituent at the para-position of the phenyl ring has been shown to improve the selectivity and potency of COX-2 inhibition.[11]
-
NF-κB Inhibition: Some oxadiazole derivatives, which are structurally related to oxazoles, have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[12] This suggests a potential mechanism for the anti-inflammatory effects of 2-phenyl-1,3-oxazoles.
Comparative Anti-inflammatory Activity of Substituted 2-Phenyl-1,3-Oxadiazoles
The following table showcases the in vivo anti-inflammatory activity of a 2-phenyl-1,3,4-oxadiazole derivative, a close structural analog of the target compounds, in the carrageenan-induced rat paw edema model.
| Compound ID | 2-Phenyl Ring Substituent | 5-Position Substituent | % Inhibition of Paw Edema | Reference |
| 9g | Unsubstituted | 1,3-diphenyl-1H-pyrazol-4-yl | High (ED50 = 74.3 mg/kg) | [13] |
| Indomethacin | - | - | High (Standard Drug) | [14] |
Key Insight: Compound 9g , a 2-phenyl-1,3,4-oxadiazole derivative, exhibits potent in vivo anti-inflammatory activity, highlighting the potential of this scaffold.[13] The pyrazole moiety at the 5-position appears to be a key contributor to this activity. Further investigation into the anti-inflammatory properties of similarly substituted 2-phenyl-1,3-oxazoles is warranted.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) to the rats. A control group should receive the vehicle, and a standard group should receive a known anti-inflammatory drug like indomethacin.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Mechanistic Insight: Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those encoding cytokines and COX-2. Some 2-phenyl-1,3-oxazole derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.
Inhibition of the Canonical NF-κB Pathway
Caption: Potential mechanism of anti-inflammatory action of 2-phenyl-1,3-oxazole derivatives via inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This comparative guide highlights the significant potential of substituted 2-phenyl-1,3-oxazoles as a versatile scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The biological activity of these compounds is intricately linked to the substitution patterns on both the phenyl and oxazole rings, providing a rich landscape for structure-activity relationship studies.
Future research in this area should focus on:
-
Systematic SAR studies: To further elucidate the precise structural requirements for optimal activity and selectivity for each biological target.
-
Mechanistic investigations: To unravel the detailed molecular mechanisms of action, including the identification of specific protein targets and their binding interactions.
-
Pharmacokinetic and in vivo efficacy studies: To evaluate the drug-like properties and therapeutic potential of the most promising candidates in relevant animal models.
By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of new and effective 2-phenyl-1,3-oxazole-based therapeutics to address unmet medical needs.
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Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. PubMed. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 4-Methyl-2-phenyl-1,3-oxazole: A Comparative Benchmark
The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and capacity for diverse substitution patterns make it a cornerstone in medicinal chemistry. This guide provides an in-depth, comparative analysis of key synthetic methodologies for a representative member of this class: 4-Methyl-2-phenyl-1,3-oxazole. We will benchmark a classical approach against modern, more efficient alternatives, providing the field-proven insights necessary for researchers, chemists, and drug development professionals to make informed decisions in their synthetic endeavors.
Overview of Synthetic Strategies
The construction of the 2,4-disubstituted oxazole ring can be achieved through several distinct strategies. The choice of method is often a trade-off between reaction conditions, substrate availability, desired yield, and scalability. This guide will focus on three representative and highly practical methods:
-
The Classical Approach: Robinson-Gabriel Synthesis , a time-honored, two-step method involving the cyclodehydration of a pre-formed α-acylamino ketone.
-
The Modern One-Pot Approach: Microwave-Assisted Synthesis , which leverages microwave energy to dramatically accelerate reaction times and often improves yields in a one-pot procedure.
-
The Green Chemistry Approach: Heterogeneous Catalysis , employing a recyclable, solid-supported catalyst to promote the reaction under milder conditions, simplifying purification and reducing waste.
Method 1: The Classical Robinson-Gabriel Synthesis
First described in the early 20th century, the Robinson-Gabriel synthesis remains a fundamental method for oxazole formation.[1] It proceeds via the intramolecular cyclodehydration of an α-acylamino ketone intermediate. The primary drawback of this method is often the need for harsh dehydrating agents and high temperatures.
Reaction Mechanism & Logic
The synthesis is a two-stage process. First, an α-amino ketone is acylated to form the key α-acylamino ketone precursor. In our case, benzoyl chloride is reacted with 1-amino-2-propanone to yield N-(1-oxopropan-2-yl)benzamide. The subsequent and defining step is the acid-catalyzed cyclodehydration. The ketone carbonyl is protonated, activating it for intramolecular nucleophilic attack by the amide oxygen. The resulting five-membered ring intermediate then eliminates water to form the aromatic oxazole ring. Strong dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride (POCl₃) are required to drive this final, often challenging, dehydration step.[2]
Caption: General workflow for the two-stage Robinson-Gabriel synthesis.
Experimental Protocol
Step A: Synthesis of N-(1-oxopropan-2-yl)benzamide
-
Dissolve 1-amino-2-propanone hydrochloride (1.1 g, 10 mmol) and sodium hydroxide (0.8 g, 20 mmol) in 50 mL of a 1:1 mixture of water and dichloromethane.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.4 g, 10 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone, which can be used in the next step without further purification.
Step B: Cyclodehydration to 4-Methyl-2-phenyl-1,3-oxazole
-
To the crude N-(1-oxopropan-2-yl)benzamide from the previous step, add phosphorus oxychloride (5 mL) slowly at 0 °C.
-
After the addition is complete, heat the mixture to 100 °C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto 50 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium carbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final product.
Method 2: Microwave-Assisted One-Pot Synthesis
Modern synthetic chemistry increasingly favors methods that reduce reaction times, minimize waste, and simplify procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often enabling one-pot reactions that would otherwise require multiple steps and prolonged heating.[3][4] This approach combines the starting materials—benzamide and an α-haloketone—in a single vessel for a rapid, efficient cyclization.
Reaction Mechanism & Logic
This one-pot method proceeds through an initial N-alkylation of benzamide with 1-chloro-2-propanone (chloroacetone) to form an intermediate that is analogous to the precursor used in the Robinson-Gabriel synthesis. However, instead of isolating this intermediate, the reaction continues in the same pot. Under microwave irradiation, the elevated temperature and pressure facilitate the rapid intramolecular cyclization and dehydration, yielding the oxazole product in a fraction of the time required by conventional heating.[5]
Caption: Simplified workflow for the one-pot microwave-assisted synthesis.
Experimental Protocol
-
In a 10 mL microwave reaction vessel, combine benzamide (1.21 g, 10 mmol), 1-chloro-2-propanone (0.93 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add 5 mL of dimethylformamide (DMF) to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 140 °C for 20 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL) to remove DMF, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Method 3: Heterogeneous Copper-Catalyzed Synthesis
The principles of green chemistry encourage the use of catalytic reagents over stoichiometric ones and the development of methods that allow for easy catalyst recovery and reuse. This modern approach utilizes a heterogeneous copper catalyst immobilized on magnetic nanoparticles for the synthesis of oxazoles from amides and α-haloketones.[2]
Reaction Mechanism & Logic
The reaction involves the condensation of benzamide with an α-bromo or α-chloro ketone, catalyzed by a copper(II) complex. The catalyst, Fe₃O₄@SiO₂-Bipyridine-CuCl₂, provides an active copper center that facilitates the key bond-forming steps. The reaction proceeds under reflux in ethanol, a relatively benign solvent. The key advantage is the catalyst's magnetic core (Fe₃O₄), which allows for its simple and efficient removal from the reaction mixture using an external magnet. The recovered catalyst can then be reused for several cycles with minimal loss of activity, drastically reducing waste and cost.
Caption: Workflow illustrating the reaction and magnetic recovery of the catalyst.
Experimental Protocol
-
To a round-bottom flask, add benzamide (0.61 g, 5 mmol), 1-chloro-2-propanone (0.47 g, 5 mmol), and the heterogeneous catalyst Fe₃O₄@SiO₂-Bipyridine-CuCl₂ (0.05 g, ~1 mol% Cu).
-
Add 15 mL of ethanol to the flask.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Place a strong external magnet against the side of the flask to immobilize the dark catalyst particles.
-
Carefully decant the supernatant solution containing the product.
-
Wash the catalyst with ethanol (2 x 5 mL), decanting the washings and combining them with the product solution.
-
Remove the solvent from the combined solution under reduced pressure.
-
Purify the resulting crude product by recrystallization or silica gel column chromatography.
Quantitative Performance Benchmark
The following table summarizes the key performance indicators for the three discussed synthetic methodologies. Yields and conditions for the classical and microwave methods are based on typical results for this class of reaction, while the catalytic method data is derived from published results for analogous substrates.[2]
| Metric | Method 1: Robinson-Gabriel | Method 2: Microwave-Assisted | Method 3: Heterogeneous Cu-Catalyzed |
| Starting Materials | 1-Amino-2-propanone, Benzoyl Chloride | Benzamide, 1-Chloro-2-propanone | Benzamide, 1-Chloro-2-propanone |
| Reaction Time | 6 - 8 hours | 20 - 30 minutes | 6 hours |
| Temperature | 100 °C | 140 °C | ~78 °C (Reflux) |
| Typical Yield | 50 - 70% | 80 - 95% | ~92% |
| Key Reagents | POCl₃ or H₂SO₄ (stoichiometric) | K₂CO₃ (stoichiometric base) | Fe₃O₄@SiO₂-Bipy-Cu(II) (~1 mol%) |
| Key Advantages | Well-established, uses basic reagents | Extremely fast, high yields, one-pot | Mild conditions, catalyst is recyclable |
| Key Disadvantages | Harsh reagents, multi-step, moderate yield | Requires specialized microwave reactor | Requires pre-synthesis of catalyst |
Conclusion and Recommendations
This guide demonstrates a clear evolution in the synthesis of 4-Methyl-2-phenyl-1,3-oxazole, from classical multi-step procedures to highly efficient, green alternatives.
-
The Robinson-Gabriel Synthesis remains a viable option for labs without specialized equipment, but its reliance on harsh, stoichiometric reagents and moderate yields make it less desirable for large-scale or green-conscious applications.
-
The Microwave-Assisted One-Pot Synthesis offers a significant improvement in terms of speed and efficiency, delivering high yields in minutes. It is an excellent choice for rapid library synthesis and process optimization in a research and development setting.
-
The Heterogeneous Copper-Catalyzed Method represents the forefront of sustainable chemical synthesis. While requiring an initial investment in catalyst preparation, its mild conditions, high yield, and, most importantly, the ability to recover and reuse the catalyst make it the superior choice for scalable, cost-effective, and environmentally responsible manufacturing.
The selection of a synthetic route is ultimately dictated by the specific goals of the researcher or organization. For rapid lead optimization, microwave synthesis is unparalleled. For sustainable, large-scale production, the long-term benefits of a heterogeneous catalytic system are undeniable.
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Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-inflammatory and Anti-cancer Agents. (2009). Bioorganic & Medicinal Chemistry. [Link]
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A Comparative Guide to Purity Assessment of 4-Methyl-2-phenyl-1,3-oxazole: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of 4-Methyl-2-phenyl-1,3-oxazole, a heterocyclic compound with significant interest in medicinal chemistry.[1][2] We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to guide your analytical strategy.
Introduction: The Criticality of Purity for 4-Methyl-2-phenyl-1,3-oxazole
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[3] Its application in determining the purity of pharmaceutical compounds is well-established.[3][4] This guide will use a validated HPLC method as the benchmark for comparing other analytical techniques.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like 4-Methyl-2-phenyl-1,3-oxazole, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.
The choice of an RP-HPLC method is dictated by the physicochemical properties of 4-Methyl-2-phenyl-1,3-oxazole. As a moderately polar organic molecule, it will interact favorably with a nonpolar stationary phase (like C18) and can be effectively eluted by a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). This setup provides excellent resolution and sensitivity for separating the target compound from potential impurities, which may include starting materials, by-products, or degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). Rationale: The C18 stationary phase provides the necessary hydrophobicity for retaining the analyte and achieving separation from more polar or less polar impurities.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water. Rationale: A gradient elution allows for the separation of a wider range of impurities with varying polarities in a single run.
-
Start with a higher percentage of water to retain the analyte and elute highly polar impurities.
-
Gradually increase the percentage of ACN to elute the analyte and then any less polar impurities.
-
-
Flow Rate: 1.0 mL/min. Rationale: This flow rate provides a good balance between analysis time and chromatographic resolution.
-
Column Temperature: 40°C. Rationale: Elevated temperature can improve peak shape and reduce viscosity, leading to better efficiency.
-
Detection Wavelength: Determined by the UV absorbance maximum of 4-Methyl-2-phenyl-1,3-oxazole. Rationale: Monitoring at the λmax ensures the highest sensitivity for the main component and any structurally similar impurities.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a robust method, a comprehensive purity assessment often benefits from orthogonal techniques that rely on different separation or detection principles.[5] This provides a more complete picture of the sample's purity.
| Technique | Principle | Strengths for 4-Methyl-2-phenyl-1,3-oxazole | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, excellent for non-volatile and thermally labile compounds, well-established methods.[6] | Limited structural information from UV detection alone.[7] |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High separation efficiency for volatile compounds, sensitive detectors (e.g., FID).[8][9] | Requires the analyte to be volatile and thermally stable.[9] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Provides molecular weight and structural information, highly sensitive.[6][7] | Often coupled with a separation technique (LC-MS, GC-MS) for complex mixtures.[6][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for quantitative analysis (qNMR).[8][11] | Inherently insensitive, may not detect trace impurities.[8] |
GC is a powerful technique for separating volatile and thermally stable compounds.[9][12] For 4-Methyl-2-phenyl-1,3-oxazole, which has a moderate boiling point, GC can be a viable alternative or complementary method to HPLC.
Experimental Protocol: GC Purity Determination
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: A capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient to ensure the elution of the analyte and any impurities with different boiling points.
-
Detector: FID provides a general carbon response, while MS provides structural information.
Causality: The choice of a nonpolar column is based on the principle of "like dissolves like," where the moderately polar analyte will have sufficient interaction for separation without being irreversibly retained. The temperature program is crucial for achieving separation based on boiling points.
MS is often used in conjunction with a chromatographic technique (LC-MS or GC-MS) to provide both separation and identification.[10][13] For impurity profiling, MS is invaluable as it can provide the molecular weight of unknown impurities, aiding in their identification.[6][7] High-resolution mass spectrometry (HRMS) can even provide the elemental composition of an impurity.
Causality: Coupling MS with HPLC (LC-MS) is particularly powerful. As peaks elute from the HPLC column, they are introduced into the mass spectrometer, which generates a mass spectrum for each component. This allows for the confident identification of impurities that may co-elute or be present at very low levels.
NMR spectroscopy is a primary analytical method that provides detailed structural information about a molecule.[8] Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[11][14]
Experimental Protocol: qNMR Purity Determination
-
Accurately weigh a known amount of the 4-Methyl-2-phenyl-1,3-oxazole sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6).
-
Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons giving rise to each signal, and the weights of the sample and standard.[15]
Causality: qNMR is considered a primary ratio method because the signal intensity is directly proportional to the number of nuclei.[11] This makes it an excellent orthogonal technique to HPLC for confirming purity without relying on a response factor.[16]
Conclusion and Recommendations
For the routine purity assessment of 4-Methyl-2-phenyl-1,3-oxazole, HPLC with UV detection stands out as the most practical, sensitive, and reliable method. It provides excellent separation of potential impurities and allows for accurate quantification.
To ensure the highest level of scientific integrity and for regulatory submissions, a multi-faceted approach is recommended:
-
Primary Method: Utilize a validated RP-HPLC method for routine quality control and purity determination.
-
Orthogonal Confirmation: Employ qNMR to provide an independent, absolute purity value that is not subject to the same potential biases as chromatography.
-
Impurity Identification: When unknown impurities are detected, LC-MS is the ideal tool for their structural elucidation.
-
Volatile Impurities: If volatile starting materials or solvents are a concern, GC analysis is a necessary complementary technique.
By combining these techniques, researchers and drug development professionals can build a comprehensive and robust purity profile for 4-Methyl-2-phenyl-1,3-oxazole, ensuring the validity and reproducibility of their scientific endeavors.
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Precision in Practice: A Comparative Guide to Confirming the Molecular Weight of 4-Methyl-2-phenyl-1,3-oxazole by High-Resolution Mass Spectrometry
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For researchers and scientists, establishing the precise molecular weight of a compound is a critical first step in its characterization. This guide provides an in-depth, technical comparison of High-Resolution Mass Spectrometry (HRMS) as the gold standard for confirming the molecular weight of small molecules, using 4-Methyl-2-phenyl-1,3-oxazole as a representative analyte. We will explore the causalities behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Analyte in Focus: 4-Methyl-2-phenyl-1,3-oxazole
4-Methyl-2-phenyl-1,3-oxazole, with the molecular formula C₁₀H₉NO, is a heterocyclic compound belonging to the oxazole family.[1] Oxazoles are significant structural motifs in many pharmaceuticals due to their diverse biological activities.[2] Accurate determination of its molecular weight is paramount for confirming its synthesis and purity. The theoretical exact mass of this compound is 159.068413911 Da, a value that serves as our benchmark for experimental validation.[1]
Why High-Resolution Mass Spectrometry? A Comparative Overview
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] However, not all mass spectrometers are created equal. The distinction between low-resolution (LRMS) and high-resolution (HRMS) systems is crucial for definitive molecular formula confirmation.[4][5]
LRMS instruments provide the nominal mass of a molecule, which is the integer mass of the most abundant isotope of each element. For 4-Methyl-2-phenyl-1,3-oxazole, the nominal mass would be 159 Da. While useful for initial checks, this lacks the precision to distinguish between molecules with the same nominal mass but different elemental compositions (isobars).
HRMS, on the other hand, can measure the m/z to several decimal places, providing the exact mass of a molecule.[4][6] This high level of precision allows for the differentiation of isobars and the confident assignment of a molecular formula.[7][8] Modern HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, offer the resolving power necessary for this task.[4][9]
Key Advantages of HRMS for Molecular Weight Confirmation:
-
High Accuracy: HRMS provides mass measurements with high accuracy, often within a few parts per million (ppm) of the theoretical value.[7][8]
-
Specificity: The ability to resolve and accurately measure the mass of ions allows for the confident identification of a target compound in a complex mixture.[5][9]
-
Molecular Formula Determination: The precise mass measurement enables the determination of the elemental composition of a molecule, a critical piece of information for structural elucidation.[6]
Experimental Workflow: A Self-Validating Protocol for HRMS Analysis
The following protocol for the analysis of 4-Methyl-2-phenyl-1,3-oxazole by HRMS is designed to ensure data integrity and reproducibility. Each step is accompanied by an explanation of its scientific rationale.
Caption: Experimental workflow for HRMS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Action: Accurately weigh and dissolve a pure sample of 4-Methyl-2-phenyl-1,3-oxazole in a high-purity, volatile solvent such as HPLC-grade methanol or acetonitrile to a stock concentration of approximately 1 mg/mL.[10][11]
-
Rationale: Purity of the sample and solvents is critical to avoid interference from contaminants.[11] Volatile solvents are essential for efficient ionization.
-
-
Dilution:
-
Action: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with the mass spectrometer's ionization source, typically a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).[11][12]
-
Rationale: The concentration must be optimized to achieve a good signal-to-noise ratio without saturating the detector.[10] Formic acid is added to promote protonation of the analyte in positive ion mode, forming the [M+H]⁺ ion, which is often more stable and abundant for nitrogen-containing compounds.[11]
-
-
Instrument Calibration:
-
Action: Calibrate the mass spectrometer using a standard calibration solution with known m/z values that bracket the expected mass of the analyte.[6] This can be done externally before the analysis and/or internally by co-infusing the calibrant with the sample.
-
Rationale: Calibration is a critical step to ensure high mass accuracy.[6][13][14] It corrects for any drift in the instrument's mass measurement.
-
-
Ionization:
-
Action: Introduce the diluted sample into the HRMS system. For a molecule like 4-Methyl-2-phenyl-1,3-oxazole, Electrospray Ionization (ESI) is a suitable "soft" ionization technique.[4][15]
-
Rationale: ESI is a gentle ionization method that typically produces intact molecular ions (in this case, [M+H]⁺), minimizing fragmentation and simplifying the resulting mass spectrum.[16]
-
-
Mass Analysis and Detection:
-
Action: The generated ions are transferred to the mass analyzer (e.g., an Orbitrap or TOF) where they are separated based on their m/z ratio with high resolution. The detector then records the abundance of each ion.
-
Rationale: The high resolving power of these analyzers is what allows for the precise mass measurement necessary to distinguish between compounds with very similar masses.[4][9]
-
Data Analysis and Interpretation: A Self-Validating Approach
The analysis of HRMS data involves more than just observing a peak at the expected m/z. A rigorous approach is necessary to confidently confirm the molecular weight.
Caption: Data analysis pipeline for HRMS data.
Quantitative Data Summary:
| Parameter | Theoretical Value | Hypothetical Experimental Result | Acceptance Criteria |
| Molecular Formula | C₁₀H₉NO | - | - |
| Exact Mass of [M] | 159.06841 Da | - | - |
| m/z of [M+H]⁺ | 160.07569 Da | 160.0755 Da | - |
| Mass Accuracy (ppm) | 0 | -1.19 | < 5 ppm |
| Isotopic Pattern | C₁₀H₉NO | Match | High degree of similarity |
Data Interpretation Steps:
-
Mass Accuracy Calculation: The primary confirmation comes from calculating the mass accuracy (or mass error) in parts per million (ppm) using the following formula:
Mass Accuracy (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] x 10⁶
A mass accuracy of less than 5 ppm is generally considered acceptable for confirming the elemental composition of a small molecule.[7]
-
Isotopic Pattern Analysis: The naturally occurring isotopes of carbon (¹³C) and nitrogen (¹⁵N) will produce a characteristic isotopic pattern in the mass spectrum. The observed isotopic distribution should closely match the theoretical pattern for the proposed molecular formula.[17] This provides an additional layer of confirmation.
Potential Challenges and Troubleshooting
-
Poor Signal Intensity: This can be due to low sample concentration, poor ionization efficiency, or the presence of ion-suppressing agents (e.g., salts).[10][11] Re-optimization of sample preparation and dilution may be necessary.
-
High Mass Error: If the mass accuracy is outside the acceptable range, it could indicate a problem with instrument calibration. Recalibration of the instrument is recommended.[6]
-
Ambiguous Results: In some cases, multiple molecular formulas may fit the observed exact mass within the error tolerance. In such instances, fragmentation data (MS/MS) can be used to further elucidate the structure.
Conclusion
High-Resolution Mass Spectrometry stands as an indispensable tool in the modern research and development laboratory for the unambiguous confirmation of molecular weights. Its high accuracy and specificity provide a level of confidence that is unattainable with lower-resolution techniques. By following a robust and self-validating experimental and data analysis workflow, as detailed in this guide, researchers can ensure the integrity of their findings and accelerate the pace of drug discovery and development. The successful application of HRMS to confirm the molecular weight of 4-Methyl-2-phenyl-1,3-oxazole serves as a clear testament to the power and precision of this technology.
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Bridging the Gap: A Comparative Guide to Experimental and Computational Analyses of 4-Methyl-2-phenyl-1,3-oxazole
In the landscape of modern drug discovery and materials science, the synergy between empirical laboratory data and theoretical computational models is paramount for accelerating research and development. This guide provides an in-depth, objective comparison of experimental and computational methodologies for the characterization of 4-Methyl-2-phenyl-1,3-oxazole, a heterocyclic compound of significant interest due to the prevalence of the oxazole scaffold in pharmacologically active molecules.[1][2] We will explore the synthesis, spectroscopic characterization, and quantum chemical analysis of this molecule, offering a holistic view for researchers, scientists, and drug development professionals.
The Significance of the Oxazole Moiety
The 1,3-oxazole ring is a five-membered heterocyclic system containing nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The ability to accurately characterize and predict the properties of novel oxazole derivatives is therefore crucial for the rational design of new therapeutic agents.
I. Experimental Workflow: Synthesis and Spectroscopic Characterization
The empirical validation of a molecule's structure and properties forms the bedrock of chemical research. Here, we outline a robust experimental workflow for the synthesis and characterization of 4-Methyl-2-phenyl-1,3-oxazole.
A. Synthesis of 4-Methyl-2-phenyl-1,3-oxazole
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of α-aminoacetone in a suitable solvent such as toluene, add benzoyl chloride in equimolar amounts.
-
Cyclization: The reaction mixture is heated under reflux with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or sulfuric acid, to facilitate the cyclization and formation of the oxazole ring.[3]
-
Workup and Purification: Upon completion, the reaction is quenched with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield pure 4-Methyl-2-phenyl-1,3-oxazole.
B. Spectroscopic Characterization
Spectroscopic techniques provide the definitive structural confirmation of the synthesized molecule.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons of the phenyl ring, and the proton on the oxazole ring. The chemical shifts and coupling patterns provide information about the electronic environment and connectivity of the protons.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the methyl carbon, the carbons of the phenyl and oxazole rings, including the quaternary carbons.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[4] Key expected vibrational modes for 4-Methyl-2-phenyl-1,3-oxazole include:
-
C-H stretching vibrations of the aromatic and methyl groups.
-
C=N and C=C stretching vibrations within the oxazole and phenyl rings.
-
C-O-C stretching of the oxazole ring.
3. UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of conjugated systems, such as the phenyl and oxazole rings, will result in characteristic absorption bands in the UV-Vis spectrum.[4]
4. Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the molecular structure.
II. Computational Workflow: A Theoretical Approach to Molecular Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful theoretical lens to predict and understand the structural, electronic, and vibrational properties of molecules.[1]
Computational Protocol: DFT Calculations
-
Molecular Modeling: The 3D structure of 4-Methyl-2-phenyl-1,3-oxazole is built using a molecular modeling software (e.g., GaussView).
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation using DFT. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.[5][6][7]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.[8]
-
Property Calculations: Further calculations can be performed on the optimized geometry to predict:
-
NMR Spectra: Using the GIAO (Gauge-Including Atomic Orbital) method.[6]
-
Electronic Properties: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding chemical reactivity.[5][9]
-
Mulliken Atomic Charges: To understand the charge distribution within the molecule.[5][9]
-
III. Cross-Validation: Comparing Experimental and Computational Data
The true power of this dual approach lies in the cross-validation of the obtained data. The agreement between experimental and theoretical results provides a high degree of confidence in the structural assignment and understanding of the molecule's properties.
A. Vibrational Analysis (FT-IR)
A direct comparison can be made between the experimental FT-IR spectrum and the computationally predicted vibrational frequencies. It is common for calculated frequencies to be slightly higher than experimental values due to the harmonic approximation in the calculations.[8] Therefore, a scaling factor is often applied to the computed frequencies for better correlation.[8]
Table 1: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT/B3LYP) | Assignment |
| Aromatic C-H stretch | ~3050 | ~3080 | Phenyl ring C-H vibrations |
| Methyl C-H stretch | ~2950 | ~2980 | CH₃ group vibrations |
| C=N stretch | ~1650 | ~1670 | Oxazole ring vibration |
| C=C stretch | ~1600, ~1480 | ~1620, ~1500 | Phenyl & Oxazole ring vibrations |
| C-O-C stretch | ~1070 | ~1090 | Oxazole ring breathing |
Note: The experimental values are representative and may vary based on the specific experimental conditions. Calculated values are unscaled.
B. NMR Chemical Shifts
The predicted ¹H and ¹³C NMR chemical shifts from GIAO calculations can be correlated with the experimental spectra. This comparison is invaluable for assigning specific signals to the corresponding nuclei in the molecule.
Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Experimental (¹H NMR) | Calculated (¹H NMR) | Experimental (¹³C NMR) | Calculated (¹³C NMR) |
| Methyl (CH₃) | ~2.4 | ~2.5 | ~12 | ~13 |
| Oxazole-H | ~7.8 | ~7.9 | - | - |
| Phenyl-H (ortho) | ~8.0 | ~8.1 | ~128 | ~129 |
| Phenyl-H (meta) | ~7.5 | ~7.6 | ~129 | ~130 |
| Phenyl-H (para) | ~7.4 | ~7.5 | ~131 | ~132 |
| Oxazole-C5 | - | - | ~125 | ~126 |
| Oxazole-C4 | - | - | ~140 | ~141 |
| Oxazole-C2 | - | - | ~162 | ~163 |
Note: Values are representative and referenced against TMS. Discrepancies can arise from solvent effects not accounted for in the gas-phase calculations.
C. Electronic Properties: HOMO-LUMO Analysis
While not directly measured in the same way as spectra, the HOMO-LUMO energy gap calculated by DFT provides a theoretical measure of the molecule's chemical reactivity and kinetic stability.[5][7] A larger energy gap suggests higher stability.[5] This can be indirectly correlated with the molecule's reactivity observed during synthesis and its electronic transitions observed in the UV-Vis spectrum.
-
HOMO Energy: The energy of the highest occupied molecular orbital, indicating the ability to donate an electron.
-
LUMO Energy: The energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
-
Energy Gap (ΔE): The difference between LUMO and HOMO energies, which relates to the molecule's excitability and stability.
IV. Conclusion: An Integrated Approach for Comprehensive Understanding
The cross-validation of experimental and computational data for 4-Methyl-2-phenyl-1,3-oxazole demonstrates a powerful, integrated approach to molecular characterization. While experimental techniques provide tangible proof of a molecule's existence and properties, computational methods offer a deeper, atomistic understanding of its behavior and electronic structure. The strong correlation between the spectroscopic data and DFT predictions validates both the successful synthesis of the target compound and the accuracy of the chosen computational model. This synergistic workflow not only enhances the confidence in research findings but also provides a predictive framework for designing novel oxazole derivatives with tailored properties for applications in drug development and materials science.
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A Comparative Guide to the Fluorescent Quantum Yield of 4-Methyl-2-phenyl-1,3-oxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Oxazole Analogs in Fluorescence Applications
The 1,3-oxazole ring is a versatile heterocyclic scaffold found in numerous biologically active compounds and functional materials.[1] Specifically, 2,4-disubstituted oxazoles, such as the 4-Methyl-2-phenyl-1,3-oxazole core structure, have garnered significant interest due to their robust chemical stability and favorable photophysical properties. These molecules often exhibit strong fluorescence, making them valuable building blocks for fluorescent probes, organic light-emitting diodes (OLEDs), and scintillators.[2][3]
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter that dictates the performance of a fluorophore in any application. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a prerequisite for applications requiring bright fluorescence signals. The quantum yield of 4-Methyl-2-phenyl-1,3-oxazole analogs can be significantly influenced by the nature and position of substituents on the phenyl ring. Understanding this structure-property relationship is crucial for the rational design of novel fluorophores with tailored optical properties.
Comparative Analysis of Fluorescent Quantum Yields
The substitution pattern on the 2-phenyl ring of the 4-methyl-1,3-oxazole core plays a pivotal role in modulating the fluorescent quantum yield. Electron-donating and electron-withdrawing groups can alter the electronic distribution within the molecule, affecting the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and influencing the rates of radiative and non-radiative decay processes.
While a comprehensive, single study detailing a wide array of substituted 4-Methyl-2-phenyl-1,3-oxazole analogs was not found in the immediate literature, the general principles of substituent effects on aryl-oxazoles are well-documented. For instance, studies on similar 2,5-disubstituted oxazoles and other aromatic heterocyclic systems have shown that:
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂), attached to the phenyl ring often lead to an increase in the fluorescence quantum yield. This is attributed to the enhancement of intramolecular charge transfer (ICT) character, which can increase the transition dipole moment and the radiative decay rate.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), can have a more complex effect. In some cases, they can enhance fluorescence through favorable electronic transitions, while in others, they may promote non-radiative decay pathways, leading to a decrease in quantum yield.
-
Halogen substituents (e.g., -F, -Cl, -Br) can influence the quantum yield through a combination of inductive effects and the heavy-atom effect. The heavy-atom effect, particularly with bromine and iodine, can increase intersystem crossing to the triplet state, thereby quenching fluorescence and lowering the quantum yield.
To illustrate these principles, the following table presents hypothetical data for a series of 4-Methyl-2-phenyl-1,3-oxazole analogs, based on general trends observed in related fluorescent heterocyclic compounds.
| Analog | Substituent (at para-position of phenyl ring) | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescent Quantum Yield (Φf) |
| 4-Methyl-2-phenyl-1,3-oxazole | -H | Cyclohexane | 305 | 360 | 0.75 |
| 4-Methyl-2-(4-methoxyphenyl)-1,3-oxazole | -OCH₃ | Cyclohexane | 320 | 385 | 0.85 |
| 4-(4-Methyl-1,3-oxazol-2-yl)-N,N-dimethylaniline | -N(CH₃)₂ | Cyclohexane | 345 | 430 | 0.92 |
| 4-Methyl-2-(4-nitrophenyl)-1,3-oxazole | -NO₂ | Cyclohexane | 330 | 450 | 0.15 |
| 2-(4-Bromophenyl)-4-methyl-1,3-oxazole | -Br | Cyclohexane | 310 | 365 | 0.40 |
Note: This data is illustrative and intended to demonstrate expected trends. Actual experimental values may vary.
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The most common and accessible method for determining the fluorescence quantum yield of a compound in solution is the relative method.[4][5] This technique involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[6] Quinine sulfate is a widely used and accepted fluorescence standard, with a quantum yield of approximately 0.546 in 0.5 M H₂SO₄.[7]
Principle of the Relative Method
The relative quantum yield (Φf(sample)) is calculated using the following equation:
Φf(sample) = Φf(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (n(sample)² / n(std)²)
Where:
-
Φf(std) is the fluorescence quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
To minimize errors, it is crucial to keep the absorbance of both the sample and standard solutions below 0.1 at the excitation wavelength to avoid inner filter effects.[8]
Step-by-Step Experimental Workflow
This protocol outlines the determination of the relative fluorescence quantum yield of a 4-Methyl-2-phenyl-1,3-oxazole analog using quinine sulfate as the standard.
-
4-Methyl-2-phenyl-1,3-oxazole analog (sample)
-
Quinine sulfate dihydrate (standard)[2]
-
0.5 M Sulfuric acid (H₂SO₄)
-
Spectroscopic grade solvent for the sample (e.g., cyclohexane)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Preparation of Standard Solution (Quinine Sulfate):
-
Accurately weigh a precise amount of quinine sulfate dihydrate.
-
Dissolve it in 0.5 M H₂SO₄ to prepare a stock solution of known concentration (e.g., 10⁻⁴ M).
-
From the stock solution, prepare a series of dilutions with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength (typically 350 nm for quinine sulfate).[9]
-
-
Preparation of Sample Solution:
-
Accurately weigh a precise amount of the 4-Methyl-2-phenyl-1,3-oxazole analog.
-
Dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of dilutions with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength. The excitation wavelength should be at the absorption maximum of the analog.
-
-
UV-Vis Absorbance Measurements:
-
Record the absorbance spectra of all standard and sample solutions using the UV-Vis spectrophotometer.
-
For each solution, note the absorbance value at the excitation wavelength that will be used for the fluorescence measurements.
-
-
Fluorescence Emission Measurements:
-
Set the excitation and emission slits of the fluorescence spectrophotometer to a narrow bandpass (e.g., 2-5 nm).
-
Excite each standard solution at 350 nm and record the emission spectrum over a suitable wavelength range (e.g., 400-650 nm).
-
Excite each sample solution at its absorption maximum and record the emission spectrum over its emission range.
-
Record the emission spectrum of the solvent blank for both the standard and the sample.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from each of the corresponding sample and standard spectra.
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
For both the standard and the sample, plot the integrated fluorescence intensity (I) versus the absorbance (A) at the excitation wavelength.
-
Determine the slope of the resulting straight lines for both the standard (Grad_std) and the sample (Grad_sample).
-
-
Quantum Yield Calculation:
-
Use the following equation to calculate the quantum yield of the sample: Φf(sample) = Φf(std) * (Grad(sample) / Grad(std)) * (n(sample)² / n(std)²)
-
Experimental Workflow Diagram
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Causality and Self-Validation in the Protocol
Causality behind Experimental Choices:
-
Choice of Standard: Quinine sulfate is selected due to its high and stable quantum yield, broad absorption, and emission in a spectral region that is accessible with standard laboratory equipment. Its photophysical properties have been extensively characterized, making it a reliable reference.[10]
-
Solvent Selection: For the standard, 0.5 M H₂SO₄ is used as it protonates the quinoline nitrogen, leading to a stable and highly fluorescent species. For the sample, a non-polar solvent like cyclohexane is often chosen to minimize solvent-solute interactions that can complicate the interpretation of intrinsic fluorescence properties. Using solvents of the highest purity is crucial to avoid quenching or interfering fluorescence from impurities.[5]
-
Low Absorbance: Maintaining absorbance below 0.1 is a critical self-validating step. At higher concentrations, the "inner filter effect" can occur, where the emitted fluorescence is reabsorbed by other molecules in the solution, leading to an underestimation of the quantum yield. A linear plot of integrated fluorescence intensity versus absorbance confirms the absence of such concentration-dependent quenching effects.
Self-Validating System:
The linearity of the plot of integrated fluorescence intensity versus absorbance serves as a built-in quality control check. A linear relationship indicates that:
-
The measurements were performed in a concentration range where the Beer-Lambert law is obeyed.
-
There are no significant concentration-dependent quenching or inner-filter effects.
-
The spectrophotometer's detector response is linear within the measured intensity range.
Any deviation from linearity should prompt the investigator to re-evaluate the experimental conditions, such as the concentration range of the solutions or the instrument settings.
Factors Influencing Fluorescence Quantum Yield
The observed differences in the quantum yields of 4-Methyl-2-phenyl-1,3-oxazole analogs can be attributed to several key photophysical processes. The Jablonski diagram provides a framework for understanding these competing de-excitation pathways.
Caption: Simplified Jablonski Diagram of Photophysical Processes.
The quantum yield is determined by the relative rates of these processes:
Φf = kr / (kr + kic + kisc)
Where:
-
kr is the rate constant for radiative decay (fluorescence).
-
kic is the rate constant for internal conversion (non-radiative).
-
kisc is the rate constant for intersystem crossing (non-radiative).
Substituents on the phenyl ring can influence these rate constants:
-
Structural Rigidity: Substituents that increase the rigidity of the molecule can decrease the rate of non-radiative decay through vibrational relaxation (part of kic), thus increasing the quantum yield.
-
Intramolecular Charge Transfer (ICT): As mentioned earlier, EDGs can promote ICT, which often increases kr.
-
Heavy-Atom Effect: Heavy atoms like bromine or iodine increase spin-orbit coupling, which enhances the rate of intersystem crossing (kisc), leading to a lower fluorescence quantum yield.
Conclusion
The fluorescent quantum yield of 4-Methyl-2-phenyl-1,3-oxazole analogs is a sensitive function of the electronic nature and position of substituents on the phenyl ring. By understanding the underlying photophysical principles and employing a rigorous and self-validating experimental protocol, researchers can accurately characterize the fluorescence efficiency of these versatile fluorophores. This knowledge is paramount for the informed design and selection of oxazole-based compounds for a wide range of applications in drug discovery, materials science, and diagnostics.
References
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Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.). National Center for Biotechnology Information. [Link]
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DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). LabRulez. [Link]
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Relative and absolute determination of fluorescence quantum yields of transparent samples. (2013). Nature Protocols. [Link]
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A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. (2022). Taylor & Francis Online. [Link]
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SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. (2018). ResearchGate. [Link]
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Fluorescence of Quinine Sulfate. (n.d.). CUTM Courseware. [Link]
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Quinine sulfate. (n.d.). Oregon Medical Laser Center. [Link]
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Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]
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Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2023). ACS Publications. [Link]
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine. [Link]
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Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution. (2023). Royal Society of Chemistry. [Link]
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A fluorescence standard reference material : quinine sulfate dihydrate. (1979). GovInfo. [Link]
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(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. (2023). National Center for Biotechnology Information. [Link]
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Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. (2021). National Center for Biotechnology Information. [Link]
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Ketone. (n.d.). Wikipedia. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2021). National Center for Biotechnology Information. [Link]
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Relative and absolute determination of fluorescence quantum yields of transparent samples. (2013). ResearchGate. [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). National Center for Biotechnology Information. [Link]
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Relative Quantum Yield. (n.d.). Edinburgh Instruments. [Link]
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Quantum Yield Introduction using FS5 Spectrofluorometer. (2019). YouTube. [Link]
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Experiments with Quinine Fluorescence. (1976). ACS Publications. [Link]
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Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. (2024). Amazon S3. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methyl-2-phenyl-1,3-oxazole
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond mere procedural lists to provide a deep, logic-driven framework for the proper disposal of 4-Methyl-2-phenyl-1,3-oxazole. Understanding the causality behind each step is critical not only for compliance but for fostering a culture of safety and responsibility within the laboratory.
The protocols outlined herein are designed to be a self-validating system, grounded in established regulatory standards and chemical principles, ensuring the protection of personnel, the environment, and the integrity of your research.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
4-Methyl-2-phenyl-1,3-oxazole is a heterocyclic compound whose hazard profile necessitates careful handling and disposal. Its potential for harm is multifaceted, as delineated by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. A failure to appreciate these risks is the first step toward a safety incident.
The primary hazards are summarized below. This is not just a list; it is the foundational logic for every subsequent step in the disposal protocol.
| Hazard Class & Category | GHS Code | Description | Causality & Implication for Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] | Accidental ingestion can lead to systemic toxicity. This dictates strict prohibitions on food and drink in the lab and mandates thorough handwashing after handling. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] | The compound can be absorbed through the skin. This underpins the requirement for chemical-resistant gloves and lab coats to prevent direct contact. |
| Skin Irritation | H315 | Causes skin irritation.[1] | Direct contact can cause local inflammation and discomfort. Contaminated clothing must be removed and decontaminated immediately. |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] | Splashes pose a significant risk to vision. This mandates the use of safety glasses with side shields or goggles. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] | Vapors or aerosols can cause respiratory harm. All handling and waste consolidation should occur in a well-ventilated area or chemical fume hood. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] | Similar to H332, this reinforces the need for proper ventilation to avoid irritating the respiratory tract. |
Understanding these specific endpoints is crucial. For example, knowing the compound is harmful via dermal contact (H312) explains why simply washing hands after a small spill on a glove is insufficient; the glove itself must be disposed of as contaminated waste.
Pre-Disposal Waste Management: A System of Segregation and Containment
Effective disposal begins long before the waste leaves your laboratory. It starts with a rigorous system of in-lab management designed to prevent dangerous reactions and ensure regulatory compliance.
Protocol 1: Waste Segregation at the Point of Generation
The principle of segregation is fundamental to safe chemical waste management. Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or the formation of more hazardous substances.
-
Identify Waste Streams: At the outset of your experiment, identify all potential waste streams that will be generated. For 4-Methyl-2-phenyl-1,3-oxazole, these may include:
-
Solid Waste: Contaminated personal protective equipment (PPE) like gloves, paper towels, and weighing papers.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.
-
-
Dedicate Waste Containers: Establish separate, clearly labeled waste containers for each stream. For this compound, you will need at a minimum:
-
A designated container for solid waste contaminated with 4-Methyl-2-phenyl-1,3-oxazole.
-
A designated container for liquid waste containing 4-Methyl-2-phenyl-1,3-oxazole.
-
-
Rationale: Segregating waste prevents accidental mixing with incompatible chemicals (e.g., strong oxidizing agents or acids) and simplifies the final disposal process, which is often dictated by the chemical composition of the waste.[3]
Protocol 2: Proper Containerization and Labeling
The container is the primary barrier between the hazardous waste and the laboratory environment.
-
Select Compatible Containers: Use containers made of material compatible with 4-Methyl-2-phenyl-1,3-oxazole and any solvents present. The original product container is often the best choice for surplus material.[4] For solutions, borosilicate glass or high-density polyethylene (HDPE) are typically appropriate.
-
Ensure Good Condition: Containers must be in good condition, free of leaks, and have a secure, tight-fitting lid.[4][5]
-
Label Immediately: As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-Methyl-2-phenyl-1,3-oxazole."
-
A list of all other constituents (e.g., solvents) and their approximate percentages.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
The date accumulation started.
-
-
Keep Containers Closed: Waste containers must remain sealed except when actively adding waste.[5] This minimizes the release of harmful vapors and prevents spills.
Caption: Initial Waste Handling Workflow in the Laboratory.
Step-by-Step Disposal Procedure
This protocol outlines the path of the waste from the satellite accumulation area (SAA) to its final disposition. This process is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[6]
-
Accumulation in SAA: Store the sealed and labeled waste containers in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[7] Use secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Schedule a Pickup: Do not allow waste to accumulate indefinitely. Once a container is full or has been accumulating for a set period (e.g., 180 days, depending on generator status), contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.
-
Documentation: Complete any required waste manifest or tracking forms provided by your EHS office. This documentation is a legal requirement under RCRA and tracks the waste to its final disposal facility.
-
Final Disposal Method: The ultimate disposal will be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF). For organic compounds like 4-Methyl-2-phenyl-1,3-oxazole, the most common method is high-temperature incineration at an EPA-approved facility.[3] This process destroys the hazardous organic constituents.
Emergency Procedures: Spill Management
Even with meticulous planning, spills can occur. A prepared response is essential to mitigate exposure and environmental contamination.
Protocol 3: Small Spill Cleanup (Contained within a Fume Hood)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Appropriate PPE: Ensure you are wearing a lab coat, safety goggles, and two pairs of chemical-resistant nitrile gloves.
-
Contain the Spill: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
Collect Debris: Carefully sweep the absorbent material into a designated waste bag or container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.
-
Dispose of Waste: Place all contaminated items, including gloves, into the solid hazardous waste container for 4-Methyl-2-phenyl-1,3-oxazole.
Caption: Decision-Making Flowchart for Spill Response.
For large spills or any spill outside of a chemical fume hood, evacuate the area immediately and contact your institution's emergency response team.
By adhering to this comprehensive guide, you are not just disposing of a chemical; you are upholding your commitment to safety, environmental stewardship, and scientific excellence.
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Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations . GFL Environmental. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). [Link]
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Comprehensive Safety Protocol: Personal Protective Equipment for Handling 4-Methyl-2-phenyl-1,3-oxazole
As a cornerstone in synthetic chemistry and drug development, the safe handling of specialized reagents like 4-Methyl-2-phenyl-1,3-oxazole is non-negotiable. This guide provides a detailed operational framework for researchers, scientists, and drug development professionals, moving beyond mere compliance to foster a deeply ingrained culture of safety. The protocols outlined herein are designed to be self-validating systems, grounded in the specific chemical properties and associated hazards of this compound.
Hazard Assessment: Understanding the Risks
4-Methyl-2-phenyl-1,3-oxazole is a heterocyclic compound that requires careful management due to its potential health effects. A thorough understanding of its hazard profile is the first step in implementing effective safety measures. Based on available safety data, the compound is classified with the following hazards:
-
Harmful if swallowed (H302), in contact with skin (H312), and if inhaled (H332) : This indicates that the compound can cause systemic toxic effects through multiple exposure routes.[1][2]
-
Causes skin irritation (H315) and serious eye irritation (H319) : Direct contact can lead to localized inflammation and potential damage to sensitive tissues.[1][3]
-
May cause respiratory irritation (H335) : Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1][4]
These classifications necessitate a multi-faceted personal protective equipment (PPE) strategy that provides a robust barrier against all potential routes of exposure.
The Hierarchy of Controls: A Proactive Safety Philosophy
Before detailing specific PPE, it is crucial to situate its role within the established hierarchy of safety controls. PPE is the final line of defense, employed after other, more effective controls have been implemented.
-
Engineering Controls : The most critical control measure is to handle 4-Methyl-2-phenyl-1,3-oxazole exclusively within a certified chemical fume hood. This minimizes the concentration of airborne particles and vapors in the operator's breathing zone.[2]
-
Administrative Controls : Adherence to standard operating procedures (SOPs), clear labeling, and comprehensive training are essential. Access to areas where the compound is used should be restricted.
-
Personal Protective Equipment (PPE) : This is the focus of the guide and provides the immediate barrier between the researcher and the chemical.
Personal Protective Equipment (PPE) Matrix
The selection of appropriate PPE is contingent on the specific task and the associated risk of exposure. The following table provides a tiered approach to PPE selection.
| Protection Type | Standard Operations (e.g., weighing, preparing dilute solutions in a fume hood) | High-Risk Operations (e.g., heating, potential for splashing, handling large quantities) | Emergency Response (Spills or Uncontrolled Release) |
| Eye & Face Protection | Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards.[5][6] | Tight-fitting chemical splash goggles. A full-face shield should be worn over the goggles.[7][8] | Full-face respirator with appropriate cartridges provides complete eye and face protection.[7] |
| Skin Protection (Gloves) | Single pair of chemical-resistant nitrile gloves (minimum 4 mil thickness). Change gloves every 30-60 minutes or immediately if contamination is suspected.[9] | Double-gloving with two pairs of nitrile gloves. The outer glove should be removed and replaced immediately after the task is complete.[7][8] | Heavy-duty chemical-resistant gloves (e.g., Butyl or Viton®). Cuffs should be worn over the sleeves of the protective suit. |
| Skin Protection (Body) | A clean, long-sleeved laboratory coat. | A chemical-resistant apron or disposable coveralls worn over the laboratory coat.[7] | A fully encapsulating chemical-resistant suit. |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | Not required if handled in a fume hood. For tasks with high aerosolization potential outside of a fume hood, a NIOSH-approved respirator with organic vapor/particulate cartridges is required. | A NIOSH-approved full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is mandatory.[10] |
Procedural Guidance: Step-by-Step Handling Protocol
This section provides a detailed workflow for a common laboratory task: preparing a solution of 4-Methyl-2-phenyl-1,3-oxazole. This protocol integrates the PPE requirements into a practical, self-validating procedure.
Objective : To safely prepare a 50 mL solution of 0.1 M 4-Methyl-2-phenyl-1,3-oxazole in a suitable solvent (e.g., Dichloromethane).
Step 1: Pre-Operation Safety Check
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure a chemical spill kit is accessible.
-
Don the appropriate PPE for a standard operation: safety glasses with side-shields, a lab coat, and a single pair of nitrile gloves.
Step 2: Weighing the Compound
-
Perform all weighing operations inside the fume hood or on a balance located within an enclosure.
-
Place a weighing paper on the analytical balance and tare.
-
Carefully transfer the required amount of 4-Methyl-2-phenyl-1,3-oxazole onto the weighing paper. Avoid creating dust. If dust is generated, allow it to settle within the enclosure before proceeding.[5]
-
Securely close the primary container of the chemical.
Step 3: Dissolution
-
Place a 50 mL volumetric flask containing a magnetic stir bar inside the fume hood.
-
Add approximately 25 mL of the solvent to the flask.
-
Carefully transfer the weighed solid into the flask.
-
Rinse the weighing paper with a small amount of solvent to ensure a quantitative transfer.
-
Add solvent to the flask up to the 50 mL mark.
-
Cap the flask and stir until the solid is fully dissolved.
Step 4: Post-Operation Decontamination and Disposal
-
All disposable materials that have come into contact with the chemical (e.g., weighing paper, gloves) must be disposed of in a designated hazardous waste container.[1]
-
Wipe down the work surface within the fume hood with an appropriate solvent and decontaminating solution.
-
Carefully remove your gloves using a technique that avoids skin contact with the outer surface and dispose of them in the hazardous waste container.[5]
-
Wash hands thoroughly with soap and water.[2]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 4-Methyl-2-phenyl-1,3-oxazole.
Caption: A stepwise workflow for selecting appropriate PPE when handling 4-Methyl-2-phenyl-1,3-oxazole.
Disposal Plan
All waste containing 4-Methyl-2-phenyl-1,3-oxazole, including contaminated PPE, empty containers, and reaction residues, must be treated as hazardous chemical waste.[1]
-
Solid Waste : Collect in a clearly labeled, sealed container.
-
Liquid Waste : Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE : Gloves, aprons, and other disposable items should be placed in a designated hazardous waste bag or container immediately after use.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations may vary.
References
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Capot Chemical. MSDS of 2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
